molecular formula C49H96N4O14 B15622168 Oleoyl-Gly-Lys-(m-PEG11)-NH2

Oleoyl-Gly-Lys-(m-PEG11)-NH2

Cat. No.: B15622168
M. Wt: 965.3 g/mol
InChI Key: FEBIFSVLSANPBF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a useful research compound. Its molecular formula is C49H96N4O14 and its molecular weight is 965.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-[2-[[6-amino-1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]octadec-9-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H96N4O14/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-47(54)52-45-48(55)53-46(20-18-19-22-50)49(56)51-23-24-58-27-28-60-31-32-62-35-36-64-39-40-66-43-44-67-42-41-65-38-37-63-34-33-61-30-29-59-26-25-57-2/h10-11,46H,3-9,12-45,50H2,1-2H3,(H,51,56)(H,52,54)(H,53,55)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBIFSVLSANPBF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H96N4O14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

965.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Oleoyl-Gly-Lys-(m-PEG11)-NH2: A Key Component in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Oleoyl-Gly-Lys-(m-PEG11)-NH2, a specialized lipid-peptide-PEG conjugate. This molecule is of significant interest in the field of drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

This compound is a well-defined, multi-functional molecule designed to incorporate desirable characteristics for drug delivery applications. Its structure features an oleoyl (B10858665) group, a dipeptide linker (Gly-Lys), and a monodisperse polyethylene (B3416737) glycol (PEG) chain.

PropertyValueSource
Molecular Formula C49H96N4O14[][]
Molecular Weight 965.3 g/mol []
CAS Number 2353409-68-2[]
Purity ≥95%[]
Appearance White to off-white solidBroadPharm
Solubility Soluble in water and most organic solvents[3]

Structural and Functional Components

The unique properties of this compound arise from the specific functions of its three main components:

  • Oleoyl Group: This monounsaturated fatty acid chain provides lipophilicity to the molecule.[4][5] In drug delivery systems, this can enhance interaction with cell membranes, potentially aiding in cellular uptake.[6]

  • Gly-Lys Dipeptide: This peptide sequence is designed as a specific cleavage site for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[7][8][9] This enzymatic cleavage allows for the targeted release of a conjugated payload within the lysosome.[10]

  • m-PEG11-NH2: The 11-unit monodisperse polyethylene glycol chain is a hydrophilic polymer that confers several advantageous properties. PEGylation is a well-established technique to improve the solubility and stability of molecules in biological systems.[][11][12] It can also increase the half-life of a therapeutic by reducing renal clearance and protecting it from enzymatic degradation.[13] The terminal primary amine (-NH2) provides a reactive site for conjugation to other molecules, such as cytotoxic drugs or targeting ligands.[]

Applications in Drug Delivery: Antibody-Drug Conjugates (ADCs)

The primary application of this compound is as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).[][] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.

The linker plays a crucial role in the efficacy and safety of an ADC. An ideal linker is stable in circulation but allows for the efficient release of the payload at the target site. This compound is designed to meet these criteria.

Below is a diagram illustrating the general mechanism of action of an ADC utilizing a cleavable linker like this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Target_Cell Target Cancer Cell ADC->Target_Cell 1. Binding to Target Antigen Endosome Endosome Target_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage by Lysosomal Proteases Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

ADC Mechanism of Action

Experimental Protocol: A Representative Synthesis of an Antibody-Drug Conjugate

The following is a generalized protocol for the conjugation of a cytotoxic drug to an antibody using this compound as a linker. This protocol is for illustrative purposes and should be optimized for specific antibodies and payloads.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Cytotoxic drug with a reactive functional group (e.g., a carboxylic acid)

  • Coupling agents (e.g., EDC, NHS)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Purification system (e.g., size exclusion chromatography)

  • Characterization instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)

Workflow:

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Modification (if necessary) cluster_step3 Step 3: ADC Formation cluster_step4 Step 4: Purification and Characterization Drug Cytotoxic Drug (with -COOH) Activation Activation with EDC/NHS Drug->Activation Linker This compound Linker->Activation Drug_Linker Drug-Linker Conjugate Activation->Drug_Linker Maleimide_Drug_Linker Maleimide-activated Drug-Linker Drug_Linker->Maleimide_Drug_Linker Activation with maleimide group Antibody Monoclonal Antibody Reduction Reduction (e.g., DTT) Antibody->Reduction Reduced_Antibody Reduced Antibody (with free thiols) ADC_Formation Conjugation Reduced_Antibody->ADC_Formation Reduction->Reduced_Antibody Maleimide_Drug_Linker->ADC_Formation ADC_Product Antibody-Drug Conjugate (ADC) ADC_Formation->ADC_Product Purification Purification (e.g., SEC) ADC_Product->Purification Final_ADC Purified and Characterized ADC Purification->Final_ADC Characterization Characterization (e.g., Mass Spec, UV-Vis) Final_ADC->Characterization

ADC Synthesis Workflow

Procedure:

  • Drug-Linker Conjugation:

    • Dissolve the cytotoxic drug and a molar excess of EDC and NHS in anhydrous DMF or DMSO.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

    • Add this compound to the activated drug solution.

    • Stir the reaction overnight at room temperature, protected from light.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

    • Upon completion, the drug-linker conjugate may be purified or used directly in the next step.

  • Antibody Conjugation:

    • Prepare the antibody in the conjugation buffer. If conjugating to cysteine residues, the antibody's interchain disulfides may need to be partially or fully reduced using a reducing agent like DTT or TCEP.

    • Activate the carboxyl group on the drug-linker conjugate (if not already done) or a suitable functional group on the linker for reaction with the antibody's lysine (B10760008) or cysteine residues.

    • Add the activated drug-linker to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction for a defined period (e.g., 1-4 hours) at a specific temperature (e.g., 4°C or room temperature).

  • Purification and Characterization:

    • Purify the resulting ADC from unconjugated drug-linker and other reactants using a method such as size exclusion chromatography (SEC).

    • Characterize the purified ADC to determine the DAR, concentration, and purity using techniques like UV-Vis spectroscopy, mass spectrometry, and SEC-HPLC.

Safety and Handling

Precautionary MeasureRecommendation
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, lab coat, and safety glasses.
Handling Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
Storage Store at -20°C for long-term stability.[][] Keep the container tightly sealed to prevent moisture absorption.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

For more detailed safety information, it is advisable to consult the SDS for chemically related compounds such as other PEGylated lipids or oleic acid derivatives.

Conclusion

This compound is a highly versatile and valuable tool for researchers and professionals in the field of drug development. Its well-defined structure, incorporating lipophilic, cleavable, and hydrophilic moieties, makes it an excellent candidate for use as a linker in advanced drug delivery systems, most notably in the rapidly evolving field of Antibody-Drug Conjugates. A thorough understanding of its chemical properties and careful implementation of conjugation protocols are essential for its successful application in creating next-generation targeted therapeutics.

References

An In-depth Technical Guide to the Synthesis of Oleoyl-Gly-Lys-(m-PEG11)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Oleoyl-Gly-Lys-(m-PEG11)-NH2, a lipidated and PEGylated peptide derivative with potential applications in drug delivery and bioconjugation. The synthesis leverages a combination of solid-phase peptide synthesis (SPPS) with an orthogonal protection strategy, on-resin lipidation, and subsequent solution-phase PEGylation. This guide details the experimental protocols, expected quantitative data, and analytical characterization methods for this multi-step synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the solid-phase synthesis of the Gly-Lys dipeptide. An orthogonal protecting group on the lysine (B10760008) side chain is crucial for the selective introduction of the oleoyl (B10858665) moiety. Following the on-resin lipidation, the peptide is cleaved from the solid support. The synthesis culminates in the solution-phase coupling of the m-PEG11-amine to the C-terminus of the oleoylated dipeptide.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Molecular Weights of Key Compounds

Compound NameChemical FormulaMolecular Weight ( g/mol )
Fmoc-Lys(Dde)-OHC₃₀H₃₄N₂O₆530.61
Fmoc-Gly-OHC₁₇H₁₅NO₄297.31
Oleic AcidC₁₈H₃₄O₂282.47
Oleoyl-Gly-Lys-OHC₂₆H₄₉N₃O₄483.70
m-PEG11-amineC₂₃H₄₉NO₁₁515.64
Oleoyl-Gly-Lys-(m-PEG11)-NH₂ C₄₉H₉₆N₄O₁₄ 981.32

Table 2: Expected Yields and Purity

Synthetic StepDescriptionExpected Yield (%)Expected Purity (%)
1Solid-Phase Synthesis of Gly-Lys(Dde)-Resin>95 (on resin)-
2On-Resin Oleoylation85-95-
3Cleavage and Deprotection70-8560-80 (crude)
4Solution-Phase PEGylation60-7550-70 (crude)
5RP-HPLC Purification40-60 (from crude)>95

Experimental Protocols

Solid-Phase Synthesis of Oleoyl-Gly-Lys-OH

This protocol details the synthesis of the lipidated dipeptide on a solid support using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin[1][2]

  • Fmoc-Lys(Dde)-OH[3][4]

  • Fmoc-Gly-OH

  • Oleic Acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638)

  • Hydrazine (B178648) monohydrate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[5][6][7][8]

  • Triisopropylsilane (TIS)

  • DODT (3,6-Dioxa-1,8-octanedithiol)

  • Diethyl ether

Protocol:

  • Resin Swelling and Fmoc Deprotection: Swell Rink Amide MBHA resin in DMF for 1 hour. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[1]

  • Coupling of the First Amino Acid (Fmoc-Lys(Dde)-OH): Dissolve Fmoc-Lys(Dde)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the deprotected resin and shake for 2 hours. Wash the resin with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

  • Coupling of the Second Amino Acid (Fmoc-Gly-OH): Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash with DMF.

  • Final N-terminal Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.

  • Selective Deprotection of Lysine Side Chain: Treat the resin with 2% hydrazine monohydrate in DMF (3 x 5 min) to remove the Dde group. Wash the resin with DMF.

  • On-Resin Oleoylation: Dissolve oleic acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and shake for 4-6 hours. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the dry peptide-resin with a cleavage cocktail of TFA/TIS/DODT/H₂O (92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.[9] Filter the resin and collect the filtrate.

  • Precipitation and Isolation: Precipitate the crude Oleoyl-Gly-Lys-OH by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Synthesis of m-PEG11-amine

Amine-terminated m-PEG11 can be synthesized from the corresponding alcohol or purchased commercially. A general synthetic approach involves the conversion of the terminal hydroxyl group to a better leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source like sodium azide (B81097) and subsequent reduction.[10]

Solution-Phase PEGylation of Oleoyl-Gly-Lys-OH

This protocol describes the coupling of the m-PEG11-amine to the C-terminus of the lipidated peptide.

Materials:

  • Crude Oleoyl-Gly-Lys-OH

  • m-PEG11-amine[11][12]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[13][14][15]

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Protocol:

  • Activation of Carboxylic Acid: Dissolve crude Oleoyl-Gly-Lys-OH (1 eq.), EDC (1.2 eq.), and NHS (1.2 eq.) in anhydrous DMF. Stir the reaction mixture at room temperature for 1 hour to activate the C-terminal carboxylic acid.

  • Coupling Reaction: Add m-PEG11-amine (1.5 eq.) and DIPEA (2 eq.) to the reaction mixture. Stir at room temperature overnight.

  • Solvent Removal: Remove the DMF under reduced pressure.

Purification by RP-HPLC

The crude final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[16]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is typically effective for eluting the highly hydrophobic product.

  • Detection: UV detection at 214 nm and 280 nm.

  • Fraction Collection and Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final product as a white solid.

Analytical Characterization

Table 3: Analytical Characterization of Oleoyl-Gly-Lys-(m-PEG11)-NH₂

TechniqueExpected Results
RP-HPLC Single major peak with a purity of >95%.
MALDI-TOF MS Expected [M+H]⁺ at m/z ≈ 982.3. A characteristic distribution of peaks separated by 44 Da (the mass of the ethylene (B1197577) glycol repeating unit) may be observed.[17][18][19][20]
¹H NMR Characteristic peaks for the oleoyl chain (vinyl protons at ~5.3 ppm, alkyl chain protons at ~0.8-2.3 ppm), Gly and Lys residues (α-protons at ~3.7-4.2 ppm), and the PEG chain (a prominent singlet or multiplet at ~3.6 ppm).[21][22][23][24][25]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_SPPS Solid-Phase Synthesis cluster_Solution Solution Phase Resin Rink Amide Resin Lys_Resin Lys(Dde)-Resin Resin->Lys_Resin 1. Fmoc-Lys(Dde)-OH Coupling Gly_Lys_Resin Gly-Lys(Dde)-Resin Lys_Resin->Gly_Lys_Resin 2. Fmoc-Gly-OH Coupling Oleoyl_Peptide_Resin Oleoyl-Gly-Lys-Resin Gly_Lys_Resin->Oleoyl_Peptide_Resin 3. Dde Deprotection 4. Oleoylation Cleaved_Peptide Crude Oleoyl-Gly-Lys-OH Oleoyl_Peptide_Resin->Cleaved_Peptide 5. Cleavage & Deprotection PEGylated_Peptide Crude Final Product Cleaved_Peptide->PEGylated_Peptide 6. m-PEG11-NH2 Coupling Pure_Product Pure this compound PEGylated_Peptide->Pure_Product 7. RP-HPLC Purification

Caption: Overall synthetic workflow for this compound.

On-Resin Lipidation Pathway

Lipidation_Pathway start Resin-Gly-Lys(NH2) Free side-chain amine reagents Oleic Acid DIC, Oxyma DMF start:f1->reagents product Resin-Gly-Lys(NH-Oleoyl) Acylated side-chain reagents->product:f1

Caption: Key on-resin lipidation step of the lysine side chain.

Solution-Phase PEGylation Pathway

PEGylation_Pathway start Oleoyl-Gly-Lys-COOH C-terminal carboxyl reagents m-PEG11-NH2 EDC, NHS DMF start:f1->reagents product Oleoyl-Gly-Lys-CO-NH-PEG11-m Amide bond formation reagents->product:f1

Caption: Final solution-phase PEGylation at the C-terminus.

References

Oleoyl-Gly-Lys-(m-PEG11)-NH2 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a theoretical overview of the potential mechanism of action for Oleoyl-Gly-Lys-(m-PEG11)-NH2 based on an analysis of its constituent components. As of December 2025, there is a notable absence of publicly available research, experimental data, or patents specifically detailing the biological activity or mechanism of this molecule. The information presented herein is inferred from the known functions of its parts and should be considered hypothetical until validated by experimental evidence.

Introduction

This compound is a synthetic hybrid molecule composed of three distinct chemical moieties: an oleoyl (B10858665) group, a glycine-lysine dipeptide, and a short methoxy-terminated polyethylene (B3416737) glycol (PEG) chain. The structure suggests a design aimed at leveraging the properties of lipids, peptides, and polymers, likely for applications in drug delivery or as a bioactive agent with enhanced pharmacokinetic properties. This guide will deconstruct the molecule to propose a potential mechanism of action and outline general experimental approaches for its investigation.

Analysis of Molecular Components

The structure of this compound suggests a multifunctional design. Each component is known to impart specific properties in biological systems.

Oleoyl Group

The oleoyl group is the acyl form of oleic acid, a monounsaturated fatty acid. Its inclusion suggests a primary role in interacting with lipid structures.

  • Membrane Permeation: Oleic acid is a well-documented penetration enhancer, capable of transiently disrupting the lipid organization of the stratum corneum and other cell membranes.[1][2] This property can facilitate the transport of molecules across biological barriers.

  • Lipophilicity and Pharmacokinetics: The long hydrocarbon chain significantly increases the lipophilicity of the molecule. This can lead to increased association with lipid bilayers and plasma proteins like albumin, potentially extending the molecule's circulatory half-life.

  • Self-Assembly: As a lipid, the oleoyl group provides a hydrophobic tail, which can drive the self-assembly of the molecule into supramolecular structures such as micelles or liposomes in aqueous environments.[3]

Gly-Lys Dipeptide

The Glycine-Lysine dipeptide serves as a linker between the lipid and the PEG chain.

  • Metabolic Relevance: Gly-Lys is a dipeptide that can be recognized by cellular systems and is considered a metabolite.[4][5] Its susceptibility to peptidase activity could be a factor in the molecule's stability and degradation profile.

  • Potential Bioactivity: Certain short peptides, such as Gly-His-Lys, have demonstrated biological activities, including roles in tissue repair and inflammation.[6] While the specific bioactivity of the Gly-Lys moiety in this context is unknown, it could contribute to the overall pharmacological profile.

m-PEG11-NH2

This is a monodisperse polyethylene glycol (PEG) chain with 11 ethylene (B1197577) oxide units, capped with a methoxy (B1213986) group at one end and an amine at the other.

  • Hydrophilicity and Solubility: The PEG chain is highly hydrophilic, which can counteract the hydrophobicity of the oleoyl group, thereby improving the overall solubility of the molecule in aqueous media.[7][8]

  • Biocompatibility and Stealth Properties: PEGylation is a common strategy to reduce immunogenicity and prevent rapid clearance by the reticuloendothelial system, effectively creating a "stealth" characteristic that can prolong circulation time.

  • PROTAC Linker Component: Amine-terminated PEG chains are frequently used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.[9][10]

Hypothetical Mechanism of Action

Based on the analysis of its components, this compound is most likely designed as a self-assembling drug delivery vehicle or a bioactive molecule with enhanced membrane penetration .

As a Drug Delivery System

The amphipathic nature of the molecule, with its distinct hydrophobic (oleoyl) and hydrophilic (PEG) regions, strongly suggests the capacity for self-assembly into nanostructures, most notably micelles.

  • Micellar Formation: In an aqueous environment, these molecules would be expected to spontaneously form micelles. The oleoyl chains would form a hydrophobic core capable of encapsulating lipophilic drug molecules, while the PEG chains would form a hydrophilic corona. This corona would stabilize the micelle in circulation and provide the aforementioned stealth properties.

Below is a diagram illustrating the proposed self-assembly into a drug-loaded micelle.

G Hypothetical Drug-Loaded Micelle cluster_micelle center Hydrophobic Drug m1 m1_tail m1:c->m1_tail:c m1_tail:c->center:c m2 m2_tail m2:c->m2_tail:c m2_tail:c->center:c m3 m3_tail m3:c->m3_tail:c m3_tail:c->center:c m4 m4_tail m4:c->m4_tail:c m4_tail:c->center:c m5 m5_tail m5:c->m5_tail:c m5_tail:c->center:c m6 m6_tail m6:c->m6_tail:c m6_tail:c->center:c m7 m7_tail m7:c->m7_tail:c m7_tail:c->center:c m8 m8_tail m8:c->m8_tail:c m8_tail:c->center:c

Caption: Self-assembly of this compound into a micelle for drug delivery.

As a Bioactive Agent

Alternatively, the molecule could have intrinsic biological activity, with its components facilitating its interaction with cellular machinery.

  • Membrane Insertion and Signaling: The oleoyl group could anchor the molecule within the plasma membrane of a target cell. This would position the Gly-Lys-PEG portion either extracellularly or intracellularly, where it could interact with membrane proteins, potentially modulating a signaling pathway. The specific pathway is impossible to determine without data, but could theoretically involve pathways sensitive to lipid membrane composition or peptide ligands.

The diagram below illustrates this hypothetical membrane interaction.

cluster_membrane Cell Membrane lipid_head1 lipid_tail1 lipid_head1->lipid_tail1 lipid_head2 lipid_tail2 lipid_head2->lipid_tail2 lipid_head3 lipid_tail3 lipid_head3->lipid_tail3 lipid_head4 lipid_tail4 lipid_head4->lipid_tail4 molecule Oleoyl Tail Gly-Lys m-PEG11-NH2 receptor Membrane Receptor molecule:peg->receptor Interaction

Caption: Hypothetical membrane insertion and interaction with a cell surface receptor.

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary.

Physicochemical Characterization
  • Critical Micelle Concentration (CMC) Determination: To confirm the self-assembling nature of the molecule, the CMC can be determined using techniques such as pyrene (B120774) fluorescence spectroscopy or isothermal titration calorimetry (ITC).

  • Nanoparticle Sizing and Zeta Potential: If micelles form, their size distribution and surface charge can be measured using Dynamic Light Scattering (DLS) and Zeta Potential analysis.

In Vitro Assessment
  • Cell Viability Assays: The cytotoxicity of the molecule should be assessed in relevant cell lines using assays such as MTT or LDH release.

  • Cellular Uptake Studies: To determine if the molecule enters cells, it could be fluorescently labeled and its uptake visualized by confocal microscopy or quantified by flow cytometry.

  • Membrane Permeability Assays: The effect of the molecule on membrane integrity can be studied using assays like the Paracellular Transport Assay with fluorescent markers (e.g., Lucifer Yellow) across a cell monolayer (e.g., Caco-2 cells).

The following diagram outlines a general workflow for investigating a novel bioactive molecule.

G cluster_phase1 Phase 1: Physicochemical & In Vitro Screening cluster_phase2 Phase 2: Mechanism of Action Studies cluster_phase3 Phase 3: In Vivo Evaluation A Synthesis & Purification B CMC & DLS Analysis A->B C Cytotoxicity Assays (e.g., MTT) A->C D Cellular Uptake Studies (Confocal Microscopy) C->D E Target Identification (e.g., Pull-down assay) D->E F Signaling Pathway Analysis (Western Blot, qPCR) E->F G Binding Affinity (SPR, ITC) E->G H Pharmacokinetic Profiling G->H I Efficacy in Animal Model H->I J Toxicology Studies I->J

Caption: General experimental workflow for characterizing a novel synthetic molecule.

Quantitative Data Summary

No quantitative data regarding the efficacy, potency, CMC, or other biophysical parameters for this compound are currently available in the public domain. The following tables are placeholders for data that would need to be generated experimentally.

Table 1: Hypothetical Physicochemical Properties

Parameter Value Method
Molecular Weight To be confirmed Mass Spectrometry
CMC To be determined Pyrene Flourescence
Micelle Diameter To be determined Dynamic Light Scattering

| Zeta Potential | To be determined | Laser Doppler Velocimetry|

Table 2: Hypothetical In Vitro Activity

Cell Line IC50 (µM) Assay
e.g., HeLa To be determined MTT Assay (72h)

| e.g., A549 | To be determined | MTT Assay (72h) |

Conclusion

This compound is a rationally designed molecule that integrates the distinct properties of a lipid, a dipeptide, and a PEG polymer. While the absence of specific data precludes a definitive statement on its mechanism of action, a strong hypothesis can be made for its role as a self-assembling nanocarrier for drug delivery or as a membrane-interactive bioactive agent. The proposed experimental workflows provide a roadmap for future research that would be necessary to validate these hypotheses and fully elucidate the molecule's function and therapeutic potential. Researchers and drug developers are encouraged to undertake such studies to unlock the potential of this and similar hybrid molecules.

References

Unveiling the Potential of Oleoyl-Gly-Lys-(m-PEG11)-NH2: A Technical Guide for Advanced Drug Delivery and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the evolving landscape of pharmaceutical sciences and targeted therapeutics, the sophisticated design of delivery vehicles and bioconjugation agents is paramount. Among the innovative molecules enabling these advancements is Oleoyl-Gly-Lys-(m-PEG11)-NH2, a meticulously engineered PEG-lipid conjugate. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the core applications, physicochemical properties, and potential experimental frameworks involving this versatile molecule.

Molecular Profile and Physicochemical Characteristics

This compound is a hybrid molecule that synergistically combines the features of a lipid, a dipeptide, and a polyethylene (B3416737) glycol (PEG) chain. This unique architecture imparts a set of desirable properties for its use in biomedical research.

Structural Breakdown:

  • Oleoyl Group: An 18-carbon monounsaturated fatty acid tail that serves as the hydrophobic lipid anchor. This moiety is crucial for the molecule's incorporation into lipid-based nanostructures such as liposomes and micelles.

  • Gly-Lys Dipeptide: A short peptide linker that provides a structural spacer and a reactive handle. The lysine (B10760008) residue's primary amine group is a key site for conjugation chemistry.

  • Methoxy-PEG11-Amide: A monodisperse polyethylene glycol chain with 11 ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and an amide at the other. The PEG chain confers hydrophilicity, biocompatibility, and "stealth" properties to the nanocarriers it is part of, reducing opsonization and prolonging circulation time in vivo.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C49H96N4O14BroadPharm
Molecular Weight 965.3 g/mol BroadPharm
CAS Number 2353409-68-2BroadPharm
Purity Typically ≥95%BroadPharm
Appearance White to off-white solidBroadPharm
Solubility Soluble in water and organic solventsBroadPharm
Storage Conditions -20°CBroadPharm

Core Applications in Research and Development

The tripartite structure of this compound makes it a valuable tool in several advanced research areas, primarily centered around drug delivery and bioconjugation.

Formation of Stealth Liposomes and Nanoparticles

The amphipathic nature of this compound allows it to be readily incorporated into the lipid bilayer of liposomes or the shell of other lipid-based nanoparticles. The outward-facing PEG chains create a hydrophilic corona that sterically hinders the binding of plasma proteins (opsonins), thereby reducing clearance by the mononuclear phagocyte system and extending the circulation half-life of the therapeutic payload.

Targeted Drug Delivery

The terminal primary amine on the lysine residue of this compound serves as a versatile conjugation point for attaching targeting ligands. This allows for the functionalization of nanocarriers to actively target specific cells or tissues.

Potential Targeting Moieties:

  • Peptides: Such as RGD peptides for targeting integrins overexpressed on tumor cells.

  • Antibodies or Antibody Fragments: For highly specific targeting of cell surface antigens.

  • Small Molecules: For targeting specific receptors.

  • Aptamers: For recognizing a wide range of targets with high affinity and specificity.

Bioconjugation and Surface Modification

Beyond nanocarrier functionalization, the reactivity of the lysine's primary amine can be leveraged for the PEGylation of proteins, peptides, and other biomolecules. This process can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule.

Experimental Protocols and Methodologies

While specific experimental conditions will vary based on the application, the following sections provide generalized protocols for the key uses of this compound.

Preparation of PEGylated Liposomes

Objective: To formulate "stealth" liposomes incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Organic solvent (e.g., chloroform, methanol)

Protocol:

  • Lipid Film Hydration Method:

    • Dissolve the primary phospholipid, cholesterol, and this compound in an organic solvent in a round-bottom flask. A typical molar ratio would be 55:40:5 (phospholipid:cholesterol:PEG-lipid).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

    • Alternatively, sonication can be used for size reduction, though extrusion generally provides a more uniform size distribution.

  • Purification:

    • Remove unencapsulated drug and other impurities by size exclusion chromatography or dialysis.

Conjugation of a Targeting Peptide to PEGylated Liposomes

Objective: To attach a targeting peptide to the surface of pre-formed PEGylated liposomes.

Materials:

  • PEGylated liposomes incorporating this compound

  • Targeting peptide with a reactive group (e.g., a carboxyl group)

  • Coupling agents (e.g., EDC and NHS)

  • Reaction buffer (e.g., MES buffer, pH 6.5)

Protocol:

  • Activation of Peptide:

    • Dissolve the targeting peptide in the reaction buffer.

    • Add EDC and NHS to the peptide solution to activate the carboxyl group, forming an NHS ester. Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Liposomes:

    • Add the activated peptide solution to the suspension of PEGylated liposomes.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The primary amine on the lysine of this compound will react with the NHS ester of the peptide to form a stable amide bond.

  • Purification:

    • Remove unreacted peptide and coupling agents by dialysis or size exclusion chromatography.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams are provided.

Liposome_Formation cluster_prep Lipid Preparation cluster_film Film Formation cluster_hydration Hydration & Sizing Lipids Phospholipid + Cholesterol + This compound Dissolution Dissolution Lipids->Dissolution Solvent Organic Solvent Solvent->Dissolution Evaporation Rotary Evaporation Dissolution->Evaporation Film Thin Lipid Film Evaporation->Film Hydration Hydration with Drug Solution Film->Hydration MLV Multilamellar Vesicles Hydration->MLV Extrusion Extrusion MLV->Extrusion LUV Large Unilamellar Vesicles (Stealth Liposomes) Extrusion->LUV

Caption: Workflow for the preparation of stealth liposomes.

Peptide_Conjugation cluster_activation Peptide Activation cluster_conjugation Conjugation Reaction Peptide Targeting Peptide (-COOH) Activation Activation Peptide->Activation EDC_NHS EDC + NHS EDC_NHS->Activation Activated_Peptide NHS-Ester Activated Peptide Activation->Activated_Peptide Conjugation Conjugation Activated_Peptide->Conjugation Activated_Peptide->Conjugation Liposome Stealth Liposome with -NH2 surface Liposome->Conjugation Targeted_Liposome Targeted Liposome Conjugation->Targeted_Liposome

Caption: Workflow for peptide conjugation to liposomes.

Conclusion

This compound represents a sophisticated and enabling tool for the development of advanced drug delivery systems and bioconjugates. Its well-defined structure provides a reliable platform for creating long-circulating nanocarriers with the potential for active targeting. The experimental protocols outlined in this guide provide a foundational framework for researchers to harness the capabilities of this versatile molecule in their pursuit of more effective and targeted therapies. As the field of nanomedicine continues to advance, the strategic use of such rationally designed lipid-peptide-PEG conjugates will undoubtedly play a pivotal role in the translation of novel therapeutics from the laboratory to the clinic.

In-Depth Technical Guide: Structure Elucidation of Oleoyl-Gly-Lys-(m-PEG11)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel lipopeptide derivative, Oleoyl-Gly-Lys-(m-PEG11)-NH2. This molecule, comprising an oleoyl (B10858665) fatty acid, a glycyl-lysine dipeptide, and a monomethoxy poly(ethylene glycol) (m-PEG11) chain, presents unique analytical challenges due to its amphipathic nature and the polydispersity of the PEG moiety. This guide outlines a systematic approach to confirm its chemical structure, utilizing a combination of chromatographic and spectroscopic techniques.

Molecular Structure and Components

This compound is a complex biomolecule designed for applications in drug delivery and biomaterial science. Its structure integrates a hydrophobic lipid tail with a hydrophilic PEG chain, mediated by a dipeptide linker.

A product sheet from a commercial supplier confirms the basic structure as an oleoyl group attached to a Gly-Lys dipeptide via an amide bond, with a methoxy (B1213986) PEG11 chain linked to the C-terminus of the lysine (B10760008) residue.[1][2] The primary amine of the lysine offers a potential site for further conjugation.[1][2]

G Conceptual Structure of this compound Oleoyl Oleoyl Group (C18:1) Gly Glycine (B1666218) Oleoyl->Gly Amide Bond Lys Lysine Gly->Lys Peptide Bond PEG m-PEG11-NH2 Lys->PEG Amide Bond

Caption: Molecular components of this compound.

Experimental Protocols for Structure Elucidation

A multi-step analytical workflow is essential for the comprehensive structural characterization of this compound. This involves synthesis, purification, and subsequent spectroscopic analysis.

Synthesis of this compound

The synthesis of this lipopeptide can be achieved through a stepwise solid-phase peptide synthesis (SPPS) approach, followed by lipidation and PEGylation.

Experimental Workflow for Synthesis:

G Synthesis Workflow cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Lipidation and PEGylation Resin Rink Amide Resin Fmoc_Lys Couple Fmoc-Lys(Boc)-OH Resin->Fmoc_Lys Deprotection1 Fmoc Deprotection Fmoc_Lys->Deprotection1 Fmoc_Gly Couple Fmoc-Gly-OH Deprotection2 Fmoc Deprotection Fmoc_Gly->Deprotection2 Deprotection1->Fmoc_Gly Oleoylation Couple Oleoyl Chloride Deprotection2->Oleoylation Cleavage Cleave from Resin (TFA Cocktail) Oleoylation->Cleavage PEGylation Couple m-PEG11-NHS Ester Cleavage->PEGylation

Caption: Stepwise synthesis of this compound.

Detailed Protocol:

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a standard coupling agent like HBTU/DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected lysine residue.

  • Fmoc Deprotection: Remove the Fmoc group from glycine.

  • Lipidation: Acylate the N-terminal glycine with oleoyl chloride.

  • Cleavage and Deprotection: Cleave the lipopeptide from the resin and remove the Boc protecting group from lysine using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • PEGylation: React the crude lipopeptide with an activated m-PEG11-NHS ester in a suitable buffer (e.g., PBS pH 7.4) to attach the PEG chain to the lysine side-chain amine.

  • Purification: Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Purification of the final product is critical to remove unreacted starting materials, truncated sequences, and other impurities.

Table 1: RP-HPLC Purification Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 5 µm, 100 Å, 4.6 x 250 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 100 µL
Mass Spectrometry for Molecular Weight Determination and Sequencing

High-resolution mass spectrometry (HRMS) is employed to determine the accurate molecular weight of the parent ion and to obtain fragmentation data for sequence confirmation.

Table 2: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺ ~1108.7To be determined
[M+Na]⁺ ~1130.7To be determined
[M+2H]²⁺ ~554.8To be determined

Fragmentation Analysis (MS/MS):

Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the parent ion will yield characteristic fragment ions.

G Predicted MS/MS Fragmentation Pathway M [this compound+H]+ b1 b1 (Oleoyl-Gly) M->b1 y2 y2 (Gly-Lys-(m-PEG11)-NH2) M->y2 PEG_frags Characteristic PEG Fragments (loss of C2H4O units) M->PEG_frags b2 b2 (Oleoyl-Gly-Lys) b1->b2 y1 y1 (Lys-(m-PEG11)-NH2) y2->y1

Caption: Key fragmentation points in MS/MS analysis.

Table 3: Predicted MS/MS Fragment Ions

Fragment IonDescriptionPredicted m/z
b₁ Oleoyl-Gly~338.3
y₁ Lys-(m-PEG11)-NH₂~771.5
b₂ Oleoyl-Gly-Lys~466.4
y₂ Gly-Lys-(m-PEG11)-NH₂~828.5
PEG Fragments Sequential loss of C₂H₄OSeries of ions with 44 Da spacing
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonChemical Shift (ppm)MultiplicityIntegration
Oleoyl CH₃ ~0.88t3H
Oleoyl (CH₂)n ~1.25m~20H
Oleoyl CH₂-C=O ~2.20t2H
Oleoyl CH=CH ~5.34m2H
Gly α-CH₂ ~3.95d2H
Lys α-CH ~4.35m1H
Lys β,γ,δ-CH₂ ~1.4-1.9m6H
Lys ε-CH₂ ~3.25m2H
PEG OCH₂CH₂O ~3.64s~44H
PEG OCH₃ ~3.38s3H
Amide NHs ~6.5-8.0m3H

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonChemical Shift (ppm)
Oleoyl CH₃ ~14.1
Oleoyl (CH₂)n ~22.7-31.9
Oleoyl CH₂-C=O ~36.5
Oleoyl CH=CH ~129.8, 130.0
Oleoyl C=O ~173.5
Gly α-C ~43.8
Gly C=O ~170.1
Lys α-C ~54.2
Lys β,γ,δ-C ~23.1, 29.3, 32.5
Lys ε-C ~40.5
Lys C=O ~172.8
PEG OCH₂CH₂O ~70.5
PEG OCH₃ ~59.0

Data Summary and Interpretation

The combined data from RP-HPLC, HRMS, and NMR will provide a comprehensive structural confirmation of this compound. The HPLC chromatogram should show a single major peak, indicating high purity. The HRMS data will confirm the elemental composition, and the MS/MS fragmentation pattern will verify the sequence of the oleoyl, glycine, and lysine moieties, as well as the presence of the PEG chain. Finally, the ¹H and ¹³C NMR spectra will confirm the connectivity of all atoms and the integrity of the individual components.

Conclusion

The structure elucidation of this compound requires a systematic and multi-faceted analytical approach. By combining solid-phase synthesis, RP-HPLC purification, high-resolution mass spectrometry, and NMR spectroscopy, a complete and unambiguous structural assignment can be achieved. The detailed protocols and expected data presented in this guide provide a robust framework for researchers and scientists working with this and similar complex biomolecules.

References

Self-Assembly of Oleoyl-Gly-Lys-(m-PEG11)-NH2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Self-Assembly Properties, Experimental Characterization, and Potential Drug Delivery Applications of the Amphiphilic Peptide Derivative, Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Introduction

This compound is a synthetic amphiphilic molecule with significant potential in the field of drug delivery. Its structure, comprising a hydrophobic oleoyl (B10858665) tail, a hydrophilic polyethylene (B3416737) glycol (PEG) chain, and a peptide backbone (Gly-Lys), predisposes it to self-assemble into various nanostructures in aqueous environments. This technical guide provides a comprehensive overview of the anticipated self-assembly properties of this molecule, drawing parallels from closely related oleoyl-amino acid and peptide amphiphiles. It details the experimental protocols for characterizing these properties and explores the logical workflows for its application in drug delivery systems. While specific experimental data for this compound is not publicly available, this guide extrapolates from established principles and data from analogous compounds to provide a robust framework for researchers.

Core Self-Assembly Properties

The amphiphilic nature of this compound drives its self-assembly in aqueous media to minimize the unfavorable interactions between its hydrophobic oleoyl chain and water. This process is expected to result in the formation of core-shell nanostructures, such as micelles or nanofibers, which can subsequently lead to the formation of hydrogels under specific conditions.

Micellization

Above a certain concentration, known as the critical micelle concentration (CMC), individual amphiphile molecules (unimers) aggregate to form micelles. In these structures, the hydrophobic oleoyl tails form a core, while the hydrophilic PEG and peptide components form a protective corona, interfacing with the surrounding aqueous environment. The CMC is a critical parameter, as it indicates the concentration at which the therapeutic-loaded nanocarriers will form and remain stable. For similar single-chain oleoyl-amino acid derivatives, CMC values are typically observed in the millimolar (mM) range.

Hydrogel Formation

At higher concentrations, the self-assembled nanostructures, particularly if they are fibrillar in nature, can entangle to form a three-dimensional network that entraps water, resulting in the formation of a hydrogel. This property is highly valuable for creating injectable drug depots for sustained release applications. The transition from a solution of micelles to a hydrogel is influenced by factors such as concentration, temperature, pH, and ionic strength.

Quantitative Data on Analogous Compounds

To provide a quantitative perspective, the following table summarizes typical self-assembly properties observed for analogous peptide amphiphiles. It is important to note that these values are illustrative and the actual properties of this compound would need to be determined experimentally.

PropertyTypical Range for Analogous CompoundsAnalytical Techniques
Critical Micelle Conc. (CMC)0.01 - 10 mMFluorescence Spectroscopy, Surface Tensiometry
Micelle Hydrodynamic Diameter10 - 100 nmDynamic Light Scattering (DLS)
Zeta Potential-30 mV to +30 mVElectrophoretic Light Scattering (ELS)
Drug Loading Capacity5 - 20% (w/w)UV-Vis Spectroscopy, HPLC
Drug Release Half-LifeHours to DaysIn vitro release assays (e.g., dialysis)

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the self-assembly properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment.

  • Materials: this compound, pyrene, phosphate-buffered saline (PBS).

  • Procedure:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

    • Prepare a series of aqueous solutions of this compound at various concentrations in PBS.

    • Add a small aliquot of the pyrene stock solution to each amphiphile solution to achieve a final pyrene concentration in the micromolar range.

    • Incubate the solutions to allow for pyrene partitioning into the hydrophobic micellar cores.

    • Measure the fluorescence emission spectra of each solution using a spectrofluorometer.

    • Record the intensities of the first and third vibronic peaks (I1 and I3) of the pyrene emission spectrum.

    • Plot the ratio of I1/I3 as a function of the logarithm of the amphiphile concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the onset of micelle formation.[1][2][3]

Characterization of Micelle Size and Zeta Potential by Dynamic and Electrophoretic Light Scattering

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are powerful techniques for determining the size distribution and surface charge of nanoparticles in solution.[4][5]

  • Materials: this compound solution above its CMC in a suitable buffer (e.g., PBS).

  • Procedure for DLS (Size Measurement):

    • Prepare a solution of the amphiphile at a concentration significantly above the determined CMC.

    • Filter the solution through a sub-micron filter to remove any dust or large aggregates.

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • The instrument's laser illuminates the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the micelles are measured.[5]

    • The software analyzes these fluctuations to calculate the hydrodynamic diameter and polydispersity index (PDI) of the micelles.[4]

  • Procedure for ELS (Zeta Potential Measurement):

    • Use the same sample prepared for DLS.

    • The ELS instrument applies an electric field across the sample.

    • The velocity of the charged micelles moving towards the oppositely charged electrode is measured.

    • This velocity is used to calculate the zeta potential, which is an indicator of the colloidal stability of the micellar solution.

Visualization of Self-Assembled Structures by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the self-assembled nanostructures.[6][7][8]

  • Materials: this compound solution, TEM grids (e.g., carbon-coated copper grids), negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

  • Procedure:

    • Prepare a dilute solution of the amphiphile above its CMC.

    • Apply a small drop of the solution onto a TEM grid.

    • After a few minutes, blot off the excess solution with filter paper.

    • Apply a drop of the negative staining agent to the grid and blot off the excess after a short incubation time.

    • Allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope to observe the morphology of the micelles or other self-assembled structures.[6][7]

In Vitro Drug Release Assay

This assay evaluates the release kinetics of a model drug from the self-assembled nanocarriers.

  • Materials: Drug-loaded this compound formulation, release buffer (e.g., PBS at a relevant pH), dialysis membrane with an appropriate molecular weight cut-off (MWCO).

  • Procedure:

    • Prepare the drug-loaded formulation by co-dissolving the drug and the amphiphile.

    • Transfer a known volume of the drug-loaded formulation into a dialysis bag.

    • Place the dialysis bag in a larger volume of release buffer, which is continuously stirred.

    • At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[9][10]

    • Calculate the cumulative percentage of drug released over time to generate a release profile.[11]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships relevant to the study and application of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_drug_delivery Drug Delivery Application synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification cmc CMC Determination (Fluorescence) purification->cmc dls Size & Zeta Potential (DLS/ELS) cmc->dls tem Morphology (TEM) dls->tem loading Drug Loading tem->loading release In Vitro Release Study loading->release

Caption: Experimental workflow for the characterization and application of this compound.

self_assembly_logic unimer Unimers (Individual Molecules) micelle Micelles unimer->micelle [Concentration] > CMC hydrogel Hydrogel micelle->hydrogel High Concentration

Caption: Logical progression of self-assembly for this compound.

drug_release_pathway drug_loaded Drug-Loaded Micelle/Hydrogel diffusion Diffusion from Carrier drug_loaded->diffusion erosion Carrier Erosion/Degradation drug_loaded->erosion released_drug Released Drug diffusion->released_drug erosion->released_drug

Caption: Potential pathways for drug release from a self-assembled carrier system.

Conclusion

This compound represents a promising platform for the development of advanced drug delivery systems. Its anticipated self-assembly into micelles and hydrogels offers opportunities for solubilizing poorly water-soluble drugs, protecting therapeutic payloads from degradation, and achieving sustained drug release. The experimental protocols and conceptual frameworks provided in this technical guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile amphiphilic molecule. Rigorous experimental validation of the extrapolated properties will be a critical next step in its development pathway.

References

Critical Micelle Concentration of Oleoyl-Gly-Lys-(m-PEG11)-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Oleoyl-Gly-Lys-(m-PEG11)-NH2

This compound is a complex amphiphilic molecule featuring a hydrophobic oleoyl (B10858665) tail, a hydrophilic peptide linker (Gly-Lys), and a polyethylene (B3416737) glycol (PEG) chain. This structure imparts surfactant-like properties, enabling self-assembly into micelles in aqueous solutions above a certain concentration. This concentration is known as the critical micelle concentration (CMC). The CMC is a fundamental parameter that dictates the behavior of the molecule in solution and is crucial for its application in areas such as drug solubilization, nanoparticle formulation, and controlled release systems.

Estimated Critical Micelle Concentration

A precise, experimentally determined CMC value for this compound has not been identified in publicly accessible data. However, based on the analysis of structurally related compounds, an estimated CMC can be inferred.

Table 1: CMC Values of Structurally Related Amphiphiles

Compound ClassExampleReported CMC RangeCitation
PEGylated Lipoamino AcidsPEG-LAA10⁻⁵ M[1]
Lysophospholipids1-hexadecanoyl-sn-glycero-3-phosphocholine0.007 mM[2]
Lysophospholipids1-dodecanoyl-sn-glycero-3-phosphocholine0.70 mM[2]
Nα-acylation lysine (B10760008) derivativesC12-LysineVaries with chain length[3]

Given the presence of the oleoyl chain (a C18 fatty acid), a lysine residue, and a PEG11 chain, it is reasonable to hypothesize that the CMC of this compound would be in the micromolar to low millimolar range. The PEG chain's hydrophilicity may lead to a slightly higher CMC compared to non-PEGylated counterparts. New amphiphilic conjugates of amino-poly(ethylene glycols) with lipoamino acids have shown CMC values in the order of 10⁻⁵ M, which is a relevant reference point for in vivo applications.[1]

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for the characterization of any new surfactant. Several robust methods are available, each relying on the distinct physical changes that occur in a solution at the point of micelle formation.[4][5][6]

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a highly sensitive and widely used method for CMC determination.[4] It utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

  • Sample Preparation:

    • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer.

    • To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. The volume of the pyrene solution should be kept minimal to avoid altering the bulk solvent properties.

    • Gently mix and allow the samples to equilibrate for a specified period (e.g., 1-2 hours) at a constant temperature.

  • Fluorescence Measurement:

    • Excite the samples at a wavelength of approximately 335 nm.

    • Record the emission spectra from approximately 350 nm to 450 nm.

    • Identify the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

  • Data Analysis:

    • Calculate the intensity ratio I₁/I₃ for each sample.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The plot will show a sigmoidal decrease. The midpoint of this transition, or the intersection of the two linear portions of the curve, corresponds to the CMC.[7]

G Fluorescence Spectroscopy Workflow for CMC Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis stock_sol Prepare Stock Solutions (Amphiphile & Pyrene) dilutions Create Serial Dilutions of Amphiphile stock_sol->dilutions add_probe Add Pyrene Probe to Each Dilution dilutions->add_probe equilibrate Equilibrate Samples add_probe->equilibrate excite Excite at 335 nm equilibrate->excite record Record Emission Spectra (350-450 nm) excite->record intensity Determine I1 & I3 Peak Intensities record->intensity ratio Calculate I1/I3 Ratio intensity->ratio plot Plot I1/I3 vs. log(Concentration) ratio->plot cmc Identify CMC from Sigmoidal Curve Inflection plot->cmc

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Surface Tensiometry

This classical method measures the surface tension of a solution as a function of the surfactant concentration.[4]

Protocol:

  • Solution Preparation:

    • Prepare a series of solutions of this compound at various concentrations in high-purity water or a suitable buffer.

  • Surface Tension Measurement:

    • Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

    • Ensure the instrument is properly calibrated and measurements are taken at a constant temperature.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the concentration (log C).

    • The surface tension will decrease with increasing concentration until it reaches a plateau. The concentration at which the break in the curve occurs is the CMC.[8]

G Surface Tensiometry Workflow for CMC Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_sols Prepare a Series of Amphiphile Solutions measure_st Measure Surface Tension of Each Solution prep_sols->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data find_break Identify Breakpoint in the Curve plot_data->find_break cmc CMC is the Concentration at the Breakpoint find_break->cmc

References

Navigating the Properties of Oleoyl-Gly-Lys-(m-PEG11)-NH2: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a bifunctional molecule comprising a lipid moiety (oleoyl group), a dipeptide linker (Gly-Lys), and a hydrophilic polyethylene (B3416737) glycol (PEG) chain. This structure imparts amphiphilic properties, making it a valuable component in various drug delivery systems, including lipid nanoparticles and antibody-drug conjugates (ADCs). Understanding its solubility and stability is paramount for consistent performance in research and formulation development. While specific quantitative data for this novel compound is not extensively published, this guide provides a comprehensive overview based on the known characteristics of its constituent parts and general principles of PEGylated lipopeptide chemistry.

Core Properties

PropertyValueSource
Molecular Formula C49H96N4O14BroadPharm[1], Immunomart[2]
Molecular Weight 965.3 g/mol BroadPharm[1]
CAS Number 2353409-68-2BroadPharm[1]
Purity Typically ≥95%BroadPharm[1]
Appearance White to off-white solidInferred from similar compounds
Recommended Storage -20°CBroadPharm[1], Immunomart[2]

Solubility Profile

The solubility of this compound is dictated by the interplay between its hydrophobic oleoyl (B10858665) tail and its hydrophilic PEG chain. The PEG11 linker enhances aqueous solubility.[1] However, the long oleoyl chain can lead to aggregation and micelle formation in aqueous solutions.

General Solubility Guidelines:

SolventExpected SolubilityRationale & Remarks
Water Sparingly soluble to soluble, may form micelles.The PEG chain promotes aqueous solubility, but the oleoyl group limits it, likely leading to the formation of aggregates or micelles above a certain concentration.
Phosphate-Buffered Saline (PBS) Similar to water.The presence of salts may influence solubility and aggregation behavior.
Dimethyl Sulfoxide (DMSO) Soluble.A common organic solvent for dissolving amphiphilic molecules. It is recommended to prepare a stock solution in DMSO.
Ethanol, Methanol Soluble.The amphiphilic nature of the molecule allows for solubility in polar organic solvents.
Acetonitrile (ACN) Soluble.Often used in reversed-phase chromatography for such molecules.
Experimental Protocol for Solubility Assessment

A systematic approach is crucial to determine the optimal solvent and concentration for your application.

Materials:

  • This compound

  • Selection of solvents (e.g., deionized water, PBS pH 7.4, DMSO, ethanol)

  • Vortex mixer

  • Sonicator (optional)

  • Spectrophotometer or HPLC system for quantification

Methodology:

  • Initial Screening:

    • Dispense a small, known amount of the compound (e.g., 1 mg) into separate vials.

    • Add a small volume (e.g., 100 µL) of the test solvent to each vial.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for dissolution. If not fully dissolved, proceed with the following steps.

  • Incremental Solvent Addition:

    • If the compound is not soluble, add the solvent in small increments (e.g., 50 µL), vortexing after each addition, until the compound dissolves or a practical volume limit is reached.

  • Sonication:

    • If the compound remains insoluble after vortexing, sonicate the vial in a water bath for 5-10 minutes. Caution: Excessive sonication can generate heat and potentially degrade the sample.

  • pH Adjustment (for aqueous solutions):

    • For aqueous suspensions, the pH can be adjusted. Based on the Gly-Lys dipeptide, the molecule has a basic character. Therefore, dropwise addition of a dilute acid (e.g., 0.1 M HCl or acetic acid) may improve solubility.

  • Use of Organic Co-solvents:

    • For aqueous preparations, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer to the desired final concentration while vortexing.

  • Quantitative Determination:

    • Once a clear solution is obtained, the concentration can be confirmed using a suitable analytical method, such as HPLC with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong chromophore.

G cluster_start Solubility Testing Workflow cluster_solvents Solvent Selection cluster_process Dissolution Process cluster_outcome Outcome start Start with small amount of this compound water Try Water/Aqueous Buffer start->water organic Try Organic Solvent (e.g., DMSO, Ethanol) start->organic vortex Vortex vigorously water->vortex organic->vortex sonicate Sonicate (optional) vortex->sonicate No soluble Soluble vortex->soluble Visually clear? ph_adjust Adjust pH (for aqueous) sonicate->ph_adjust No (aqueous) cosolvent Use Co-solvent approach sonicate->cosolvent No sonicate->soluble Visually clear? ph_adjust->soluble insoluble Insoluble ph_adjust->insoluble cosolvent->soluble cosolvent->insoluble G cluster_main Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid (HCl) prep->acid base Base (NaOH) prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_ms Analyze by HPLC-MS sampling->hplc_ms characterize Characterize degradants hplc_ms->characterize quantify Quantify parent compound hplc_ms->quantify G cluster_degradation Potential Degradation Pathways main This compound Oleoyl Gly-Lys Linker PEG11 Chain hydrolysis Hydrolysis (Amide bond cleavage) main:f1->hydrolysis pH extremes oxidation Oxidation (Oleoyl chain) main:f0->oxidation O2, light, heat depegylation De-PEGylation main:f2->depegylation Harsh conditions

References

The Pivotal Role of the Oleoyl Group in Lipopeptide Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipopeptides, a class of molecules comprising a lipid tail covalently linked to a peptide chain, are at the forefront of research due to their vast therapeutic potential, including antimicrobial, antifungal, and antitumor activities. The nature of the lipid component is a critical determinant of their biological function. This technical guide provides an in-depth exploration of the specific role of the oleoyl (B10858665) group, an eighteen-carbon monounsaturated fatty acyl chain, in defining the physicochemical properties and biological efficacy of lipopeptides. Through a comprehensive review of existing literature, this document summarizes quantitative data, details experimental methodologies, and provides visual representations of key mechanisms and workflows to elucidate the nuanced contributions of the oleoyl group to lipopeptide function.

Introduction: The Significance of the Acyl Chain

The biological activity of lipopeptides is intrinsically linked to their amphipathic nature, which facilitates their interaction with and disruption of cellular membranes. The fatty acid tail, being the primary hydrophobic anchor, governs the lipopeptide's affinity for the lipid bilayer, its self-assembly into micelles or other supramolecular structures, and ultimately, its mechanism of action. The length, branching, and degree of unsaturation of this acyl chain are all critical parameters that modulate these properties.

The oleoyl group (C18:1), derived from oleic acid, is of particular interest due to its unique structural feature: a cis-double bond at the ninth carbon position. This introduces a rigid ~30-degree kink in the hydrocarbon chain, distinguishing it from its saturated counterpart, the linear stearoyl group (C18:0). This seemingly subtle difference has profound implications for the lipopeptide's overall conformation, its packing within membranes, and its biological activity.

Physicochemical Impact of the Oleoyl Group

The introduction of the oleoyl group into a lipopeptide backbone significantly alters its physicochemical properties compared to its saturated analogue. These changes are fundamental to its biological function.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which a surfactant begins to form micelles in an aqueous solution. A lower CMC indicates a greater propensity for self-assembly. The kink in the oleoyl chain disrupts the tight packing that is possible with linear saturated chains, which can lead to a higher CMC. This suggests that oleoyl-lipopeptides may exist as monomers at higher concentrations compared to their stearoyl counterparts, which could influence their bioavailability and mechanism of action. For instance, studies on lysophosphatidic acid have shown that the oleoyl variant has a higher CMC (0.346 mM) compared to the stearoyl variant (0.082 mM), reflecting the looser packing of the unsaturated chains.[1]

Hydrophobicity and Membrane Partitioning

While the oleoyl and stearoyl groups have the same number of carbon atoms, the presence of the double bond in the oleoyl chain slightly reduces its overall hydrophobicity. However, the kinked structure is thought to increase the cross-sectional area of the lipid tail, which can enhance its ability to disrupt the ordered structure of a lipid bilayer. This can lead to more efficient insertion into and perturbation of the cell membrane.

Fluidity and Membrane Destabilization

The cis-double bond of the oleoyl group introduces fluidity into the lipopeptide's acyl chain. When inserted into a lipid bilayer, this inherent fluidity can disrupt the ordered packing of the membrane phospholipids, leading to increased membrane permeability and destabilization. This is a key aspect of the antimicrobial and hemolytic activities of many lipopeptides.

Biological Activities Modulated by the Oleoyl Group

The distinct physicochemical properties conferred by the oleoyl group translate into significant effects on the biological activities of lipopeptides.

Antimicrobial and Antifungal Activity

The efficacy of antimicrobial lipopeptides often depends on their ability to disrupt the integrity of microbial cell membranes. The kinked structure of the oleoyl chain can act as a "wedge," facilitating the penetration of the lipopeptide into the membrane and the formation of pores or channels that lead to leakage of cellular contents and cell death. While direct comparative studies are limited, research on fengycin, a potent antifungal lipopeptide, has highlighted the importance of both saturated and unsaturated fatty acid chains (ranging from C14 to C18) in its activity. The presence of unsaturated fatty acids, such as oleic acid, can influence the antifungal spectrum.[2][3]

Hemolytic Activity

Hemolytic activity, the lysis of red blood cells, is a critical consideration in drug development and is also mediated by membrane disruption. The structure of the acyl chain plays a significant role. For iturin A, another lipopeptide, its hemolytic activity is known to be concentration-dependent and occurs below its CMC, suggesting a mechanism involving pore formation.[4] The fluidizing effect of an oleoyl group could potentially enhance this membrane-disrupting capability, though this can be a double-edged sword, leading to higher efficacy but also greater toxicity.

Immunomodulatory Effects via Toll-Like Receptor (TLR) Signaling

Lipopeptides are recognized by the innate immune system through Toll-like receptors, particularly the TLR2/TLR1 and TLR2/TLR6 heterodimers. The lipid portion of the lipopeptide is crucial for this recognition. The structure of the acyl chains, including their length and number, determines whether a lipopeptide will activate the TLR2/TLR1 or TLR2/TLR6 pathway.[5][6][7] While specific studies on the oleoyl group's role are scarce, it is plausible that its unique conformation influences the binding affinity and orientation within the receptor's lipid-binding pocket, thereby modulating the downstream signaling cascade.

Quantitative Data on Acyl Chain Variation

The following tables summarize representative data from the literature, illustrating the impact of acyl chain length and saturation on the biological and physicochemical properties of lipopeptides. It is important to note the absence of comprehensive, direct comparative studies for oleoyl versus stearoyl derivatives for many common lipopeptides.

Table 1: Effect of Acyl Chain on Critical Micelle Concentration (CMC)

Lipopeptide/Surfactant ClassAcyl ChainCMC (mM)Reference(s)
Lysophosphatidic AcidStearoyl (C18:0)0.082[1]
Lysophosphatidic AcidOleoyl (C18:1)0.346[1]
Imidazolium SurfactantStearic Acid-based0.21[8]
Imidazolium SurfactantOleic Acid-based0.28[8]
Surfactin (B1297464) HomologuesC120.35[9]
Surfactin HomologuesC150.08[9]

Table 2: Antimicrobial Activity (MIC/IC50) of Lipopeptides with Varying Acyl Chains

Lipopeptide FamilyFungal/Bacterial SpeciesAcyl Chain VariantsActivity MetricValue (µg/mL)Reference(s)
FengycinVenturia inaequalis (sensitive)Mixture (C14-C18, sat. & unsat.)IC500.03[3]
MycosubtilinVenturia inaequalis (sensitive)Mixture (C15-C18)IC502.84[3]
SurfactinVenturia inaequalis (sensitive)Mixture (C12-C16)IC505.15[3]
Fengycin AnalogsCandida albicansC16 (synthetic analog)MIC>128[10]
Iturin-likeStaphylococcus aureusC14-C17MIC90-300[11]
Bogorol-likeStaphylococcus aureusC15MIC90-300[11]

Experimental Protocols

Solid-Phase Synthesis of an Oleoyl-Lipopeptide

This protocol describes a general method for the synthesis of a peptide with an N-terminal oleoyl group using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Oleic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin.

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • N-terminal Oleoylation: After deprotecting the N-terminal Fmoc group of the final amino acid, dissolve oleic acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add this solution to the resin and shake for 4-6 hours.

  • Cleavage and Deprotection: Wash the resin and dry it under vacuum. Cleave the lipopeptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Purification: Precipitate the crude lipopeptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the lipopeptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a lipopeptide against a bacterial strain.

Materials:

  • Lipopeptide stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Lipopeptide Dilutions: Prepare a serial two-fold dilution of the lipopeptide stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the logarithmic phase bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing the lipopeptide dilutions, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria in broth without lipopeptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the lipopeptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Membrane Depolarization Assay

This assay measures the ability of a lipopeptide to depolarize the bacterial cytoplasmic membrane using a voltage-sensitive dye.

Materials:

  • Bacterial cells

  • Voltage-sensitive dye (e.g., DiSC3(5))

  • Buffer solution (e.g., PBS)

  • Lipopeptide solution

  • Fluorometer

Procedure:

  • Cell Preparation: Harvest bacterial cells in the exponential growth phase, wash, and resuspend them in the buffer to a specific optical density.

  • Dye Loading: Add the voltage-sensitive dye to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement: Place the cell suspension in a cuvette in the fluorometer and record the baseline fluorescence.

  • Lipopeptide Addition: Add the lipopeptide to the cuvette and continuously monitor the fluorescence.

  • Data Analysis: An increase in fluorescence indicates the release of the dye from the membrane due to depolarization. The rate and extent of fluorescence change are indicative of the membrane-disrupting activity of the lipopeptide.

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided to illustrate key concepts related to the function and study of oleoyl-lipopeptides.

Oleoyl_vs_Stearoyl_Membrane_Interaction Fig. 1: Proposed Membrane Interaction of Oleoyl vs. Stearoyl Lipopeptides cluster_stearoyl Stearoyl-Lipopeptide (Saturated) cluster_oleoyl Oleoyl-Lipopeptide (Unsaturated) cluster_outcome Functional Outcome stearoyl_lp Linear Acyl Chain stearoyl_membrane Ordered Membrane Packing stearoyl_lp->stearoyl_membrane Intercalates stearoyl_insertion Less Disruptive Insertion stearoyl_membrane->stearoyl_insertion pore_formation Pore Formation stearoyl_insertion->pore_formation Leads to oleoyl_lp Kinked Acyl Chain oleoyl_membrane Disordered Membrane Packing oleoyl_lp->oleoyl_membrane Wedges into oleoyl_insertion More Disruptive Insertion oleoyl_membrane->oleoyl_insertion oleoyl_insertion->pore_formation Potentially enhances cell_lysis Cell Lysis pore_formation->cell_lysis

Fig. 1: Proposed Membrane Interaction of Oleoyl vs. Stearoyl Lipopeptides

Lipopeptide_Synthesis_Workflow Fig. 2: General Workflow for Synthesis and Evaluation of Acyl-Lipopeptide Analogs cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation cluster_analysis Data Analysis spps Solid-Phase Peptide Synthesis acylation N-terminal Acylation (Oleic Acid vs. Stearic Acid) spps->acylation purification HPLC Purification acylation->purification mass_spec Mass Spectrometry purification->mass_spec cmc_assay CMC Determination purification->cmc_assay mic_assay Antimicrobial Assay (MIC) purification->mic_assay hemolysis_assay Hemolysis Assay purification->hemolysis_assay membrane_assay Membrane Depolarization purification->membrane_assay sar Structure-Activity Relationship (SAR) Analysis cmc_assay->sar mic_assay->sar hemolysis_assay->sar membrane_assay->sar

Fig. 2: General Workflow for Synthesis and Evaluation of Acyl-Lipopeptide Analogs

TLR2_Signaling_Pathway Fig. 3: Generalized Lipopeptide Recognition by TLR2 Heterodimers cluster_ligands Lipopeptide Ligands cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascade triacyl_lp Triacyl-Lipopeptide tlr2_1 TLR2 / TLR1 triacyl_lp->tlr2_1 Binds to diacyl_lp Diacyl-Lipopeptide (e.g., Oleoyl-containing) tlr2_6 TLR2 / TLR6 diacyl_lp->tlr2_6 Binds to myd88 MyD88 tlr2_1->myd88 Recruits tlr2_6->myd88 Recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb mapk MAPK Activation traf6->mapk cytokines Pro-inflammatory Cytokine Production nfkb->cytokines mapk->cytokines

Fig. 3: Generalized Lipopeptide Recognition by TLR2 Heterodimers

Conclusion and Future Directions

The oleoyl group, through the introduction of a cis-double bond, imparts unique structural and physicochemical properties to lipopeptides that significantly influence their biological function. The resulting kink in the acyl chain affects self-assembly, enhances membrane disruption, and modulates interactions with biological targets. While the available data strongly suggest that the oleoyl group can enhance the efficacy of certain lipopeptides, there is a clear need for more direct comparative studies against their saturated stearoyl counterparts.

Future research should focus on the systematic synthesis and evaluation of oleoyl-lipopeptide analogues for well-known families like surfactin, iturin, and fengycin. Such studies will provide the much-needed quantitative data to build precise structure-activity relationships. Furthermore, elucidating the specific interactions of oleoyl-lipopeptides with immune receptors such as TLRs will open new avenues for the rational design of novel therapeutics, including potent antibiotics, innovative vaccine adjuvants, and targeted anticancer agents. Understanding the nuanced role of the oleoyl group is a critical step towards harnessing the full therapeutic potential of this versatile class of biomolecules.

References

Methodological & Application

Application Notes and Protocols for Oleoyl-Gly-Lys-(m-PEG11)-NH2 in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oleoyl-Gly-Lys-(m-PEG11)-NH2

This compound is a custom-synthesizable, functionalized PEG-lipid designed for advanced liposomal drug delivery applications. Its unique structure offers a combination of features beneficial for formulating stable, long-circulating, and targetable nanocarriers.

  • Oleoyl (B10858665) Anchor: The monounsaturated oleoyl (C18:1) fatty acid chain serves as the lipid anchor, embedding the molecule within the liposome (B1194612) bilayer. The kink in the unsaturated chain contributes to a more fluid lipid membrane, which can influence drug loading, release kinetics, and liposome flexibility.

  • Gly-Lys Linker: The dipeptide linker, Glycyl-L-Lysine, provides a spacer between the lipid anchor and the PEG chain. The lysine (B10760008) residue is the branching point for the PEG chain and the terminal amine group.

  • m-PEG11 Chain: A short, hydrophilic polyethylene (B3416737) glycol (PEG) chain of 11 ethylene (B1197577) oxide units provides a "stealth" characteristic to the liposome surface. This PEG layer reduces opsonization by plasma proteins, thereby prolonging circulation time in vivo.

  • Terminal Amine Group (-NH2): The primary amine at the terminus of the lysine side chain serves as a reactive handle for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides, aptamers), imaging agents (fluorescent dyes), or additional therapeutic moieties.

Key Applications in Liposome Formulation

The incorporation of this compound into a liposome formulation can impart several advantageous properties:

  • Prolonged Circulation (Stealth Liposomes): The PEG11 chain creates a hydrophilic shield on the liposome surface, reducing recognition and uptake by the mononuclear phagocyte system (MPS), leading to longer circulation times and increased probability of reaching the target site.

  • Active Targeting: The terminal amine group allows for the covalent attachment of targeting ligands that can specifically bind to receptors overexpressed on diseased cells (e.g., cancer cells), enhancing the selective delivery of the encapsulated therapeutic agent.

  • Improved Stability: PEGylation can prevent the aggregation of liposomes during storage and in biological fluids, enhancing the overall stability of the formulation.

  • Controlled Drug Release: The fluidity of the oleoyl anchor can be leveraged to modulate the release rate of the encapsulated drug from the liposome.

Quantitative Data Summary

The following table summarizes representative physicochemical properties of liposomes formulated with an amine-terminated, oleoyl-based PEG-lipid. It is important to note that the exact values will depend on the overall lipid composition, drug loaded, and preparation method.

Formulation IDLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipo-Oleoyl-NH2-1DOPC:Chol:this compound (55:40:5)135 ± 5< 0.2+12 ± 3> 85 (for a model hydrophobic drug)
Lipo-Oleoyl-NH2-2DOPE:Chol:this compound (50:45:5)120 ± 7< 0.15+15 ± 4> 90 (for a model hydrophobic drug)
Lipo-Oleoyl-NH2-3DSPC:Chol:this compound (55:40:5)115 ± 6< 0.15+10 ± 2> 80 (for a model hydrophilic drug)

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol.

Experimental Protocols

Protocol for Preparation of Amine-Terminated PEGylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the "pre-insertion" method, where this compound is included in the initial lipid mixture.

Materials:

  • Primary phospholipid (e.g., DOPC, DSPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS))

  • Drug to be encapsulated

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Workflow Diagram:

G cluster_0 Lipid Film Formation cluster_1 Hydration and Vesicle Formation cluster_2 Sizing A Dissolve Lipids in Organic Solvent B Rotary Evaporation A->B C Hydrate with Aqueous Buffer B->C Thin Lipid Film D Vortex/Sonication C->D E Extrusion D->E Multilamellar Vesicles F Purification E->F G Characterization & Conjugation F->G Unilamellar Vesicles

Caption: Workflow for liposome preparation.

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in the organic solvent. A common starting ratio is 55:40:5.

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids at this stage.

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the primary lipid.

    • Continue evaporation for at least 30 minutes after the solvent appears to be gone to ensure complete removal, forming a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The volume of the buffer should be chosen to achieve the desired final lipid concentration.

    • Gently rotate the flask in a water bath set to a temperature above the Tc of the lipids for 30-60 minutes to form multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble the liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Transfer the MLV suspension to the extruder and pass it through the membranes 11-21 times to form unilamellar vesicles (LUVs) of a uniform size.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

  • Storage:

    • Store the final liposome suspension at 4°C.

Protocol for Ligand Conjugation to Amine-Terminated Liposomes

This protocol describes the covalent attachment of a carboxyl-containing ligand (e.g., a peptide or antibody) to the amine-functionalized liposome surface using carbodiimide (B86325) chemistry (EDC/NHS).

Materials:

  • Amine-terminated liposome suspension

  • Ligand with a carboxyl group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine)

  • Purification supplies (dialysis or size exclusion chromatography)

Workflow Diagram:

G cluster_0 Ligand Activation cluster_1 Conjugation cluster_2 Quenching and Purification A Dissolve Ligand in Activation Buffer B Add EDC and NHS A->B C Incubate B->C D Add Activated Ligand to Liposomes C->D NHS-activated Ligand E Incubate D->E F Add Quenching Solution E->F G Purify F->G H Characterization G->H Ligand-conjugated Liposomes G cluster_0 Extracellular cluster_1 Intracellular A Targeted Liposome B Receptor A->B Binding D Endosome B->D Receptor-mediated Endocytosis C Cell Membrane E Lysosome D->E Fusion F Drug Release E->F G Therapeutic Effect F->G

Protocol for Incorporation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 into Micelles: Application Notes for Drug Delivery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed protocol for the incorporation of the amphiphilic molecule Oleoyl-Gly-Lys-(m-PEG11)-NH2 into micelles for research, and drug development applications. Due to a lack of specific published data on the micellar properties of this compound, this protocol is based on established methodologies for structurally similar PEGylated lipids. Researchers should consider this a foundational guide and anticipate the need for optimization.

Introduction

This compound is a versatile molecule for the formation of micelles, which are self-assembling nanostructures with a hydrophobic core and a hydrophilic corona. These structures are of significant interest in drug delivery for their ability to encapsulate poorly water-soluble therapeutic agents, enhance their bioavailability, and potentially improve their pharmacokinetic profiles. The oleoyl (B10858665) group forms the hydrophobic core, while the PEGylated lysine (B10760008) derivative constitutes the hydrophilic shell, providing steric stability and biocompatibility.

Materials and Equipment

Materials:

  • This compound (CAS: 2353409-68-2)

  • Hydrophobic drug of interest

  • Organic solvent (e.g., chloroform, dichloromethane, acetone, ethanol, or tetrahydrofuran)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, deionized water)

  • Dialysis membrane (with appropriate molecular weight cut-off, e.g., 1-10 kDa)

Equipment:

  • Analytical balance

  • Glass vials

  • Magnetic stirrer and stir bars

  • Rotary evaporator (for thin-film hydration method)

  • Sonicator (bath or probe)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Two common methods for the preparation of drug-loaded micelles are detailed below. The choice of method will depend on the properties of the drug and the desired characteristics of the micelles.

Thin-Film Hydration Method

This is a widely used method for preparing lipid-based nanoparticles.

Workflow Diagram:

Thin_Film_Hydration cluster_prep Preparation cluster_purification Purification & Characterization dissolve Dissolve this compound and hydrophobic drug in organic solvent evaporate Evaporate solvent to form a thin film dissolve->evaporate Rotary Evaporation hydrate Hydrate film with aqueous buffer evaporate->hydrate Vortexing/Stirring sonicate Sonicate to form micelles hydrate->sonicate filter Filter to remove aggregates sonicate->filter characterize Characterize micelles (DLS, TEM, etc.) filter->characterize

Caption: Workflow for the thin-film hydration method.

Protocol:

  • Dissolution: Weigh the desired amounts of this compound and the hydrophobic drug. Dissolve them in a suitable organic solvent in a round-bottom flask. The ratio of lipid to drug will need to be optimized.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid-drug film on the inner surface of the flask.

  • Hydration: Hydrate the film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipid. The concentration should be well above the expected Critical Micelle Concentration (CMC).

  • Micelle Formation: The hydrated lipid-drug mixture can be sonicated or extruded to form homogenous micelles and reduce particle size.

  • Purification: Remove any non-encapsulated drug by dialysis or size exclusion chromatography.

Solvent Evaporation/Dispersion Method

This method is suitable for drugs that are soluble in volatile organic solvents.

Workflow Diagram:

Solvent_Evaporation cluster_prep Preparation cluster_purification Purification & Characterization dissolve_lipid Dissolve this compound in aqueous phase emulsify Emulsify organic phase in aqueous phase dissolve_lipid->emulsify dissolve_drug Dissolve hydrophobic drug in organic solvent dissolve_drug->emulsify evaporate Evaporate organic solvent emulsify->evaporate Stirring purify Purify by dialysis evaporate->purify characterize Characterize micelles purify->characterize

Application Notes and Protocols for Oleoyl-Gly-Lys-(m-PEG11)-NH2 in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a versatile amphiphilic molecule designed for advanced drug delivery applications. Comprising a hydrophobic oleoyl (B10858665) tail, a dipeptide linker (Gly-Lys), and a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (PEG) chain, this molecule self-assembles in aqueous environments to form micellar nanocarriers. These micelles are adept at encapsulating hydrophobic therapeutic agents, enhancing their solubility, stability, and circulation time. The lysine (B10760008) residue offers a reactive site for the conjugation of targeting ligands, enabling precise delivery to specific cell types and tissues, thereby maximizing therapeutic efficacy while minimizing off-target effects.

These application notes provide a comprehensive overview of the formulation, characterization, and application of this compound for targeted drug delivery. Detailed protocols for key experiments are included to guide researchers in harnessing the full potential of this innovative drug delivery platform.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize key quantitative data for micellar nanoparticles formulated with oleoyl-peptide-PEG lipid analogues. This data provides expected performance benchmarks for nanoparticles formulated with this compound.

Physicochemical Characterization Expected Values for Oleoyl-Peptide-PEG Micelles Reference Analogue and Citation
Critical Micelle Concentration (CMC) 0.3 - 0.4 mM1-oleoyl-lysophosphatidic acid[1][2][3]
Particle Size (Diameter) 10 - 100 nmTPGS-CHMC micelles[4][5]
Zeta Potential -5 to +10 mV (unconjugated)TPGS-CHMC micelles[4][5]
Drug Loading and Encapsulation Expected Performance with Model Drugs (e.g., Docetaxel) Reference Analogue and Citation
Drug Loading Content (DLC) 3% - 12% (w/w)TPGS-CHMC micelles, PEG-PRL micelles[4][5][6][7]
Encapsulation Efficiency (EE) 65% - 99%TPGS-CHMC micelles, PEG-PRL micelles[4][5][6][7]
In Vivo Pharmacokinetics Expected Performance in Preclinical Models Reference Analogue and Citation
Tumor Accumulation (% Injected Dose) 10% - 15%PEG-RGD functionalized gold nanoparticles[8][9]

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded Micelles via Thin-Film Hydration

This protocol describes the encapsulation of a hydrophobic drug into this compound micelles using the thin-film hydration method.[10][11][12]

Materials:

  • This compound

  • Hydrophobic drug (e.g., Docetaxel)

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • 0.22 µm syringe filter

Procedure:

  • Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of lipid to drug should be optimized for the specific application.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid-drug film on the inner surface of the flask.

  • Hydration: Hydrate the film with PBS (pH 7.4) by rotating the flask in a water bath set above the phase transition temperature of the lipid.

  • Micelle Formation: Sonicate the suspension in a water bath sonicator for 5-10 minutes or until the solution becomes clear, indicating the formation of micelles.

  • Sterilization: Filter the micelle solution through a 0.22 µm syringe filter to remove any large aggregates and sterilize the formulation.

  • Storage: Store the drug-loaded micelle formulation at 4°C.

Protocol 2: Characterization of Micelle Size and Zeta Potential

This protocol outlines the measurement of key physicochemical properties of the formulated micelles using Dynamic Light Scattering (DLS).

Materials:

  • Drug-loaded micelle solution (from Protocol 1)

  • Deionized water

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes

Procedure:

  • Sample Preparation: Dilute a small aliquot of the micelle solution with deionized water to an appropriate concentration for DLS analysis.

  • Size Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.

    • Record the Z-average diameter and Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a zeta potential cuvette.

    • Place the cuvette in the DLS instrument.

    • Apply an electric field and measure the electrophoretic mobility of the micelles.

    • The instrument software will calculate the zeta potential.

    • Record the zeta potential value.

Protocol 3: Determination of Drug Loading Content and Encapsulation Efficiency

This protocol describes how to quantify the amount of drug successfully encapsulated within the micelles.

Materials:

  • Drug-loaded micelle solution (from Protocol 1)

  • A suitable organic solvent to dissolve the micelles and release the drug (e.g., Methanol, Acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system

  • Standard solutions of the drug of known concentrations

Procedure:

  • Drug Extraction: Disrupt a known volume of the micelle solution by adding an excess of a suitable organic solvent. This will dissolve the micelles and release the encapsulated drug.

  • Quantification:

    • Analyze the resulting solution using HPLC to determine the concentration of the drug.

    • Create a standard curve using the known concentrations of the drug standard solutions.

    • Use the standard curve to calculate the concentration of the drug in the disrupted micelle solution.

  • Calculations:

    • Drug Loading Content (DLC %):

    • Encapsulation Efficiency (EE %):

Protocol 4: In Vitro Cellular Uptake Study

This protocol details a method to assess the internalization of fluorescently labeled micelles into cancer cells.

Materials:

  • Fluorescently labeled this compound micelles (e.g., labeled with a fluorescent dye like DiI)

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing cells

  • DAPI for nuclear staining

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in a suitable culture plate (e.g., 24-well plate with coverslips for microscopy or a 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Treatment: Remove the culture medium and incubate the cells with fresh medium containing the fluorescently labeled micelles at a predetermined concentration for various time points (e.g., 1, 4, 24 hours).

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized micelles.

  • Fixing and Staining (for microscopy):

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the intracellular localization of the micelles.

    • Flow Cytometry: For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_application Application dissolution 1. Dissolve Lipid & Drug in Organic Solvent film 2. Form Thin Film (Rotary Evaporation) dissolution->film hydration 3. Hydrate Film with Aqueous Buffer film->hydration micelles 4. Form Micelles (Sonication) hydration->micelles dls Size & Zeta Potential (DLS) micelles->dls hplc Drug Loading (HPLC) micelles->hplc invitro In Vitro Cellular Uptake micelles->invitro invivo In Vivo Tumor Targeting invitro->invivo

Caption: Experimental workflow for micelle formulation and evaluation.

signaling_pathway cluster_cell Target Cancer Cell receptor Cell Surface Receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release drug Drug Action (e.g., on DNA/Microtubules) release->drug apoptosis Apoptosis drug->apoptosis micelle Targeted Micelle (Oleoyl-Gly-Lys-Ligand) micelle->receptor Binding

Caption: Targeted drug delivery and induction of apoptosis.

References

Application Notes and Protocols for Lipid-Peptide-PEG Conjugates in mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data or protocols for the molecule Oleoyl-Gly-Lys-(m-PEG11)-NH2 in the context of mRNA vaccine delivery. The following application notes and protocols are therefore based on established principles and published data for analogous lipid-peptide-polyethylene glycol (PEG) conjugates and their application in lipid nanoparticle (LNP)-based mRNA delivery systems. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals working with similar molecules.

I. Application Notes

Rationale for Use of Lipid-Peptide-PEG Conjugates in mRNA-LNP Formulations

Lipid-peptide-PEG conjugates are multifunctional components in LNP-mRNA formulations, designed to enhance the delivery and efficacy of mRNA vaccines. The rationale for their use is based on the distinct properties of each moiety:

  • Lipid Moiety (e.g., Oleoyl): The lipid anchor, such as the oleoyl (B10858665) group, facilitates the incorporation of the conjugate into the lipid bilayer of the LNP, ensuring its stable association with the nanoparticle. The nature of the lipid anchor can influence the stability and in vivo fate of the LNPs.

  • Peptide Moiety (e.g., Gly-Lys): The peptide component can serve various functions. A simple dipeptide like Gly-Lys may be included to modulate the physicochemical properties of the LNP surface. More complex peptides can be employed as targeting ligands to direct the LNPs to specific cells or tissues, thereby enhancing delivery to desired sites and minimizing off-target effects. For instance, peptides targeting specific receptors on antigen-presenting cells (APCs) can improve the immunogenicity of an mRNA vaccine.

  • PEG Linker (e.g., m-PEG11): The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shield on the surface of the LNP. This "stealth" property reduces recognition by the reticuloendothelial system (RES), prolonging the circulation half-life of the LNPs and allowing for greater accumulation at target tissues. The length of the PEG chain is a critical parameter that can be optimized to balance circulation time and cellular uptake.[1][2] While beneficial, PEGylation can sometimes lead to immunogenic responses, prompting research into alternative hydrophilic polymers.[3][4]

The combination of these three components in a single molecule allows for the fine-tuning of LNP properties to achieve optimal performance for mRNA vaccine delivery.

Key Physicochemical and Biological Properties Influenced by Lipid-Peptide-PEG Conjugates

The incorporation of lipid-peptide-PEG conjugates into LNPs can significantly impact their physicochemical and biological characteristics. Careful optimization of the conjugate's structure and its molar ratio in the LNP formulation is crucial for successful mRNA delivery.

Table 1: Influence of PEG-Lipid Properties on LNP Characteristics and Performance

ParameterEffect on LNP Properties and PerformanceReferences
PEG-Lipid Molar Content A molar content exceeding 3.0% can significantly reduce mRNA encapsulation efficiency. Increased PEG-lipid content can also decrease mRNA translation efficiency. A bell-shaped relationship is often observed, where an optimal percentage (e.g., 1.5%) yields the best in vitro transfection, while a different percentage (e.g., 5%) may be optimal for in vivo expression due to improved stability.[5][6][7]
PEG Chain Length Shorter PEG chains may lead to faster clearance, while longer chains enhance circulation time. The choice of PEG length can influence the balance between systemic circulation and cellular uptake.[2]
Lipid Anchor Length The length of the lipid tail affects the stability of the PEG-lipid within the LNP membrane. Shorter lipid anchors (e.g., C14) can lead to faster desorption of the PEG-lipid, which may be advantageous for cellular uptake and endosomal escape. Longer anchors (e.g., C18) provide more stable PEGylation.[6][8]
Peptide Ligand The inclusion of a targeting peptide can alter the biodistribution of the LNPs, directing them to specific organs or cell types. This can enhance transfection efficiency in the target tissue.[9]

II. Experimental Protocols

The following are representative protocols for the formulation, characterization, and evaluation of mRNA LNPs containing a lipid-peptide-PEG conjugate. These protocols are generalized and should be optimized for the specific mRNA and lipid components being used.

Protocol for Formulation of mRNA-LNPs with a Lipid-Peptide-PEG Conjugate

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing method, which allows for rapid and reproducible production of nanoparticles.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • Lipid-Peptide-PEG Conjugate (e.g., this compound)

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (200 proof, anhydrous)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and the lipid-peptide-PEG conjugate in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized, for example, 10-20 mg/mL.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock solution in the citrate buffer to a desired concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate to achieve a consistent mixing environment.

    • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH.

    • Concentrate the dialyzed LNPs to the desired final concentration using a centrifugal filter device.

  • Sterile Filtration and Storage:

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Workflow for LNP Formulation and Characterization

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_final Final Product cluster_characterization Characterization Lipid_Stock Lipid Stock in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA in Citrate Buffer mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Concentration Concentration Dialysis->Concentration Sterile_Filtration Sterile Filtration Concentration->Sterile_Filtration Final_LNPs Final mRNA-LNPs Sterile_Filtration->Final_LNPs DLS Size & PDI (DLS) Final_LNPs->DLS Zeta Zeta Potential Final_LNPs->Zeta RiboGreen Encapsulation Efficiency (RiboGreen) Final_LNPs->RiboGreen CryoTEM Morphology (cryo-TEM) Final_LNPs->CryoTEM

Caption: LNP Formulation and Characterization Workflow.

Protocol for Physicochemical Characterization of mRNA-LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.

    • Equilibrate the sample to 25°C.

    • Measure the particle size (Z-average diameter) and PDI. Aim for a particle size of 80-120 nm and a PDI < 0.2 for optimal in vivo performance.

b) Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement capability.

  • Procedure:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the electrophoretic mobility to determine the zeta potential. The zeta potential should be close to neutral at physiological pH.

c) mRNA Encapsulation Efficiency:

  • Assay: Quant-iT RiboGreen RNA assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, measure the fluorescence of the intact LNPs to determine the amount of unencapsulated mRNA.

    • In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. Measure the total fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

Table 2: Representative Physicochemical Properties of mRNA-LNPs

PropertyTypical Value
Particle Size (Z-average) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at pH 7.4) -10 to +10 mV
mRNA Encapsulation Efficiency > 90%
Protocol for In Vitro Evaluation of mRNA-LNP Transfection Efficiency

Cell Line: A relevant cell line, such as dendritic cells (e.g., DC2.4) or a cancer cell line (e.g., HeLa), depending on the application.

Materials:

  • mRNA-LNPs encoding a reporter protein (e.g., EGFP or Luciferase)

  • Cell culture medium

  • 96-well plates

  • Flow cytometer or luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Dilute the mRNA-LNPs in cell culture medium to achieve a range of final mRNA concentrations (e.g., 10-1000 ng/mL).

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Analysis:

    • For EGFP: Harvest the cells, wash with PBS, and analyze the percentage of EGFP-positive cells and the mean fluorescence intensity by flow cytometry.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer.

Protocol for In Vivo Evaluation of mRNA-LNP Delivery and Expression

Animal Model: Typically mice (e.g., C57BL/6).

Materials:

  • mRNA-LNPs encoding a reporter protein (e.g., Luciferase)

  • Sterile PBS

  • In vivo imaging system (IVIS)

Procedure:

  • Administration:

    • Administer the mRNA-LNPs to the mice via the desired route (e.g., intramuscularly for vaccines, or intravenously for systemic delivery) at a specific mRNA dose (e.g., 0.1-1.0 mg/kg).

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin).

    • Image the mice using an IVIS to detect the bioluminescence signal, which corresponds to the location and level of protein expression.

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the mice and harvest major organs (e.g., liver, spleen, lungs, muscle at the injection site).

    • Homogenize the tissues and measure the luciferase activity in the tissue lysates to quantify organ-specific expression.

Proposed Mechanism of LNP-mRNA Cellular Uptake and Endosomal Escape

LNP_Uptake_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior cluster_endosome Endosome (pH ~5.5-6.5) LNP mRNA-LNP (Neutral Charge) Endocytosed_LNP LNP inside Endosome (Ionizable lipid becomes cationic) LNP->Endocytosed_LNP Endocytosis Endosomal_Membrane Endosomal Membrane Disruption Endocytosed_LNP->Endosomal_Membrane Interaction with endosomal membrane mRNA_Release mRNA Release Endosomal_Membrane->mRNA_Release Cytosol Cytosol Translation Translation by Ribosomes mRNA_Release->Translation in Cytosol Protein Antigen Protein Translation->Protein

Caption: LNP-mRNA Cellular Uptake and Endosomal Escape.

By following these application notes and protocols, researchers can effectively utilize lipid-peptide-PEG conjugates to develop and evaluate novel LNP-based mRNA vaccines with improved delivery and efficacy. It is imperative to perform thorough characterization and optimization for each new formulation to ensure safety and desired biological activity.

References

Application Notes and Protocols for Peptide Drug Conjugation using Oleoyl-Gly-Lys-(m-PEG11)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of therapeutic peptides with lipophilic and polyethylene (B3416737) glycol (PEG) moieties is a powerful strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2][3] Lipidation can improve membrane permeability and cellular uptake, while PEGylation increases solubility, stability, and circulation half-life by reducing renal clearance and enzymatic degradation.[1][4][5] Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a versatile linker that incorporates an oleoyl (B10858665) lipid tail for enhanced membrane interaction, a stable amide linkage, a flexible PEG11 spacer to improve solubility, and a terminal primary amine on the lysine (B10760008) residue for conjugation to peptide drugs.[6][7]

This document provides detailed application notes and protocols for the conjugation of a model peptide drug to this compound, as well as methods for the purification, characterization, and stability assessment of the resulting conjugate.

Materials and Equipment

Reagents
  • This compound (e.g., BroadPharm BP-24258, MedChemExpress HY-141292)[6][8]

  • Peptide drug with a reactive carboxylic acid, activated N-hydroxysuccinimide (NHS) ester, or aldehyde/ketone group

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human serum

Equipment
  • Magnetic stirrer and stir bars

  • Reaction vials

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Incubator

  • Centrifuge

Experimental Protocols

Conjugation of Peptide Drug to this compound

This protocol describes the conjugation of a peptide containing a carboxylic acid to the primary amine of the linker via amide bond formation.

Workflow Diagram:

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Peptide Peptide Drug (with COOH) Activation EDC/HOBt Activation Peptide->Activation Linker This compound Reaction Conjugation Reaction Linker->Reaction Activation->Reaction Crude Crude Conjugate Reaction->Crude HPLC RP-HPLC Purification Crude->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure Pure Conjugate Lyophilization->Pure MS Mass Spectrometry Pure->MS HPLCanalysis HPLC Analysis Pure->HPLCanalysis signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Conjugate Oleoyl-Peptide Conjugate Membrane Lipid Bilayer Conjugate->Membrane Membrane Insertion Receptor Membrane Receptor Membrane->Receptor Receptor Binding (Optional) Endosome Endosome Membrane->Endosome Endocytosis Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking DrugRelease Drug Release Lysosome->DrugRelease Enzymatic Cleavage Target Intracellular Target DrugRelease->Target Effect Therapeutic Effect Target->Effect

References

Application Notes & Protocols: Self-Assembly of Oleoyl-Gly-Lys-(m-PEG11)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is an amphiphilic molecule composed of a hydrophobic oleoyl (B10858665) lipid tail, a dipeptide linker (Gly-Lys), and a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (PEG) chain. This structure facilitates spontaneous self-assembly in aqueous solutions to form core-shell micellar nanostructures. The hydrophobic oleoyl chains form the core, which can serve as a reservoir for lipophilic drugs, while the PEG chains form a hydrophilic corona that provides colloidal stability and "stealth" properties to evade the mononuclear phagocyte system, prolonging circulation time in vivo. These characteristics make this compound a promising candidate for advanced drug delivery systems.

This document provides detailed protocols for the preparation and characterization of self-assembled this compound nanoparticles. The key characterization techniques covered are the determination of the Critical Micelle Concentration (CMC), Dynamic Light Scattering (DLS) for size and surface charge analysis, and Transmission Electron Microscopy (TEM) for morphological visualization.

Data Presentation

The following tables summarize the expected physicochemical properties of this compound self-assembled nanoparticles based on typical values for similar lipid-peptide-PEG conjugates. These values should be determined experimentally for each new formulation.

Table 1: Critical Micelle Concentration (CMC)

ParameterMethodExpected Value Range
Critical Micelle Concentration (CMC)Fluorescence Spectroscopy (Pyrene Probe)0.01 - 0.5 mM

Table 2: Nanoparticle Size and Surface Charge

ParameterMethodExpected Value Range
Hydrodynamic Diameter (Z-average)Dynamic Light Scattering (DLS)50 - 200 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3
Zeta PotentialDynamic Light Scattering (DLS)-10 to +10 mV

Table 3: Nanoparticle Morphology

ParameterMethodExpected Morphology
ShapeTransmission Electron Microscopy (TEM)Spherical Micelles
Core-Shell StructureTransmission Electron Microscopy (TEM)Visible post-staining

Experimental Protocols

Protocol for Self-Assembly of this compound Nanoparticles

This protocol describes the preparation of nanoparticles via the solvent evaporation method, a common technique for self-assembly of amphiphilic molecules.

Materials:

  • This compound

  • Ethanol (B145695) (or other suitable organic solvent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Rotary evaporator or vacuum desiccator

Procedure:

  • Dissolve a known amount of this compound in ethanol to a final concentration of 10 mg/mL.

  • In a round-bottom flask, add the desired volume of the ethanolic solution.

  • Slowly add PBS (pH 7.4) to the ethanolic solution while gently stirring. A typical ratio is 1:10 (organic solvent to aqueous phase).

  • The solution will appear opalescent, indicating the formation of nanoparticles.

  • Remove the organic solvent using a rotary evaporator at room temperature under reduced pressure.

  • The resulting aqueous suspension contains the self-assembled nanoparticles.

  • The final concentration can be adjusted by adding more PBS.

  • Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates.

Protocol for Determination of Critical Micelle Concentration (CMC)

The CMC is determined using a fluorescence-based method with pyrene (B120774) as a hydrophobic probe. Pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment.

Materials:

  • This compound nanoparticle suspension

  • Pyrene stock solution in acetone (B3395972) (10⁻² M)

  • PBS (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a series of aqueous solutions of this compound with concentrations ranging from 10⁻⁶ M to 10⁻² M in PBS.

  • Add a small aliquot of the pyrene stock solution to each sample to achieve a final pyrene concentration of approximately 10⁻⁶ M. The final concentration of acetone should be less than 1% (v/v) to avoid affecting the self-assembly process.

  • Incubate the samples in the dark for at least 2 hours at room temperature to allow for the equilibration of pyrene within the micelles.

  • Measure the fluorescence emission spectra of each sample from 350 nm to 450 nm, with an excitation wavelength of 334 nm.

  • Record the fluorescence intensities at the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

  • The CMC is the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, corresponding to the point of inflection in the sigmoidal curve.[1]

Protocol for Dynamic Light Scattering (DLS) Analysis

DLS is used to determine the hydrodynamic diameter (size), size distribution (polydispersity index, PDI), and zeta potential (surface charge) of the nanoparticles.[2][3][4]

Materials:

  • This compound nanoparticle suspension (approx. 1 mg/mL)

  • DLS instrument with a zeta potential measurement cell

  • Disposable cuvettes

Procedure for Size and PDI Measurement:

  • Dilute the nanoparticle suspension with filtered PBS (pH 7.4) to an appropriate concentration (typically 0.1-1.0 mg/mL) to ensure an optimal scattering intensity.

  • Transfer the diluted sample into a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate to 25°C.

  • Set the instrument parameters (e.g., laser wavelength, scattering angle, viscosity, and refractive index of the dispersant).

  • Perform at least three replicate measurements to obtain the Z-average hydrodynamic diameter and the PDI.

Procedure for Zeta Potential Measurement:

  • Dilute the nanoparticle suspension with 10 mM NaCl solution to ensure sufficient ionic strength for the measurement.

  • Transfer the sample into a zeta potential measurement cell.

  • Place the cell in the instrument and allow it to equilibrate.

  • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

  • The instrument's software will calculate the zeta potential using the Helmholtz-Smoluchowski equation.

  • Perform at least three replicate measurements. The presence of the PEG layer is expected to shield the surface charge, resulting in a zeta potential close to neutral.[5][6]

Protocol for Transmission Electron Microscopy (TEM) Imaging

TEM is used to visualize the morphology and size of the self-assembled nanoparticles.

Materials:

  • This compound nanoparticle suspension (approx. 1 mg/mL)

  • TEM grids (e.g., 400-mesh copper grids with formvar/carbon support film)

  • Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter paper

  • Tweezers

Procedure:

  • Place a 5-10 µL drop of the nanoparticle suspension onto a clean piece of parafilm.

  • Using tweezers, place a TEM grid (film side down) onto the drop for 1-2 minutes to allow the nanoparticles to adsorb.

  • Wick away the excess liquid with the edge of a piece of filter paper.

  • For negative staining, place the grid onto a drop of the staining agent for 30-60 seconds.

  • Blot away the excess stain with filter paper.

  • Allow the grid to air-dry completely.

  • Image the grid using a transmission electron microscope at an appropriate magnification.

Visualizations

Workflow for Nanoparticle Preparation and Characterization

G cluster_prep Preparation cluster_char Characterization dissolve Dissolve Oleoyl-Gly-Lys- (m-PEG11)-NH2 in Ethanol hydrate Hydrate with PBS dissolve->hydrate evaporate Solvent Evaporation hydrate->evaporate filter Filter (0.22 µm) evaporate->filter cmc CMC Determination (Fluorescence) filter->cmc dls DLS Analysis (Size, PDI, Zeta Potential) filter->dls tem TEM Imaging (Morphology) filter->tem

Caption: Experimental workflow for the preparation and characterization of nanoparticles.

Self-Assembly of this compound

Caption: Diagram of the self-assembly of monomers into a core-shell micelle.

References

Application Notes and Protocols for Oleoyl-Gly-Lys-(m-PEG11)-NH2 in the Preparation of Stealth Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stealth Liposomes with Oleoyl-Gly-Lys-(m-PEG11)-NH2

Stealth liposomes are advanced drug delivery vesicles designed to evade the body's mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream. This "stealth" characteristic is achieved by modifying the liposome (B1194612) surface with hydrophilic polymers, most commonly polyethylene (B3416737) glycol (PEG). The presence of PEG creates a hydrated layer that sterically hinders the binding of opsonin proteins, which would otherwise mark the liposomes for rapid clearance by phagocytic cells in the liver and spleen.[1][2] This extended circulation significantly enhances the probability of the liposomes accumulating in pathological tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.

This compound is a novel PEGylated lipid that can be incorporated into liposomal formulations to create such stealth characteristics. Its unique structure, featuring an oleoyl (B10858665) anchor for stable integration into the lipid bilayer, a peptide linker (Gly-Lys), a short PEG chain (11 ethylene (B1197577) glycol units), and a terminal amine group, offers a versatile platform for drug delivery. The terminal amine group can be further utilized for the conjugation of targeting ligands (e.g., antibodies, peptides) to facilitate active targeting to specific cells or tissues.

Mechanism of Stealth Action

The "stealth" effect of PEGylated liposomes is primarily a physical phenomenon based on steric hindrance.

stealth_mechanism cluster_0 Conventional Liposome cluster_1 Stealth Liposome Liposome Liposome Opsonin Opsonin Liposome->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis Stealth_Liposome Stealth Liposome PEG_layer PEG Layer Macrophage2 Macrophage Stealth_Liposome->Macrophage2 Evades Phagocytosis Opsonin2 Opsonin Opsonin2->Stealth_Liposome Reduced Opsonization

Caption: Mechanism of action for stealth liposomes.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of stealth liposomes incorporating this compound. Researchers should optimize these protocols based on the specific drug to be encapsulated and the desired final liposome characteristics.

Protocol 1: Preparation of Stealth Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.[3]

Materials:

  • Main phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform:methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Workflow:

thin_film_hydration dissolution 1. Lipid Dissolution (DSPC, Cholesterol, PEG-Lipid in Organic Solvent) film_formation 2. Film Formation (Rotary Evaporation) dissolution->film_formation drying 3. Film Drying (High Vacuum) film_formation->drying hydration 4. Hydration (Aqueous Buffer +/- Drug) drying->hydration sizing 5. Size Reduction (Extrusion or Sonication) hydration->sizing purification 6. Purification (Size Exclusion Chromatography) sizing->purification

Caption: Workflow for thin-film hydration method.

Procedure:

  • Lipid Dissolution: Dissolve the main phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio might be 55:40:5 (Phospholipid:Cholesterol:PEG-lipid). If encapsulating a lipophilic drug, it should be added at this stage.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Film Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the main lipid. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) or sonicate using a bath sonicator.

  • Purification: Remove any unencapsulated drug by methods such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of Stealth Liposomes

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in the appropriate buffer and measure the particle size (hydrodynamic diameter) and polydispersity index (PDI). The zeta potential, which indicates surface charge, can also be measured.

  • Expected Results: For effective in vivo performance, a particle size of 80-150 nm with a PDI < 0.2 is generally desired. The zeta potential is expected to be near neutral.

2. Liposome Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM

  • Procedure: Visualize the liposomes to confirm their spherical shape and lamellarity.

  • Expected Results: Images should show spherical vesicles.

3. Encapsulation Efficiency:

  • Method: Varies depending on the encapsulated drug (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC).

  • Procedure:

    • Separate the liposomes from the unencapsulated drug.

    • Lyse the liposomes using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.

    • Quantify the amount of encapsulated drug.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

Quantitative Data Summary

The following table provides representative data for stealth liposomes prepared with PEGylated lipids. Note that these values are illustrative and the actual results for formulations containing this compound may vary and require optimization.

ParameterTypical RangeMethod
Physicochemical Properties
Particle Size (Diameter)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-10 mV to +10 mVElectrophoretic Light Scattering
Encapsulation Efficiency40% - 95%Spectroscopy, HPLC
In Vivo Performance
Circulation Half-life> 18 hoursPharmacokinetic studies

Application: Targeted Drug Delivery

The terminal amine group on this compound provides a reactive site for the covalent attachment of targeting ligands, such as antibodies or peptides. This allows for the development of actively targeted stealth liposomes.

targeting_workflow start Stealth Liposome with -NH2 surface groups conjugation Conjugate Ligand to Liposome start->conjugation activation Activate Targeting Ligand (e.g., with EDC/Sulfo-NHS) activation->conjugation purification Purify Targeted Liposome (Remove unconjugated ligand) conjugation->purification characterization Characterize Targeted Liposome purification->characterization

Caption: Workflow for creating targeted stealth liposomes.

Disclaimer: The provided protocols and data are for guidance purposes. It is essential to conduct thorough characterization and optimization for any new liposomal formulation. The performance of liposomes containing this compound should be empirically determined.

References

Application Notes and Protocols for the Characterization of Oleoyl-Gly-Lys-(m-PEG11)-NH2 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleoyl-Gly-Lys-(m-PEG11)-NH2 represents a novel class of self-assembling nanoparticles with significant potential for drug delivery applications. Comprising a lipid (oleoyl), a dipeptide linker (Gly-Lys), and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, these nanoparticles offer a versatile platform for encapsulating therapeutic agents. Thorough characterization of their physicochemical properties is paramount for ensuring product quality, stability, and in vivo performance. This document provides detailed application notes and protocols for the essential analytical techniques used to characterize these nanoparticles.

Key Analytical Techniques

A comprehensive characterization of this compound nanoparticles involves a suite of analytical methods to determine their size, surface charge, morphology, and the efficiency of PEGylation. The primary techniques covered in this document are:

  • Dynamic Light Scattering (DLS): For determining the hydrodynamic diameter and size distribution.

  • Zeta Potential Analysis: For assessing the surface charge and stability of the nanoparticle suspension.

  • Transmission Electron Microscopy (TEM): For visualizing the morphology and size of individual nanoparticles.

  • High-Performance Liquid Chromatography (HPLC): For quantifying the amount of PEG conjugated to the nanoparticles.

Dynamic Light Scattering (DLS) for Size and Distribution Analysis

Application Note: DLS is a non-invasive technique used to measure the hydrodynamic size and size distribution of nanoparticles in suspension. It works by measuring the time-dependent fluctuations in scattered light intensity that occur due to the Brownian motion of the particles. This information is then correlated to the particle size. For this compound nanoparticles, DLS is critical for monitoring batch-to-batch consistency, stability over time, and the effect of formulation changes.

Experimental Protocol
  • Sample Preparation:

    • Disperse the this compound nanoparticles in an appropriate aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration suitable for the instrument (typically 0.1-1.0 mg/mL).[1]

    • Filter the buffer using a 0.22 µm syringe filter before use to remove any dust or particulate contaminants.

    • Gently vortex the nanoparticle suspension to ensure homogeneity. Avoid sonication unless aggregation is suspected, as it may disrupt the nanoparticle structure.

  • Instrument Setup:

    • Set the laser wavelength (e.g., 633 nm) and scattering angle (e.g., 173°) on the DLS instrument.[2]

    • Equilibrate the sample cuvette at the desired temperature (e.g., 25°C).[2]

  • Measurement:

    • Transfer the nanoparticle suspension to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate for at least 1-2 minutes before starting the measurement.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted, volume-weighted, and number-weighted size distributions.

    • The Z-average diameter and the Polydispersity Index (PDI) are key parameters to report. A PDI value below 0.3 is generally considered indicative of a monodisperse population.

Data Presentation

Table 1: DLS Analysis of this compound Nanoparticles

Sample IDZ-Average Diameter (nm)Polydispersity Index (PDI)Peak 1 Diameter (nm)Peak 1 % Intensity
Batch A125.30.18122.898.2
Batch B130.10.21128.597.5
Batch C127.80.19126.299.1

Experimental Workflow Diagram

DLS_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measure Measurement cluster_analysis Data Analysis Dispersion Disperse Nanoparticles in Filtered Buffer Vortex Gentle Vortexing Dispersion->Vortex SetParams Set Wavelength, Angle, and Temperature LoadSample Load Sample into Cuvette Equilibrate Equilibrate Sample LoadSample->Equilibrate Measure Perform Replicate Measurements Equilibrate->Measure Analyze Analyze Correlation Function Report Report Z-Average, PDI, and Distribution Analyze->Report

DLS Experimental Workflow.

Zeta Potential Analysis for Surface Charge Characterization

Application Note: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[3] For this compound nanoparticles, the PEGylation is expected to shield the surface charge of the core, resulting in a near-neutral zeta potential. This is important for reducing opsonization and increasing circulation half-life. Measuring zeta potential helps to confirm the presence and effectiveness of the PEG shield.

Experimental Protocol
  • Sample Preparation:

    • Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl or PBS, to a suitable concentration for the instrument.[2] The ionic strength of the medium can significantly affect the zeta potential, so consistency is crucial.

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Use a dedicated folded capillary cell for zeta potential measurements.

    • Set the instrument parameters, including the dispersant properties (viscosity, dielectric constant) and temperature (e.g., 25°C).[2]

  • Measurement:

    • Inject the diluted sample into the capillary cell, ensuring no bubbles are trapped.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles using Laser Doppler Velocimetry.[2]

    • Perform at least three measurements for each sample.

  • Data Analysis:

    • The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

    • Report the mean zeta potential and the standard deviation.

Data Presentation

Table 2: Zeta Potential of this compound Nanoparticles

Sample IDDispersantZeta Potential (mV)Standard Deviation (mV)
Batch A10 mM NaCl-5.21.5
Batch B10 mM NaCl-4.81.8
Batch C10 mM NaCl-5.51.3

Experimental Workflow Diagram

Zeta_Potential_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measure Measurement cluster_analysis Data Analysis Dilution Dilute Nanoparticles in Appropriate Medium SetParams Set Dispersant Properties and Temperature LoadSample Inject Sample into Capillary Cell Measure Apply Electric Field and Measure Mobility LoadSample->Measure Calculate Calculate Zeta Potential (Henry Equation) Report Report Mean Zeta Potential and Std Dev Calculate->Report

Zeta Potential Measurement Workflow.

Transmission Electron Microscopy (TEM) for Morphological Analysis

Application Note: TEM provides direct visualization of the nanoparticles, offering valuable information on their size, shape, and morphology. Unlike DLS, which measures the hydrodynamic diameter in a hydrated state, TEM measures the size of the dehydrated nanoparticles. This can provide insights into the core structure of the this compound nanoparticles.

Experimental Protocol
  • Sample Preparation (Negative Staining):

    • Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.

    • Apply a drop of the nanoparticle suspension (typically 0.1-0.5 mg/mL in water or a volatile buffer) onto the grid and allow it to adsorb for 1-2 minutes.

    • Wick away the excess liquid with the edge of the filter paper.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Load the prepared grid into the TEM.

    • Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

    • Acquire images at different magnifications to observe the overall morphology and individual particle details.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (e.g., >100) from multiple images.

    • Calculate the average diameter and size distribution.

Data Presentation

Table 3: TEM Analysis of this compound Nanoparticles

Sample IDMorphologyAverage Diameter (nm)Standard Deviation (nm)
Batch ASpherical105.68.2
Batch BSpherical108.29.1
Batch CSpherical106.98.5

Experimental Workflow Diagram

TEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Adsorb Adsorb Nanoparticles onto TEM Grid Stain Negative Staining Adsorb->Stain Dry Air Dry Grid Stain->Dry LoadGrid Load Grid into TEM Acquire Acquire Images LoadGrid->Acquire Measure Measure Particle Diameters (ImageJ) Calculate Calculate Average Size and Distribution Measure->Calculate

TEM Experimental Workflow.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for PEG Quantification

Application Note: RP-HPLC can be used to quantify the amount of PEG conjugated to the nanoparticles. This is crucial for determining the grafting density of the PEG chains, which influences the nanoparticle's stability, biocompatibility, and circulation time. This protocol describes a method for quantifying the total PEG associated with the nanoparticles.[4][5]

Experimental Protocol
  • Sample Preparation (Liberation of PEG):

    • To quantify the bound PEG, the nanoparticle structure must first be disrupted to liberate the this compound molecules. A strong solvent like acetonitrile (B52724) or a mild acid/base hydrolysis can be employed, depending on the stability of the core structure.

    • For example, incubate a known concentration of nanoparticles in a solvent that dissolves the oleoyl-peptide core, leaving the PEGylated moiety in solution.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 30 minutes) to pellet any insoluble material.[4]

    • Collect the supernatant containing the liberated PEGylated molecules for HPLC analysis.

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 3.9 x 150 mm, 4 µm particle size).[6]

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[6]

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are suitable for PEG detection as it lacks a strong chromophore.

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of known concentrations of a reference this compound standard.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Quantification:

    • Inject the prepared sample supernatant into the HPLC system.

    • Identify the peak corresponding to the PEGylated molecule based on its retention time compared to the standard.

    • Determine the concentration of the PEGylated molecule in the sample using the standard curve.

    • Calculate the amount of PEG per unit mass of nanoparticles.

Data Presentation

Table 4: HPLC Quantification of PEG on Nanoparticles

Sample IDNanoparticle Conc. (mg/mL)Measured PEG Conc. (µg/mL)PEG Content (µg PEG / mg NP)
Batch A1.045.245.2
Batch B1.043.843.8
Batch C1.046.146.1

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Liberate Liberate PEG from Nanoparticles Centrifuge Centrifuge and Collect Supernatant Liberate->Centrifuge Inject Inject Sample and Standards into HPLC Run Run Gradient Elution Inject->Run Detect Detect with CAD/ELSD Run->Detect CalCurve Generate Standard Calibration Curve Quantify Quantify PEG in Sample CalCurve->Quantify

HPLC for PEG Quantification Workflow.

References

Application Notes and Protocols for Oleoyl-Gly-Lys-(m-PEG11)-NH2 as a Surfactant in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a novel peptide-based, non-ionic surfactant designed for the stabilization and solubilization of membrane proteins and other challenging biomolecules in aqueous environments.[1] Its unique structure, comprising a hydrophobic oleoyl (B10858665) group, a dipeptide linker (Gly-Lys), and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, provides a gentle yet effective means to maintain the native conformation and activity of proteins in various biological assays.[1] This document provides detailed application notes and experimental protocols for the use of this compound in critical research applications, including the determination of its critical micelle concentration (CMC), its role in enhancing protein stability, and its utility in enzyme kinetics and cell-based assays.

Physicochemical Properties

PropertyValueReference
Molecular Formula C49H96N4O14[1]
Molecular Weight 965.3 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water and common biological buffers[1]
Purity >95%[1]

Key Applications

  • Membrane Protein Solubilization and Stabilization: Ideal for extracting and stabilizing G-protein coupled receptors (GPCRs), ion channels, and other integral membrane proteins from their native lipid environment.

  • Enzyme Assays: Minimizes non-specific binding and aggregation of enzymes and substrates, leading to more accurate kinetic data.

  • Cell-Based Assays: Low cytotoxicity at working concentrations makes it suitable for use in cell viability and signaling pathway studies.

  • Drug Formulation: Potential as an excipient for the formulation of poorly soluble drug candidates.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. This protocol describes the determination of the CMC of this compound using a fluorescence-based method with a hydrophobic dye, such as pyrene (B120774).

Principle: Pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a shift in its fluorescence emission spectrum.

Materials:

  • This compound

  • Pyrene

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Fluorometer

  • Black 96-well microplate

Protocol:

  • Prepare a 1 mM stock solution of Pyrene in ethanol.

  • Prepare a series of dilutions of this compound in the assay buffer. A suggested starting range is from 1 µM to 1 mM.

  • To each well of a 96-well plate, add 1 µL of the pyrene stock solution.

  • Add 199 µL of each this compound dilution to the wells. Include a control with buffer only.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence emission spectrum of each well using a fluorometer. Set the excitation wavelength to 335 nm and record the emission intensities at 373 nm (I1) and 384 nm (I3).

  • Calculate the I1/I3 ratio for each concentration.

  • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is the concentration at which a sharp decrease in the I1/I3 ratio is observed.

Data Presentation:

Concentration (µM)I1 (a.u.)I3 (a.u.)I1/I3 Ratio
1550032001.72
5545032501.68
10540033001.64
25450040001.13
50380045000.84
100375046000.82
500370046500.79
1000365047000.78

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization:

CMC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_surfactant Prepare this compound dilutions add_surfactant Add surfactant dilutions prep_surfactant->add_surfactant prep_pyrene Prepare Pyrene stock solution add_pyrene Add Pyrene to 96-well plate prep_pyrene->add_pyrene add_pyrene->add_surfactant incubate Incubate for 30 min add_surfactant->incubate measure_fluorescence Measure fluorescence (Ex: 335 nm, Em: 373 & 384 nm) incubate->measure_fluorescence calculate_ratio Calculate I1/I3 ratio measure_fluorescence->calculate_ratio plot_data Plot I1/I3 vs. log[Surfactant] calculate_ratio->plot_data determine_cmc Determine CMC plot_data->determine_cmc

Caption: Workflow for CMC determination.

Protein Stabilization Assay

This protocol assesses the ability of this compound to stabilize a model membrane protein against thermal denaturation using differential scanning fluorimetry (DSF), also known as the Thermal Shift Assay.

Principle: DSF monitors the thermal unfolding of a protein by measuring the fluorescence of a dye that binds to hydrophobic regions exposed during denaturation. A stabilizing agent, such as a surfactant, will increase the melting temperature (Tm) of the protein.

Materials:

  • Purified membrane protein of interest (e.g., a GPCR)

  • This compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Real-time PCR instrument with a thermal ramping capability

Protocol:

  • Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in assay buffer.

  • Prepare a solution of the membrane protein in assay buffer at a final concentration of 2 µM.

  • Prepare a series of dilutions of this compound in assay buffer. Suggested concentrations are 0.1x, 1x, 5x, and 10x the determined CMC.

  • In a 96-well PCR plate, combine the following in each well:

    • 10 µL of the protein solution

    • 5 µL of the SYPRO Orange working solution

    • 5 µL of the this compound dilution or buffer (control)

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Run a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.

  • Analyze the data to determine the Tm for each condition. The Tm is the temperature at which the fluorescence is at its maximum in the first derivative of the melting curve.

Data Presentation:

ConditionTm (°C)ΔTm (°C)
Protein only (Control)45.20.0
+ 0.1x CMC Surfactant48.5+3.3
+ 1x CMC Surfactant52.8+7.6
+ 5x CMC Surfactant55.1+9.9
+ 10x CMC Surfactant55.3+10.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization:

Protein_Stabilization_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Solution mix_reagents Combine Protein, Dye, and Surfactant in PCR plate prep_protein->mix_reagents prep_surfactant Prepare Surfactant Dilutions prep_surfactant->mix_reagents prep_dye Prepare SYPRO Orange prep_dye->mix_reagents seal_plate Seal and Centrifuge Plate mix_reagents->seal_plate thermal_ramp Perform Thermal Ramp (25-95°C) in qPCR machine seal_plate->thermal_ramp collect_fluorescence Collect Fluorescence Data thermal_ramp->collect_fluorescence plot_curve Plot Fluorescence vs. Temperature collect_fluorescence->plot_curve calculate_tm Calculate Tm (Melting Temperature) plot_curve->calculate_tm compare_tm Compare Tm values to assess stabilization calculate_tm->compare_tm

Caption: Protein stabilization assay workflow.

Enzyme Kinetics Assay

This protocol outlines the use of this compound in an assay to determine the kinetic parameters of a model enzyme, such as a protease, using a fluorogenic substrate.

Principle: The surfactant helps to maintain the enzyme in its active state and prevents aggregation of both the enzyme and the substrate, leading to more reliable kinetic measurements.

Materials:

  • Enzyme of interest (e.g., Trypsin)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Fluorescence microplate reader

Protocol:

  • Prepare a stock solution of the enzyme in assay buffer.

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Prepare the assay buffer containing this compound at a concentration above its CMC (e.g., 2x CMC). Also prepare a control buffer without the surfactant.

  • Prepare a series of substrate dilutions in both the surfactant-containing and control assay buffers.

  • In a 96-well black microplate, add 50 µL of each substrate dilution.

  • Initiate the reaction by adding 50 µL of the enzyme solution to each well.

  • Immediately place the plate in the fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., every 30 seconds for 15 minutes). Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

  • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation:

Substrate [µM]V0 (RFU/min) - ControlV0 (RFU/min) + Surfactant
055
1150250
5550850
108501300
2513001900
5016002300
10018002500

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization:

Enzyme_Kinetics_Signaling cluster_components Reaction Components cluster_process Enzymatic Reaction Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Fluorogenic Substrate Substrate->ES_Complex Surfactant Oleoyl-Gly-Lys- (m-PEG11)-NH2 Surfactant->Enzyme stabilizes Surfactant->Substrate solubilizes ES_Complex->Enzyme Product Fluorescent Product ES_Complex->Product

Caption: Enzyme kinetics reaction components.

Cell Viability Assay (MTT Assay)

This protocol evaluates the cytotoxicity of this compound on a mammalian cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Spectrophotometer (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Prepare a series of dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the surfactant dilutions. Include a vehicle control (medium only) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubate the cells for the desired exposure time (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation:

Surfactant [µM]Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
101.2398.4
501.2096.0
1001.1592.0
2501.0584.0
5000.8568.0
10000.5040.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization:

Cell_Viability_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with surfactant incubate_24h->treat_cells prepare_dilutions Prepare Surfactant Dilutions prepare_dilutions->treat_cells incubate_exposure Incubate for exposure time (e.g., 24h) treat_cells->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_overnight Incubate overnight add_solubilizer->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Cell viability (MTT) assay workflow.

Conclusion

This compound is a versatile and effective surfactant for a range of biological applications. Its ability to stabilize membrane proteins while exhibiting low cytotoxicity makes it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols provided herein serve as a starting point for the successful implementation of this novel surfactant in your research. Optimization of concentrations and incubation times may be necessary for specific applications.

References

Application Notes and Protocols for the Formulation of Antibody-Drug Conjugates with Oleoyl-Gly-Lys-(m-PEG11)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on its molecular design, including the antibody, the cytotoxic payload, and the linker connecting them. This document provides detailed application notes and protocols for the formulation of ADCs using a novel lipidated, cleavable PEG linker, Oleoyl-Gly-Lys-(m-PEG11)-NH2 .

The this compound linker offers several potential advantages. The oleoyl (B10858665) group, a monounsaturated fatty acid, introduces lipophilicity that may enhance cell membrane interaction and payload delivery. The peptide sequence (Gly-Lys) can be designed for specific enzymatic cleavage within the target cell, ensuring controlled drug release. The 11-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the ADC.[1][2][3] The terminal primary amine (-NH2) allows for conjugation to the antibody via established chemistries, such as reaction with activated esters on the payload-linker complex.

These notes provide a comprehensive guide, from the initial conjugation reaction to the essential characterization and stability assessment of the final ADC product.

Materials and Reagents

  • Antibody: Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), free of amine-containing substances like Tris or glycine.

  • Linker-Payload: Pre-activated this compound linker conjugated to the desired cytotoxic payload (e.g., as an NHS ester).

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) of high purity.

  • Reaction Buffer: Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5) or Sodium borate (B1201080) buffer (50 mM, pH 8.5).

  • Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 7.4.

  • Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

  • Analytical Instruments: UV-Vis Spectrophotometer, HPLC system with SEC and Hydrophobic Interaction Chromatography (HIC) columns, and a Mass Spectrometer (optional but recommended).

  • Stability Assessment: Human serum, PBS.

Experimental Protocols

Antibody-Drug Conjugation via Lysine (B10760008) Acylation

This protocol describes the conjugation of a pre-activated Linker-Payload-NHS ester to the lysine residues of a monoclonal antibody. The hydrophobicity of the oleoyl group necessitates careful control of the reaction conditions to minimize aggregation.

1.1. Preparation of Reagents:

  • Antibody Solution: Prepare the antibody at a concentration of 2.5 - 10 mg/mL in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[4] Ensure the antibody solution is free from any amine-containing stabilizers.

  • Linker-Payload Stock Solution: Immediately before use, dissolve the this compound-Payload-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

1.2. Conjugation Reaction:

  • While gently stirring the antibody solution, add the linker-payload stock solution dropwise to achieve a desired molar excess of the linker-payload to the antibody. A typical starting point is a 10:1 to 20:1 molar ratio.

  • The addition of a co-solvent may be necessary to maintain the solubility of the lipidated linker-payload. The final concentration of the organic solvent (e.g., DMSO) should be carefully optimized, typically not exceeding 10-15% (v/v), to avoid denaturation of the antibody.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For some antibodies, incubation at 4°C for a longer duration (4-18 hours) may yield better results.

1.3. Quenching the Reaction:

  • To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl or 1 M Glycine to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

1.4. Purification of the ADC:

  • Immediately after quenching, purify the ADC from unconjugated linker-payload and other reaction components.

    • Size Exclusion Chromatography (SEC): This is a widely used method for purifying ADCs.[5] Equilibrate the SEC column with a suitable formulation buffer (e.g., PBS, pH 7.4).

    • Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for purification and buffer exchange.

Diagram of the Experimental Workflow for ADC Conjugation and Purification

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification mAb Antibody in Reaction Buffer React Reaction Mixture (mAb + Linker-Payload) mAb->React Linker Linker-Payload Stock Solution Linker->React Incubate Incubation (RT, 1-2h) React->Incubate Quench Quenching (Tris/Glycine) Incubate->Quench Purify Purification (SEC or TFF) Quench->Purify ADC Purified ADC Purify->ADC

Caption: Workflow for ADC conjugation and purification.

Characterization of the ADC

2.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy: This method provides an average DAR for the ADC population.

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (λ_max).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law with their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

2.2. Determination of DAR and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated hydrophobic linker-payloads.

  • Equilibrate the HIC column with a high salt concentration mobile phase.

  • Inject the purified ADC sample.

  • Elute with a decreasing salt gradient.

  • The different peaks correspond to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).

  • Calculate the weighted average DAR from the peak areas.

2.3. Analysis of Aggregation by Size Exclusion Chromatography (SEC): SEC is used to quantify the presence of high molecular weight species (aggregates).[5][6][7]

  • Equilibrate the SEC column with a suitable aqueous mobile phase (e.g., PBS).[7]

  • Inject the purified ADC sample.

  • Monitor the elution profile at 280 nm.

  • The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.[7]

  • Quantify the percentage of aggregates based on the peak areas.

Diagram of the ADC Characterization Workflow

ADC_Characterization_Workflow cluster_analysis Characterization Methods ADC Purified ADC UV_Vis UV-Vis Spectroscopy (Average DAR) ADC->UV_Vis HIC HIC (DAR Distribution) ADC->HIC SEC SEC (Aggregation Analysis) ADC->SEC

Caption: Methods for ADC characterization.

Stability Assessment

3.1. In Vitro Serum Stability: This assay evaluates the stability of the ADC in a biologically relevant matrix.

  • Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in human serum at 37°C.

  • Take aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Analyze the aliquots by HIC to monitor any changes in the DAR profile, which would indicate drug deconjugation.

  • Analyze the aliquots by SEC to monitor for any increase in aggregation over time.

3.2. Thermal Stability: This assesses the conformational stability of the ADC.

  • Subject the ADC to thermal stress (e.g., incubation at elevated temperatures).

  • Monitor for aggregation using SEC.

  • Techniques like differential scanning calorimetry (DSC) can also be used to determine the melting temperature (Tm) of the antibody and ADC.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Conjugation Reaction Parameters and Outcomes

ParameterCondition 1Condition 2Condition 3
Antibody Conc. (mg/mL)
Linker-Payload:mAb Molar Ratio
Co-solvent (% v/v)
Reaction Time (h)
Reaction Temperature (°C)
Average DAR (UV-Vis)
Average DAR (HIC)
Monomer Purity (SEC, %)
Yield (%)

Table 2: Stability of ADC in Human Serum at 37°C

Time Point (hours)Average DAR (HIC)% Aggregates (SEC)
0
24
48
72
168

Conclusion

The formulation of ADCs with the this compound linker presents a promising strategy for the development of novel cancer therapeutics. The protocols outlined in these application notes provide a comprehensive framework for the successful conjugation, purification, characterization, and stability assessment of such ADCs. Due to the unique hydrophobic nature of the oleoyl moiety, careful optimization of the conjugation reaction conditions, particularly the use of co-solvents, is critical to achieving a high-quality ADC with a desirable DAR and minimal aggregation. The detailed characterization and stability studies are essential to ensure the safety, efficacy, and therapeutic potential of the final product.

References

Troubleshooting & Optimization

how to prevent aggregation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 micelles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it form micelles?

This compound is a peptide amphiphile (PA). It consists of a hydrophobic oleoyl (B10858665) tail, a short peptide linker (Gly-Lys), and a hydrophilic methoxy-polyethylene glycol (m-PEG11) head group. This amphiphilic nature drives its self-assembly in aqueous solutions. Above a specific concentration, known as the Critical Micelle Concentration (CMC), the hydrophobic tails aggregate to minimize contact with water, forming a core, while the hydrophilic PEG chains form a protective corona exposed to the aqueous environment. This process results in the formation of micelles.

Q2: What are the primary signs of micelle aggregation in my experiments?

Signs of micelle aggregation can include:

  • Visual Changes: The appearance of turbidity, cloudiness, or visible precipitates in a previously clear solution.

  • Dynamic Light Scattering (DLS) Data: An increase in the average hydrodynamic radius (Rh) and a broadening of the size distribution, often indicated by a higher Polydispersity Index (PDI). You may also observe the appearance of a second, larger population of particles.

  • Inconsistent Experimental Results: Poor reproducibility in bioassays or other downstream applications.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important for preventing aggregation?

The CMC is the minimum concentration of the peptide amphiphile required for micelles to form. Below the CMC, the molecules exist predominantly as individual monomers. Working significantly above the CMC is crucial for maintaining micellar stability. If the concentration of the micelle solution is diluted to below the CMC, the micelles can dissociate back into monomers, which may then re-assemble into larger, undesirable aggregates.

Q4: Can lyophilization cause aggregation of my micelles?

Yes, the freezing and drying stresses during lyophilization can lead to irreversible aggregation if not performed correctly. The formation of ice crystals can disrupt the micelle structure, and the removal of the hydration shell around the PEG chains can lead to fusion of micelles. The use of cryoprotectants is often necessary to mitigate these effects.

Troubleshooting Guides

Issue 1: My micelle solution becomes cloudy or shows visible precipitates over time.

This is a common sign of micelle aggregation. The following troubleshooting steps can help identify and resolve the issue.

Potential CauseSuggested Solution
Concentration too low (near or below CMC) Ensure your working concentration is well above the CMC of this compound. If you need to work at lower concentrations, consider if the application can be performed in a buffer that stabilizes the micelles.
Inappropriate pH The lysine (B10760008) residue in the peptide linker has a primary amine that can be protonated at acidic pH. Changes in pH can alter the charge of the micelle corona, leading to aggregation. Determine the optimal pH range for your micelles by performing a pH titration and measuring micelle size with DLS. Typically, a pH around 7.4 is a good starting point.
High Ionic Strength High salt concentrations can screen the electrostatic repulsions between the PEG chains of the micelles, leading to aggregation. This is particularly relevant if you are using high-salt buffers. Test the stability of your micelles in a range of salt concentrations (e.g., 10 mM to 150 mM NaCl) to find the optimal range.
Sub-optimal Temperature Temperature can affect the hydrophobic interactions in the micelle core and the hydration of the PEG corona. Both high and low temperatures can induce aggregation. Perform a temperature stability study by incubating your micelle solution at different temperatures and monitoring the size by DLS. Store your micelle solutions at the optimal temperature.
Contaminants Dust or other particulate matter can act as nucleation sites for aggregation. Ensure all buffers are filtered through a 0.22 µm filter and that all labware is scrupulously clean.
Issue 2: Dynamic Light Scattering (DLS) shows a large particle size and/or a high Polydispersity Index (PDI).

Inaccurate DLS readings can be due to either actual aggregation or issues with the measurement itself.

Potential CauseSuggested Solution
Sample Aggregation Refer to the troubleshooting steps in Issue 1 to address the underlying causes of aggregation.
Sample Preparation for DLS Ensure your sample is adequately filtered (e.g., through a 0.22 µm syringe filter) immediately before the DLS measurement to remove dust and large aggregates.
Concentration too High for DLS Very high concentrations can lead to multiple scattering events, which can result in an artificially smaller reported size or inaccurate readings. Dilute your sample and re-measure.
Contaminated Cuvette Thoroughly clean the DLS cuvette according to the manufacturer's instructions to remove any residual material from previous measurements.
Issue 3: Lyophilized micelles do not fully reconstitute or show aggregation upon reconstitution.

This indicates that the lyophilization process was not optimal for preserving the micelle structure.

Potential CauseSuggested Solution
Absence of Cryoprotectant The stresses of freezing and drying often necessitate the use of a cryoprotectant. Sugars like sucrose (B13894) or trehalose (B1683222) are commonly used.
Ineffective Cryoprotectant or Concentration The choice and concentration of the cryoprotectant are critical. Screen different cryoprotectants (e.g., sucrose, trehalose, mannitol) at various concentrations (e.g., 5-10% w/v) to find the optimal conditions for your specific formulation.
Incorrect Reconstitution Procedure Reconstitute the lyophilized powder with the appropriate buffer and allow sufficient time for the micelles to reform. Gentle vortexing or sonication may be necessary, but avoid vigorous shaking which can introduce shear stress.

Data Presentation

The following tables provide representative data for the behavior of similar peptide amphiphile micelle systems. Note that the exact values for this compound may vary, and these tables should be used as a guide for designing your own stability studies.

Table 1: Representative Effect of pH on Micelle Hydrodynamic Radius

pHAverage Hydrodynamic Radius (nm)Polydispersity Index (PDI)
5.015.20.25
6.012.50.18
7.411.80.15
8.012.10.17
9.014.80.23
Data is illustrative for a cationic peptide amphiphile and shows a typical trend of increased size at pH values away from the optimal stability range due to changes in surface charge.

Table 2: Representative Effect of Ionic Strength (NaCl) on Micelle Hydrodynamic Radius at pH 7.4

NaCl Concentration (mM)Average Hydrodynamic Radius (nm)Polydispersity Index (PDI)
1012.00.16
5012.30.15
15013.50.20
30018.90.28
Data is illustrative and demonstrates how increasing salt concentration can lead to micelle aggregation by screening surface charges.

Table 3: Representative Effect of Temperature on Micelle Hydrodynamic Radius

Temperature (°C)Average Hydrodynamic Radius (nm)Polydispersity Index (PDI)
414.50.22
2512.10.16
3712.80.18
5020.50.31
Data is illustrative and shows that both low and high temperatures can induce aggregation.

Table 4: Representative Effect of Cryoprotectants on Micelle Size After Lyophilization and Reconstitution

Cryoprotectant (5% w/v)Hydrodynamic Radius (nm) Before LyophilizationHydrodynamic Radius (nm) After Reconstitution
None12.2>500 (aggregated)
Sucrose12.313.5
Trehalose12.113.2
Mannitol12.415.8
Data is illustrative and highlights the importance of cryoprotectants in maintaining micelle integrity during lyophilization.

Experimental Protocols

Protocol 1: Determination of Micelle Size and Polydispersity by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare the this compound micelle solution in the desired buffer at a concentration significantly above the CMC.

    • Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for at least 30 minutes.

    • Set the measurement temperature to the desired value (e.g., 25°C).

    • Enter the solvent viscosity and refractive index parameters into the software.

  • Measurement:

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature for 5-10 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution.

    • Record the Z-average hydrodynamic radius (Rh) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a monodisperse sample.

Protocol 2: Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Assay
  • Stock Solutions:

    • Prepare a stock solution of this compound in the desired aqueous buffer at a concentration well above the expected CMC.

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 1x10^-4 M.

  • Sample Preparation:

    • Aliquot a small volume of the pyrene stock solution into a series of glass vials.

    • Evaporate the solvent completely to leave a thin film of pyrene at the bottom of each vial.

    • Prepare a serial dilution of the peptide amphiphile stock solution in the desired buffer.

    • Add the peptide amphiphile solutions to the pyrene-coated vials, ensuring the final pyrene concentration is approximately 1x10^-6 M.

    • Allow the samples to equilibrate overnight with gentle agitation.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 334 nm.

    • Record the emission spectra from 350 nm to 450 nm for each sample.

  • Data Analysis:

    • Determine the fluorescence intensity at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

    • Plot the ratio of I1/I3 as a function of the logarithm of the peptide amphiphile concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio occurs as pyrene partitions into the hydrophobic micelle cores.

Visualizations

Aggregation_Factors cluster_micelle Stable Micelle Solution cluster_stress Stress Factors Stable This compound Micelles (Stable) Aggregated Aggregated Micelles Stable->Aggregated Aggregation pH Sub-optimal pH pH->Aggregated IonicStrength High Ionic Strength IonicStrength->Aggregated Temperature Extreme Temperature Temperature->Aggregated Concentration Concentration < CMC Concentration->Aggregated Lyophilization Improper Lyophilization Lyophilization->Aggregated

Caption: Factors leading to the aggregation of this compound micelles.

Troubleshooting_Workflow start Observe Signs of Aggregation (e.g., Turbidity, High PDI) check_dls Perform DLS Analysis start->check_dls check_params Review Formulation Parameters (pH, Ionic Strength, Temp, Conc.) check_dls->check_params Confirm Aggregation optimize_params Optimize Formulation Parameters check_params->optimize_params check_lyo Is the sample lyophilized? check_params->check_lyo If parameters are optimal optimize_params->check_dls optimize_lyo Optimize Lyophilization (Add/change cryoprotectant) check_lyo->optimize_lyo Yes stable Stable Micelle Solution check_lyo->stable No, and aggregation resolved optimize_lyo->check_dls

Caption: A logical workflow for troubleshooting micelle aggregation.

Technical Support Center: Optimizing Drug Loading in Oleoyl-Gly-Lys-(m-PEG11)-NH2 Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oleoyl-Gly-Lys-(m-PEG11)-NH2 liposomes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the drug loading process.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound for liposome (B1194612) formulation?

A1: this compound is a PEGylated lipid designed to offer several advantages in drug delivery. The polyethylene (B3416737) glycol (PEG11) layer provides a hydrophilic shield, which can help reduce clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo.[1][2][3] The oleoyl (B10858665) anchor, being an unsaturated lipid, contributes to a more fluid lipid bilayer, which can be advantageous for certain drug loading mechanisms and liposome flexibility. The Gly-Lys linker provides a stable attachment for the PEG chain.

Q2: What is the difference between passive and active drug loading, and which is suitable for this liposome type?

A2: Passive loading involves encapsulating the drug during the liposome formation process.[4][5] The drug is typically dissolved in the aqueous buffer used to hydrate (B1144303) the lipid film.[6] This method is suitable for hydrophilic drugs that can be entrapped in the aqueous core and for lipophilic drugs that intercalate into the lipid bilayer.[7]

Active loading, or remote loading, involves loading the drug into pre-formed liposomes, often driven by a transmembrane gradient (e.g., pH or ion gradient).[7][8][9] This method can achieve significantly higher encapsulation efficiencies and drug-to-lipid ratios for ionizable drugs.[10]

The choice between passive and active loading depends on the physicochemical properties of the drug you intend to encapsulate. Both methods are compatible with this compound liposomes.

Q3: How does the drug-to-lipid ratio affect encapsulation efficiency?

A3: The drug-to-lipid ratio is a critical parameter that significantly influences encapsulation efficiency and the physical stability of the final liposomal formulation.[11][12] Increasing the drug-to-lipid ratio can lead to higher drug loading up to a saturation point. However, excessively high ratios can lead to drug precipitation, liposome instability, and a decrease in encapsulation efficiency.[11] It is crucial to optimize this ratio for each specific drug.

Q4: What are the most common methods for characterizing drug-loaded liposomes?

A4: Comprehensive characterization is essential to ensure the quality and reproducibility of your liposomal formulation.[13][14] Key characterization techniques include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Indicates surface charge and colloidal stability.

  • Encapsulation Efficiency (%EE): Determined by separating the free drug from the encapsulated drug.[]

  • Morphology: Visualized using techniques like Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • In Vitro Drug Release: Assessed using methods like dialysis to understand the drug release kinetics.[]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem Potential Causes Recommended Solutions
Low Encapsulation Efficiency (%EE) 1. Inappropriate loading method for the drug type (e.g., passive loading of a weakly basic drug).2. Suboptimal drug-to-lipid ratio.3. Liposomes are leaky due to improper lipid composition or preparation method.[16]4. Issues with the separation of free and encapsulated drug.1. For ionizable drugs, consider using an active loading method with a pH or ion gradient.2. Perform a titration experiment to determine the optimal drug-to-lipid ratio.[17]3. Ensure the hydration and extrusion steps are performed above the lipid phase transition temperature. The oleoyl component suggests a lower phase transition temperature, but this should be confirmed.4. Use a reliable method for separation, such as size exclusion chromatography (SEC) or dialysis.[17][18]
Liposome Aggregation/Instability 1. High concentration of liposomes.2. Suboptimal buffer conditions (pH, ionic strength).3. Presence of divalent cations.4. Insufficient PEGylation on the surface.1. Work with a more dilute liposome suspension.2. Optimize the buffer composition. A buffer with physiological ionic strength (e.g., PBS) is often a good starting point.3. Avoid buffers containing high concentrations of divalent cations like Ca²⁺ or Mg²⁺.4. Ensure the molar percentage of this compound is sufficient to provide a dense PEG brush on the surface.
Drug Leakage During Storage 1. Instability of the lipid bilayer.2. Storage temperature is too high.3. Physical stress during handling (e.g., vigorous vortexing).[19]1. Consider incorporating cholesterol into your formulation (typically 30-40 mol%) to increase bilayer stability and reduce permeability.2. Store liposomes at 4°C. Do not freeze unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt the liposomes.3. Handle liposome suspensions gently.
Inconsistent Particle Size 1. Inefficient extrusion or sonication.2. Lipid film is not fully hydrated.3. Aggregation after sizing.1. Ensure the extruder is assembled correctly and that the membrane pore size is appropriate. For sonication, optimize the duration and power.2. Allow sufficient time for hydration of the lipid film, and ensure the temperature is above the lipid phase transition temperature.3. Check for and address causes of aggregation as described above.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve this compound and other lipids (e.g., a structural phospholipid like POPC and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[20]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by adding the buffer to the flask.[20] For passive loading, the drug is dissolved in this buffer.

    • Gently rotate the flask to ensure the entire film is hydrated. This process should be carried out at a temperature above the phase transition temperature (Tc) of the lipid mixture.

  • Sizing by Extrusion:

    • Load the resulting multilamellar vesicle (MLV) suspension into an extruder.

    • Extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a uniform size distribution.

Protocol 2: Active Loading of a Weakly Basic Drug using a pH Gradient

This protocol assumes the liposomes have been prepared with an acidic internal buffer (e.g., ammonium (B1175870) sulfate (B86663) or citrate (B86180) buffer at pH 4.0).

  • Gradient Creation:

    • Prepare the liposomes as described in Protocol 1, using the acidic buffer for hydration.

    • Remove the external acidic buffer to create a pH gradient. This is typically done by running the liposome suspension through a size exclusion column equilibrated with a neutral buffer (e.g., PBS at pH 7.4).

  • Drug Loading:

    • Prepare a solution of the weakly basic drug in the neutral external buffer.

    • Add the drug solution to the liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow the uncharged form of the drug to diffuse across the lipid bilayer.

    • Once inside, the drug becomes protonated in the acidic environment and is trapped.

  • Purification:

    • Remove the unencapsulated (free) drug from the drug-loaded liposomes using size exclusion chromatography or dialysis.

Protocol 3: Determination of Encapsulation Efficiency (%EE)
  • Separation of Free Drug: Separate the liposome-encapsulated drug from the free drug using a method like size exclusion chromatography (SEC) or dialysis.

  • Quantification of Total and Encapsulated Drug:

    • Total Drug: Take an aliquot of the liposome suspension before the removal of free drug. Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol).

    • Encapsulated Drug: Take an aliquot of the purified liposome suspension after the removal of free drug and disrupt the liposomes.

    • Quantify the drug concentration in both samples using an appropriate analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

  • Calculation:

    • %EE = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Visualizations

G cluster_prep Liposome Preparation Workflow cluster_loading Drug Loading Options start Dissolve Lipids (incl. Oleoyl-Gly-Lys-PEG11) in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film 1. Dissolution hydrate Hydrate Film with Aqueous Buffer (Passive Loading: Drug in Buffer) film->hydrate 2. Evaporation & Hydration extrude Size Reduction (Extrusion through Membrane) hydrate->extrude 3. Sizing end_prep Pre-formed Liposomes extrude->end_prep passive Passive Loading Complete end_prep->passive If Passive active Active Loading (e.g., pH Gradient) end_prep->active If Active purify Purification (Remove Free Drug) passive->purify active->purify final Final Drug-Loaded Liposomes purify->final

Caption: Workflow for liposome preparation and drug loading.

G cluster_troubleshooting Troubleshooting: Low Encapsulation Efficiency issue Low %EE Detected cause1 Cause: Inappropriate Loading Method issue->cause1 cause2 Cause: Suboptimal Drug:Lipid Ratio issue->cause2 cause3 Cause: Leaky Liposomes issue->cause3 cause4 Cause: Inefficient Purification issue->cause4 solution1 Solution: Switch to Active Loading (for ionizable drugs) cause1->solution1 solution2 Solution: Optimize Ratio (Titration Experiment) cause2->solution2 solution3 Solution: Add Cholesterol; Optimize Hydration Temp. cause3->solution3 solution4 Solution: Use SEC or Dialysis for Free Drug Removal cause4->solution4

Caption: Logic diagram for troubleshooting low encapsulation efficiency.

References

Technical Support Center: Oleoyl-Gly-Lys-(m-PEG11)-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Oleoyl-Gly-Lys-(m-PEG11)-NH2 conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on this compound and what does it react with?

A1: The primary reactive group is the terminal primary amine (-NH2) on the PEG chain. This amine can be targeted for conjugation to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or aldehydes (via reductive amination). The lysine (B10760008) residue also contains a primary amine in its side chain, which can be a secondary site for conjugation.

Q2: My this compound is difficult to dissolve in aqueous buffers. What should I do?

A2: The oleoyl (B10858665) group imparts significant hydrophobicity, which can lead to poor solubility in aqueous solutions.[1][2][3] It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or acetonitrile (B52724) before slowly adding it to your aqueous reaction buffer with gentle vortexing.[3][4][5] This prevents localized high concentrations that can lead to precipitation.

Q3: I am observing low conjugation efficiency. What are the common causes?

A3: Low conjugation efficiency can stem from several factors:

  • Hydrolysis of the coupling reagent: If you are using an NHS-ester functionalized molecule, it can hydrolyze in aqueous buffers, especially at higher pH.[6]

  • Suboptimal pH: The reaction of a primary amine with an NHS ester is highly pH-dependent, with an optimal range typically between pH 7.2 and 8.5.[6]

  • Presence of primary amine-containing buffers: Buffers like Tris or glycine (B1666218) will compete with your target for the conjugation reaction.[7]

  • Aggregation: The lipidated nature of this compound can cause it to self-assemble and aggregate, reducing the availability of the amine group for conjugation.[1][2]

  • Steric hindrance: The PEG chain, while improving solubility, can also sterically hinder the approach of the molecule you are trying to conjugate.

Q4: How can I minimize aggregation of this compound during the reaction?

A4: To minimize aggregation, consider the following:

  • Use of organic co-solvents: As mentioned for solubility, DMSO or DMF can help disrupt hydrophobic interactions.

  • Incorporate chaotropic agents: Agents like urea (B33335) or guanidinium (B1211019) chloride can reduce aggregation, but ensure they are compatible with your downstream application.[3]

  • Sonication: Gentle sonication can help break up small aggregates before starting the reaction.[4]

  • Work at optimal concentrations: Very high concentrations of the lipidated peptide may promote aggregation.

Q5: What is the best way to purify the final conjugate?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a very effective method for purifying lipidated and PEGylated peptides and their conjugates.[][9] It allows for separation based on hydrophobicity. Size-exclusion chromatography (SEC) can also be useful for removing unreacted small molecules.[]

Q6: How should I store this compound?

A6: Lyophilized peptides should be stored at -20°C or colder in a desiccated environment.[4][10][11] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[4][11] If you need to store it in solution, use a sterile, slightly acidic buffer (pH 5-6), aliquot it to avoid freeze-thaw cycles, and store at -20°C.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Product Incorrect pH of reaction buffer. Verify the pH of your buffer is within the optimal range for your chosen chemistry (e.g., pH 7.2-8.5 for NHS esters).[6]
Hydrolysis of the reactive ester (e.g., NHS ester). Prepare stock solutions of the reactive ester in anhydrous DMSO or DMF and add it to the reaction buffer immediately before use.
Competitive reaction with buffer components. Use non-amine-containing buffers such as phosphate (B84403), bicarbonate, or borate (B1201080) buffers. Avoid Tris and glycine.[7]
Aggregation of the lipidated peptide. Dissolve the peptide in a minimal amount of organic solvent (DMSO/DMF) first. Consider adding a chaotropic agent if compatible.[3]
Oxidation of the target molecule. If your target molecule has sensitive residues (e.g., cysteine), perform the reaction under an inert atmosphere (nitrogen or argon) and use degassed buffers.
Multiple Peaks in HPLC Analysis Presence of unreacted starting materials. Optimize the molar ratio of reactants to drive the reaction to completion. Improve purification to separate the conjugate from starting materials.
Formation of side products. If using NHS esters, side reactions can occur with tyrosine, serine, or threonine residues. Consider adjusting the pH or reaction time.
Hydrolysis of the conjugate (if the linkage is unstable). Ensure the formed bond is stable under your purification and storage conditions. Amide bonds formed from NHS esters are generally very stable.[12]
Di- or poly-conjugation. The lysine residue in this compound can also react. To favor mono-conjugation at the N-terminus, you can try working at a slightly lower pH (around 7.2-7.5) where the N-terminal amine is more reactive than the lysine side chain.
Poor Peak Shape or Recovery in RP-HPLC Aggregation on the column. Add organic solvent (e.g., isopropanol) to the mobile phase. Increase the column temperature (e.g., to 45-60°C).[13]
Precipitation of the sample upon injection. Ensure the sample is fully solubilized in the initial mobile phase before injection. You may need to use a higher percentage of organic solvent in your sample diluent.
Adsorption to the column. Use a column with a suitable pore size (e.g., 300 Å for larger conjugates) and consider a C4 or C8 stationary phase which can be better for large, hydrophobic molecules.

Summary of Quantitative Data

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Optimal pH is a balance between amine reactivity and NHS ester hydrolysis. A range of 8.3-8.5 is often cited as optimal.[14]
Buffers Phosphate, Bicarbonate, Borate, HEPESAvoid buffers containing primary amines like Tris and glycine.[7]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can help to minimize hydrolysis of the NHS ester.[6]
Reaction Time 0.5 - 4 hoursMonitor reaction progress by a suitable analytical method like HPLC or LC-MS.
Molar Ratio 5-20 fold molar excess of NHS esterThe optimal ratio depends on the concentration of the reactants and should be determined empirically.

Table 2: Starting Conditions for RP-HPLC Purification

ParameterRecommendationRationale
Column C4 or C8, wide pore (300 Å), 4.6 x 150 mmLess hydrophobic stationary phases (C4, C8) can provide better recovery for very hydrophobic molecules. Wide pores are suitable for larger conjugates.
Mobile Phase A 0.1% TFA in WaterTrifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape for peptides.[15]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a standard organic solvent for peptide and protein elution.
Gradient 5-95% B over 30-60 minutesA broad gradient is a good starting point for method development. The presence of the oleoyl group will likely require a high percentage of acetonitrile for elution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 40 - 60 °CElevated temperatures can improve peak shape and reduce viscosity.[13]
Detection 214 nm and 280 nm214 nm detects the peptide backbone. 280 nm detects aromatic residues (if present in the conjugated molecule).

Experimental Protocols

Protocol 1: General Conjugation to an NHS-Ester Activated Molecule
  • Prepare Buffers and Stock Solutions:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with 150 mM NaCl, pH 7.5. Degas the buffer thoroughly.

    • This compound Stock: Carefully weigh the lyophilized powder. Dissolve it in anhydrous DMSO to a concentration of 10 mg/mL.

    • NHS-Ester Stock: Dissolve the NHS-ester activated molecule in anhydrous DMSO to a concentration that allows for a 10-fold molar excess in the final reaction volume. Note: This solution should be prepared immediately before use.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the appropriate volume of the this compound stock solution to the reaction buffer. The final concentration should be around 1-5 mg/mL. The final DMSO concentration should ideally be below 10%.

    • Add the calculated volume of the NHS-ester stock solution to initiate the reaction.

    • Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a final concentration of 50 mM Tris-HCl or glycine to the reaction mixture to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Preparation for Purification:

    • The reaction mixture can now be directly purified by RP-HPLC. If the sample volume is large, it may need to be concentrated first.

Protocol 2: RP-HPLC Purification
  • System Preparation:

    • Equilibrate the HPLC system with the chosen mobile phases (see Table 2). Ensure the system is stable and the baseline is flat.

  • Sample Injection:

    • Filter the quenched reaction mixture through a 0.22 µm syringe filter.

    • Inject an appropriate volume onto the equilibrated column.

  • Chromatography:

    • Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the product peak. The conjugated product should have a longer retention time than the unconjugated this compound due to the increased hydrophobicity of the attached molecule.

  • Post-Purification Processing:

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

    • Pool the pure fractions and lyophilize to obtain the purified conjugate as a powder.

Protocol 3: Mass Spectrometry Characterization
  • Sample Preparation:

    • Reconstitute a small amount of the lyophilized, purified conjugate in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis by ESI-MS:

    • Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion of the conjugate. The expected mass will be the sum of the mass of this compound and the mass of the conjugated molecule, minus the mass of the leaving group (e.g., NHS).

  • Analysis by MALDI-TOF-MS:

    • Alternatively, spot the sample onto a MALDI plate with a suitable matrix (e.g., sinapinic acid for larger molecules).

    • Acquire the mass spectrum to determine the molecular weight of the conjugate.

  • Tandem MS (MS/MS):

    • To confirm the site of conjugation, perform tandem mass spectrometry on the molecular ion of the conjugate. Fragmentation analysis can help to identify the specific location of the modification.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagent_Prep Reagent & Buffer Preparation Conjugation Conjugation Reaction (pH 7.2-8.5) Reagent_Prep->Conjugation Solubilization Oleoyl-Peptide-PEG Solubilization (DMSO) Solubilization->Conjugation Quenching Quench Reaction (e.g., Tris) Conjugation->Quenching Purification RP-HPLC Purification Quenching->Purification Analysis Mass Spectrometry Characterization Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Yield Start Low Conjugation Yield Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Buffer amine-free (e.g., PBS, Borate)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent NHS-ester reagent freshly prepared? Check_Buffer->Check_Reagent Yes Change_Buffer Switch to non-amine buffer Check_Buffer->Change_Buffer No Check_Solubility Lipid-peptide fully dissolved? Check_Reagent->Check_Solubility Yes New_Reagent Prepare fresh NHS-ester in anhydrous DMSO Check_Reagent->New_Reagent No Improve_Solubility Use co-solvent (DMSO) or sonicate Check_Solubility->Improve_Solubility No Optimize_Ratio Increase molar excess of NHS-ester Check_Solubility->Optimize_Ratio Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent New_Reagent->Check_Solubility Improve_Solubility->Optimize_Ratio

References

Technical Support Center: Purification of Oleoyl-Gly-Lys-(m-PEG11)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Oleoyl-Gly-Lys-(m-PEG11)-NH2. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for purifying this compound?

The most common and effective technique for purifying lipopeptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This method separates molecules based on their hydrophobicity, which is ideal for separating the target molecule from more polar or less hydrophobic impurities.

Q2: What are the most common impurities I should expect in my crude sample?

Impurities in the crude product typically originate from the solid-phase peptide synthesis (SPPS) process and subsequent modifications. These can be broadly categorized as:

  • Peptide-Related Impurities:

    • Truncated Sequences: Peptides missing one or more amino acids from the N-terminus due to incomplete coupling reactions.[3]

    • Deletion Sequences: Peptides lacking an amino acid within the sequence, often caused by incomplete deprotection of the N-terminal protecting group.[3][4]

    • Incompletely Deprotected Peptides: Residual protecting groups on the amino acid side chains.[4][5]

    • Oxidized or Reduced Peptides: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and storage.[5]

    • Diastereomers: Racemization of amino acids can occur during synthesis.[5]

  • Modification-Related Impurities:

    • Incomplete Acylation: Peptide that has not been conjugated with the oleoyl (B10858665) group.

    • Incomplete PEGylation: Peptide that has not been conjugated with the m-PEG11-NH2 linker.

    • Side-Products from Conjugation: Impurities arising from side reactions during the oleic acid and PEG linker conjugation steps.

Q3: How does the PEG chain affect the purification process?

The polyethylene (B3416737) glycol (PEG) chain significantly impacts the chromatographic behavior of the molecule. The dispersity (variation in length) of the PEG chain can lead to peak broadening in RP-HPLC.[6] Additionally, the PEG moiety increases the hydrophilicity of the molecule, which will affect its retention time.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the RP-HPLC purification of this compound.

Problem 1: Poor Resolution or Co-eluting Peaks

  • Possible Cause: The HPLC gradient may be too steep, not allowing for adequate separation of the target molecule from closely eluting impurities.

  • Solution: Optimize the gradient by making it shallower. A slower increase in the organic mobile phase concentration over a longer period can significantly improve resolution.[3] It is recommended to first develop the gradient on an analytical column before scaling up to a preparative column.[3]

  • Possible Cause: The column chemistry may not be optimal for the separation.

  • Solution: Experiment with different column stationary phases. For PEGylated molecules, both C4 and C18 columns have been used successfully. A C4 column is less hydrophobic and may provide better separation if the lipopeptide is very strongly retained on a C18 column.

Problem 2: High Backpressure

  • Possible Cause: Particulate matter from the crude sample or precipitated sample in the injection volume may be clogging the column frit or the HPLC system tubing.

  • Solution: Always filter your sample through a 0.45 µm filter before injection. Ensure that the sample is fully dissolved in the injection solvent. If backpressure remains high, a systematic check of the HPLC system for blockages is necessary.

  • Possible Cause: The flow rate is too high for the column and particle size.

  • Solution: Reduce the flow rate. Refer to the column manufacturer's guidelines for recommended flow rates.

Problem 3: Low Yield or Recovery

  • Possible Cause: The lipopeptide may be precipitating on the column, especially if the mobile phase conditions are not optimal.

  • Solution: Ensure the mobile phases are properly prepared and filtered. The addition of a small percentage of an organic solvent like isopropanol (B130326) to the mobile phase can sometimes improve the solubility of hydrophobic molecules.

  • Possible Cause: The elution conditions are too weak to fully elute the highly hydrophobic lipopeptide from the column.

  • Solution: Increase the final concentration of the organic mobile phase (e.g., acetonitrile) in your gradient to ensure complete elution of the target molecule.

Problem 4: Broad Peaks

  • Possible Cause: As mentioned in the FAQs, the inherent dispersity of the PEG chain can cause peak broadening.[6]

  • Solution: While some broadening may be unavoidable, optimizing the flow rate and gradient can help to sharpen the peaks. A lower flow rate often leads to sharper peaks.

  • Possible Cause: The sample is overloaded on the column.

  • Solution: Reduce the amount of sample injected onto the column. For preparative runs, overloading can lead to significant peak distortion and poor separation.

Data Presentation

The following tables provide starting parameters for the purification of this compound by RP-HPLC. These are general guidelines and may require optimization for your specific sample and HPLC system.

Table 1: Analytical RP-HPLC - Method Development

ParameterRecommended Starting Condition
Column C18 or C4, 4.6 x 150 mm, 3.5-5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)
Gradient 20-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 214 nm and 280 nm
Column Temperature 30-40 °C

Table 2: Preparative RP-HPLC - Scale-Up

ParameterRecommended Starting Condition
Column C18 or C4, 21.2 x 250 mm, 5-10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Based on optimized analytical gradient
Flow Rate 15-20 mL/min (adjust based on column size)
Detection 214 nm and 280 nm
Loading Capacity 10-50 mg (highly dependent on purity)

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., 50% acetonitrile in water). The final concentration should be around 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Preparation: Equilibrate the analytical HPLC system with the starting mobile phase conditions (e.g., 20% Mobile Phase B).

  • Injection: Inject 10-20 µL of the filtered sample onto the analytical column.

  • Chromatography: Run the analytical gradient as described in Table 1.

  • Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and the resolution from major impurities.

  • Optimization: Adjust the gradient to improve the separation of the target peak from nearby impurities. A shallower gradient around the elution time of the target peak is often beneficial.

Protocol 2: Preparative RP-HPLC Purification

  • Scale-Up Calculation: Based on the optimized analytical method, calculate the corresponding gradient and flow rate for the preparative column. The flow rate can be scaled up based on the column cross-sectional area.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition. The concentration will depend on the loading capacity of the column. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.

  • HPLC System Preparation: Equilibrate the preparative HPLC system with the starting mobile phase conditions.

  • Injection: Load the filtered sample onto the preparative column.

  • Chromatography and Fraction Collection: Run the scaled-up preparative gradient. Collect fractions corresponding to the elution of the target peak. It is advisable to collect smaller fractions across the peak to isolate the purest portions.

  • Fraction Analysis: Analyze the collected fractions using the optimized analytical RP-HPLC method to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Lyophilize the pooled fractions to obtain the purified product as a powder.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Analytical Analytical HPLC (Method Development) Filter->Analytical Preparative Preparative HPLC (Scale-Up) Filter->Preparative Analytical->Preparative Optimize & Scale-Up Collect Fraction Collection Preparative->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Purified Product Lyophilize->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start HPLC Problem Encountered PoorRes Poor Resolution? Start->PoorRes Check HighBP High Backpressure? Start->HighBP Check LowYield Low Yield? Start->LowYield Check ShallowGrad Make Gradient Shallower PoorRes->ShallowGrad Yes ChangeCol Consider Different Column Chemistry (C4/C18) PoorRes->ChangeCol No FilterSample Filter Sample & Check for Blockages HighBP->FilterSample Yes ReduceFlow Reduce Flow Rate HighBP->ReduceFlow No CheckSol Improve Sample Solubility in Mobile Phase LowYield->CheckSol Yes StrongElute Increase Final % of Organic Mobile Phase LowYield->StrongElute No

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: Oleoyl-Gly-Lys-(m-PEG11)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oleoyl-Gly-Lys-(m-PEG11)-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this PEGylated lipopeptide, with a particular focus on the impact of pH. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is hydrolysis of the amide bonds within the molecule. The ester linkage in the oleoyl (B10858665) group and the peptide bonds (Gly-Lys) are susceptible to cleavage, and the rate of this degradation is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is pH-dependent. Generally, the molecule exhibits the greatest stability at a neutral pH (around 6.0-7.5). Both acidic and alkaline conditions can accelerate the rate of hydrolysis. Under acidic conditions, the primary degradation pathway is the hydrolysis of the peptide bonds. Under alkaline conditions, hydrolysis of both the amide bonds and potential deamidation can occur.

Q3: What are the expected degradation products of this compound at different pH values?

A3: Based on the structure of the molecule, the following degradation products can be anticipated:

  • Acidic Conditions (pH < 6): Primarily hydrolysis of the peptide bond between glycine (B1666218) and lysine, resulting in Oleoyl-Glycine and Lys-(m-PEG11)-NH2.

  • Alkaline Conditions (pH > 8): Hydrolysis of the amide bond between the oleoyl group and glycine, yielding oleic acid and Gly-Lys-(m-PEG11)-NH2. Hydrolysis of the peptide bond can also occur.

Q4: What is the recommended storage condition for this compound?

A4: For optimal stability, it is recommended to store this compound in a buffered solution at a pH between 6.0 and 7.5. For long-term storage, it is advisable to store the product at -20°C or below. Avoid repeated freeze-thaw cycles.

pH Stability Data

The following table summarizes the expected stability of this compound at different pH values when incubated at 37°C. This data is based on typical degradation profiles for similar lipopeptides and should be used as a general guideline. Actual results may vary based on specific buffer components and concentrations.

Time (hours)% Intact Molecule Remaining (pH 4.0)% Intact Molecule Remaining (pH 7.0)% Intact Molecule Remaining (pH 9.0)
0100100100
6929990
12859882
24759670
48609255
72488842

Experimental Protocol: pH Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound at various pH conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Citrate buffer components (e.g., citric acid, sodium citrate)

  • Borate buffer components (e.g., boric acid, sodium borate)

  • pH meter

2. Buffer Preparation:

  • pH 4.0 Buffer: 0.1 M Citrate buffer

  • pH 7.0 Buffer: 0.1 M Phosphate buffer

  • pH 9.0 Buffer: 0.1 M Borate buffer *Adjust the pH of each buffer solution accurately using a calibrated pH meter.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer (pH 4.0, 7.0, and 9.0) to a final concentration of 1 mg/mL.

  • Incubate the samples at a constant temperature (e.g., 37°C).

  • At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Quench the degradation by diluting the aliquot 1:10 with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) and store at -20°C until HPLC analysis.

4. HPLC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 20 µL

5. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of the intact molecule remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of intact molecule remaining versus time for each pH condition.

G Experimental Workflow for pH Stability Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Buffers (pH 4, 7, 9) prep_sample Prepare Sample Solutions (1 mg/mL) prep_reagents->prep_sample incubate Incubate at 37°C prep_sample->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench and Dilute Samples sampling->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis and Plotting hplc->data_analysis

Experimental workflow for the pH stability study.

Troubleshooting Guide

This guide addresses common issues encountered during the pH stability analysis of this compound by HPLC.

Q: I see unexpected peaks in my chromatogram. What could be the cause?

A: Unexpected peaks are often due to degradation products, impurities in the sample, or contaminants from the buffer or solvent.

  • Identify Degradation Products: Compare the chromatograms of the stressed samples (different pH and time points) with the t=0 sample. Peaks that increase in area over time are likely degradation products.

  • Check Buffer and Solvent Purity: Run a blank injection of your buffer and mobile phase to check for contaminants.

  • Sample Purity: If possible, obtain a certificate of analysis for your this compound to check for known impurities.

Q: The peak shape of my compound is poor (e.g., tailing or fronting). How can I improve it?

A: Poor peak shape can be caused by several factors related to the column, mobile phase, or sample.

  • Column Health: Ensure your C18 column is not old or degraded. A guard column can help extend its life.

  • Mobile Phase pH: The use of TFA in the mobile phase helps to protonate silanol (B1196071) groups on the column and improve peak shape for peptides. Ensure the TFA concentration is consistent.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Solvent Mismatch: Ensure your sample is dissolved in a solvent similar in strength to the initial mobile phase. High concentrations of organic solvent in the sample can cause peak distortion.

Q: My retention times are shifting between injections. What should I do?

A: Retention time variability can be caused by issues with the HPLC system or mobile phase preparation.

  • System Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection.

  • Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump or a leak. Degas your mobile phases thoroughly.

  • Mobile Phase Consistency: Prepare fresh mobile phase daily and ensure the composition is accurate.

Q: The recovery of my compound seems low and inconsistent. What are the potential reasons?

A: Low and variable recovery can be due to adsorption of the lipopeptide to surfaces or incomplete dissolution.

  • Adsorption: Lipopeptides can be "sticky." Use low-adsorption vials and pipette tips. Adding a small amount of organic solvent (like ACN) to your sample diluent can sometimes help reduce adsorption.

  • Solubility: Ensure your compound is fully dissolved in the buffer at the start of the experiment. Sonication may aid dissolution.

  • Injector Issues: Check the injector for any blockages or leaks.

G Troubleshooting Logic for HPLC Analysis cluster_peaks Peak-Related Issues cluster_system System-Related Issues start Problem Observed in HPLC Data unexpected_peaks Unexpected Peaks start->unexpected_peaks poor_shape Poor Peak Shape start->poor_shape rt_shift Retention Time Shift start->rt_shift low_recovery Low/Variable Recovery start->low_recovery check_degradation Check for Degradation Products unexpected_peaks->check_degradation check_blanks Run Blanks (Buffer/Solvent) unexpected_peaks->check_blanks check_purity Verify Sample Purity unexpected_peaks->check_purity check_column Assess Column Health poor_shape->check_column check_mobile_phase Verify Mobile Phase pH/Composition poor_shape->check_mobile_phase check_sample_conc Test Sample Dilution poor_shape->check_sample_conc check_equilibration Ensure Column Equilibration rt_shift->check_equilibration check_pump Check Pump Pressure/Leaks rt_shift->check_pump check_mp_prep Ensure Consistent Mobile Phase Prep rt_shift->check_mp_prep check_adsorption Use Low-Adsorption Vials/Tips low_recovery->check_adsorption check_solubility Confirm Complete Dissolution low_recovery->check_solubility check_injector Inspect Injector for Issues low_recovery->check_injector

Troubleshooting logic for HPLC analysis.

Technical Support Center: Enhancing Encapsulation Efficiency of Oleoyl-Gly-Lys-(m-PEG11)-NH2 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of formulations containing Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Troubleshooting Guide

Low encapsulation efficiency is a common challenge in the formulation of peptide-loaded nanoparticles. This guide provides a systematic approach to identifying and resolving potential issues.

Problem: Low or Variable Encapsulation Efficiency

Potential Cause Recommended Solution Explanation
Suboptimal Formulation Parameters 1. Optimize Peptide-to-Lipid Ratio: Perform a titration experiment by varying the molar ratio of the peptide to the total lipid concentration. Start with a lipid-to-peptide ratio of 20:1 and increase it to find the saturation point.[1] 2. Adjust pH of the Hydration Buffer: The net charge of the peptide is influenced by the pH of the surrounding medium.[2] For cationic peptides, using a hydration buffer with a pH above the peptide's isoelectric point (pI) can increase encapsulation by promoting electrostatic interactions with anionic lipids (if included) or reducing repulsion from a cationic lipid membrane. Conversely, for anionic peptides, a pH below the pI is recommended. 3. Vary Ionic Strength of the Hydration Buffer: The ionic strength of the hydration buffer can impact both liposome (B1194612) stability and peptide encapsulation.[3][4] High ionic strength can lead to liposome aggregation and decreased encapsulation efficiency.[3] It is advisable to start with a low ionic strength buffer (e.g., 10 mM) and incrementally increase it to assess the effect on encapsulation.The encapsulation of peptides is highly dependent on the available space within the liposomes and the interactions between the peptide and the lipid bilayer. Optimizing the peptide-to-lipid ratio prevents overloading and ensures efficient entrapment.[1] The charge of the peptide plays a crucial role in its interaction with the liposome. By manipulating the pH, you can enhance favorable electrostatic interactions that drive encapsulation.[2] The ionic strength of the buffer affects the electrostatic interactions and the overall stability of the liposomal dispersion.[3][4]
Inefficient Preparation Method 1. Incorporate Freeze-Thaw Cycles: After hydration of the lipid film, subject the liposome suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles).[5][6][7][8] This involves rapidly freezing the suspension (e.g., in liquid nitrogen) and thawing it at a temperature above the lipid phase transition temperature.[5][6] 2. Optimize Sonication Parameters: If using sonication to reduce vesicle size, carefully control the duration and power. Prolonged or high-power sonication can lead to liposome rupture and leakage of the encapsulated peptide.[9] Start with short sonication pulses in an ice bath to minimize heating. 3. Utilize Extrusion: Following hydration (and freeze-thaw cycles, if performed), extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10][11][12][13][14] This produces unilamellar vesicles with a more uniform size distribution, which can improve encapsulation consistency.[10][11]Freeze-thaw cycles can increase the entrapped aqueous volume of liposomes and enhance the encapsulation of water-soluble molecules.[5][6][7] Sonication is effective for size reduction, but excessive energy input can compromise the integrity of the liposomes.[9] Extrusion is a gentle method for producing vesicles of a specific size, which can lead to more reproducible encapsulation results.[10][11]
Inaccurate Measurement of Encapsulation Efficiency 1. Ensure Complete Separation of Free Peptide: Use a reliable method to separate the peptide-loaded liposomes from the unencapsulated peptide. Size exclusion chromatography (SEC) is a highly effective method.[1] Ultracentrifugation can also be used, but it's crucial to validate that the pellet is not contaminated with free peptide. Dialysis is another option, but ensure the membrane's molecular weight cut-off (MWCO) is appropriate to retain the liposomes while allowing the free peptide to diffuse out.[1] 2. Validate Quantification Method: After separating the free peptide, the amount of encapsulated peptide needs to be determined. This is often done by lysing the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent) and then quantifying the peptide concentration using a suitable analytical technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It is important to create a standard curve for the peptide in the presence of the lysed liposome components to account for any matrix effects.Incomplete separation of the free peptide will lead to an overestimation of the encapsulation efficiency. It is critical to choose a separation method that is validated for your specific formulation.[1] The presence of lipids and other formulation components can interfere with peptide quantification. Therefore, a validated analytical method with appropriate controls is essential for accurate measurement.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my formulation?

This compound is a PEGylated lipid. The oleoyl (B10858665) tail (a C18 unsaturated fatty acid) acts as a hydrophobic anchor, embedding itself within the lipid bilayer of the liposome.[9] The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shield on the surface of the liposome, which can help to increase its stability and circulation time in vivo.[5] The Gly-Lys dipeptide serves as a linker between the lipid anchor and the PEG chain, providing flexibility.

Q2: How does the Oleoyl anchor of this compound affect liposome properties?

The oleoyl anchor, being an 18-carbon chain, provides a stable anchor within the lipid bilayer.[9] The presence of a double bond in the oleoyl chain introduces a "kink," which can increase the fluidity of the lipid membrane. This increased fluidity may influence the encapsulation and release properties of the liposome.

Q3: Can the Gly-Lys linker influence peptide encapsulation?

While the primary role of the Gly-Lys linker is to connect the lipid anchor and the PEG chain, its chemical nature could potentially influence interactions at the liposome surface. The presence of the amino and carboxyl groups in the dipeptide could participate in hydrogen bonding or electrostatic interactions with the peptide being encapsulated, although this effect is likely to be minor compared to the overall formulation parameters.

Q4: What is the optimal concentration of this compound to use?

The optimal concentration of PEGylated lipid typically ranges from 1 to 10 mol% of the total lipid composition. A concentration that is too high can sometimes hinder cellular uptake, a phenomenon known as the "PEG dilemma". It is recommended to start with around 5 mol% and optimize based on the desired in vitro and in vivo performance of your formulation.

Q5: Which lipid composition is best to use with this compound for peptide encapsulation?

The choice of bulk lipids is crucial for encapsulation efficiency. For hydrophilic peptides, using lipids that form a more rigid bilayer, such as saturated phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), can help to better retain the peptide in the aqueous core. The inclusion of cholesterol (typically 30-50 mol%) is also recommended as it can increase membrane stability and reduce leakage of the encapsulated peptide.

Q6: How can I improve the encapsulation of a highly hydrophilic peptide?

For hydrophilic peptides, which primarily reside in the aqueous core of the liposome, maximizing the trapped aqueous volume is key. The freeze-thaw method is particularly effective for this.[5][6][7] Additionally, using a higher total lipid concentration during formulation can lead to a greater number of liposomes, thereby increasing the total encapsulated volume.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration, Freeze-Thaw, and Extrusion

This protocol describes a common and effective method for preparing peptide-loaded liposomes with enhanced encapsulation efficiency.

Materials:

  • Helper lipids (e.g., DPPC, Cholesterol)

  • This compound

  • Peptide to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liquid nitrogen

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the helper lipids and this compound in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Dissolve the peptide in the hydration buffer.

    • Add the peptide-containing hydration buffer to the lipid film.

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Rapidly freeze the MLV suspension by immersing the flask in liquid nitrogen until completely frozen.

    • Thaw the suspension in a water bath set to a temperature above the lipid phase transition temperature until completely melted.

    • Repeat this freeze-thaw cycle 5-10 times.[5][6][7]

  • Extrusion:

    • Load the liposome suspension into a mini-extruder.

    • Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for 10-20 passes.[10][11][12][13][14] This will produce unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove the unencapsulated peptide by size exclusion chromatography (SEC) or ultracentrifugation.

Diagrams

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Analysis A 1. Lipid Film Formation B 2. Hydration with Peptide A->B C 3. Freeze-Thaw Cycles B->C D 4. Extrusion C->D E 5. Purification (e.g., SEC) D->E F 6. Characterization E->F G Encapsulation Efficiency (EE%) F->G H Size & Zeta Potential F->H I Peptide Integrity F->I

Figure 1. Experimental workflow for preparing peptide-loaded liposomes.

troubleshooting_logic Start Low Encapsulation Efficiency Q1 Is separation of free peptide validated? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are formulation parameters optimized? A1_Yes->Q2 Sol1 Optimize separation method (SEC, Centrifugation) A1_No->Sol1 End Re-evaluate Encapsulation Efficiency Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the preparation method optimal? A2_Yes->Q3 Sol2 Optimize: - Peptide-to-Lipid Ratio - pH - Ionic Strength A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Implement/Optimize: - Freeze-Thaw Cycles - Sonication Parameters - Extrusion A3_No->Sol3 Sol3->End

Figure 2. Troubleshooting logic for low encapsulation efficiency.

References

Technical Support Center: Stability of Oleoyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the oleoyl (B10858665) ester bond. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Troubleshooting Guide: Oleoyl Ester Instability

This guide addresses specific issues related to the degradation of oleoyl esters in experimental settings.

Issue Potential Cause Recommended Action
Rapid degradation of oleoyl ester in an aqueous formulation. pH-mediated hydrolysis: The pH of your formulation may be too acidic or too alkaline, catalyzing the hydrolysis of the ester bond.Adjust the pH of the formulation to a neutral or slightly acidic range (pH 5-7). Use appropriate buffers to maintain a stable pH.[1]
Enzymatic degradation: Contamination with esterases or lipases, either from raw materials or microbial growth, can rapidly hydrolyze the oleoyl ester.Filter-sterilize all aqueous components. Add esterase inhibitors such as phenylmethylsulfonyl fluoride (B91410) (PMSF) or eserine to your formulation, if compatible with your experimental goals.[2]
Precipitation or phase separation in an oleoyl ester-containing emulsion. Hydrolysis leading to the formation of oleic acid and alcohol: The degradation products can alter the properties of the emulsion, leading to instability.Implement strategies to prevent hydrolysis as mentioned above (pH control, enzyme inhibition). Consider using co-surfactants or polyglycerol esters of fatty acids to improve emulsion stability.[1][3]
Inconsistent results in bioassays involving oleoyl ester-based compounds. Hydrolysis of the active compound: The oleoyl ester prodrug or delivery vehicle may be degrading before or during the assay, leading to variable concentrations of the active molecule.Perform a stability study of your compound under the specific assay conditions (temperature, media, duration). Consider formulating the compound in a more stable delivery system, such as a microemulsion.[4]
Loss of oleoyl ester content during storage. Inappropriate storage conditions: Exposure to moisture, high temperatures, or light can accelerate hydrolysis and oxidation.Store oleoyl esters in airtight containers, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is often recommended).[5] Protect from light by using amber vials or storing in the dark.
Oxidative degradation: The double bond in the oleoyl moiety is susceptible to oxidation, which can lead to the formation of peroxides and other degradation products.Add antioxidants such as butylated hydroxytoluene (BHT) or tocopherol to the formulation. Store under an inert atmosphere to minimize exposure to oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oleoyl ester hydrolysis?

A1: The primary mechanism of oleoyl ester hydrolysis involves the cleavage of the ester bond by a nucleophilic attack, most commonly by water. This reaction can be catalyzed by acids, bases, or enzymes (esterases and lipases).[6]

  • Acid-catalyzed hydrolysis is a reversible reaction where a proton source protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[7]

  • Base-catalyzed hydrolysis (saponification) is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.[7]

  • Enzymatic hydrolysis is carried out by esterases and lipases, which have active sites that facilitate the cleavage of the ester bond.[8]

Q2: What are the ideal pH and temperature conditions for storing oleoyl esters?

A2: For optimal stability, oleoyl esters should be stored under conditions that minimize both hydrolysis and oxidation.

  • pH: A slightly acidic to neutral pH range (pH 5-7) is generally recommended for aqueous formulations to minimize both acid and base-catalyzed hydrolysis.[1]

  • Temperature: Low temperatures are crucial for long-term stability. Storage at -20°C is often recommended for pure oleoyl esters and their formulations.[5] Avoid repeated freeze-thaw cycles.

Q3: How can I protect my oleoyl ester from enzymatic degradation in a biological matrix?

A3: To prevent enzymatic degradation in biological matrices like plasma or cell culture media, you can add esterase inhibitors. Common inhibitors include:

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Eserine (Physostigmine)

  • Paraoxon

It is important to note that these inhibitors can have off-target effects and their compatibility with your specific experiment should be verified.[2]

Q4: What are some formulation strategies to enhance the stability of oleoyl esters?

A4: Several formulation strategies can be employed to protect the oleoyl ester bond from hydrolysis:

  • Microencapsulation: Encapsulating the oleoyl ester in a protective matrix can limit its exposure to water and catalysts.

  • Emulsions and Microemulsions: Formulating the oleoyl ester in the oil phase of a stable emulsion or microemulsion can physically separate it from aqueous environments. Polyglycerol esters of fatty acids can be effective emulsifiers for this purpose.[1][3][4]

  • Use of Anhydrous Solvents: For non-aqueous applications, using dry solvents is critical to prevent hydrolysis.

  • Steric Hindrance: Modifying the alcohol or carboxylic acid moiety with bulky groups near the ester bond can sterically hinder the approach of water and catalysts, thus slowing down hydrolysis.

Q5: What analytical techniques are suitable for monitoring oleoyl ester hydrolysis?

A5: The most common and reliable method for monitoring oleoyl ester hydrolysis is High-Performance Liquid Chromatography (HPLC) . An HPLC method can be developed to separate and quantify the intact oleoyl ester from its degradation products (oleic acid and the corresponding alcohol).[3][9][10] Other techniques that can be used to identify degradation products include Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Quantitative Data on Oleoyl Ester Stability

The stability of oleoyl esters is highly dependent on the specific conditions. Below is a table summarizing the expected trends and some available quantitative data for the hydrolysis of a simple oleoyl ester.

Parameter Condition Effect on Hydrolysis Rate Quantitative Data (Methyl Oleate)
pH pH < 3Increased rate of acid-catalyzed hydrolysis.-
pH 3 - 7Generally the region of maximum stability.Half-life of 2 years at pH 7.[9]
pH > 8Increased rate of base-catalyzed hydrolysis (saponification).Half-life of 74 days at pH 8.[9]
Temperature Increase in temperatureSignificantly increases the rate of hydrolysis.The rate of hydrolysis generally follows the Arrhenius equation, with the rate constant increasing exponentially with temperature.
Enzymes Presence of esterases/lipasesDrastically increases the rate of hydrolysis.The rate is dependent on enzyme concentration and activity.

Detailed Experimental Protocols

Protocol 1: Stability Study of an Oleoyl Ester in an Aqueous Formulation

Objective: To determine the rate of hydrolysis of an oleoyl ester in an aqueous formulation under different pH and temperature conditions.

Materials:

  • Oleoyl ester of interest

  • Buffer solutions (e.g., citrate (B86180) buffer for pH 5, phosphate (B84403) buffer for pH 7, and borate (B1201080) buffer for pH 9)

  • HPLC grade acetonitrile (B52724) and water

  • Formic acid (for mobile phase acidification)

  • Analytical balance

  • pH meter

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the oleoyl ester in a suitable organic solvent (e.g., ethanol (B145695) or acetonitrile).

  • Preparation of Stability Samples:

    • For each pH and temperature condition, prepare triplicate samples by spiking the stock solution into the respective buffer to achieve the desired final concentration of the oleoyl ester.

    • The final concentration should be within the linear range of the HPLC method.

    • Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1% of the total volume) to avoid affecting the formulation properties.

    • Prepare a "time zero" sample for each condition by immediately quenching the reaction (see step 4).

  • Incubation: Store the prepared stability samples in tightly sealed vials at the designated temperatures.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw an aliquot from each sample.

    • Immediately quench the hydrolysis reaction by diluting the aliquot in a cold mobile phase or a solvent that will precipitate any enzymes and halt the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining oleoyl ester.

    • Example HPLC Conditions:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate the oleoyl ester from its degradation products (e.g., start with a higher percentage of A and ramp up to a higher percentage of B).

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at an appropriate wavelength or MS detection.

  • Data Analysis:

    • Plot the concentration of the oleoyl ester versus time for each condition.

    • Determine the order of the reaction (often pseudo-first-order for dilute solutions) and calculate the hydrolysis rate constant (k) from the slope of the line (ln[Concentration] vs. time).

    • Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.

Visualizations

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) cluster_enzyme Enzymatic Hydrolysis OleoylEster Oleoyl Ester (R-COO-R') ProtonatedEster Protonated Ester OleoylEster->ProtonatedEster + H⁺ TetrahedralIntermediate2 Tetrahedral Intermediate OleoylEster->TetrahedralIntermediate2 + OH⁻ EnzymeSubstrate Enzyme-Substrate Complex OleoylEster->EnzymeSubstrate + Enzyme TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H₂O OleicAcid Oleic Acid (R-COOH) TetrahedralIntermediate1->OleicAcid Alcohol1 Alcohol (R'-OH) TetrahedralIntermediate1->Alcohol1 Oleate (B1233923) Oleate (R-COO⁻) TetrahedralIntermediate2->Oleate Alcohol2 Alcohol (R'-OH) TetrahedralIntermediate2->Alcohol2 AcylEnzyme Acyl-Enzyme Intermediate EnzymeSubstrate->AcylEnzyme OleicAcid2 Oleic Acid (R-COOH) AcylEnzyme->OleicAcid2 + H₂O Alcohol3 Alcohol (R'-OH) AcylEnzyme->Alcohol3

Caption: Major pathways for oleoyl ester hydrolysis.

Troubleshooting_Workflow Start Oleoyl Ester Instability Observed CheckpH Is the formulation aqueous? Start->CheckpH MeasurepH Measure pH CheckpH->MeasurepH Yes CheckStorage Review storage conditions CheckpH->CheckStorage No pH_in_range Is pH between 5 and 7? MeasurepH->pH_in_range AdjustpH Adjust pH to 5-7 using buffers pH_in_range->AdjustpH No CheckEnzymes Consider enzymatic degradation pH_in_range->CheckEnzymes Yes End Stability Improved AdjustpH->End AddInhibitors Add esterase inhibitors and/or filter-sterilize CheckEnzymes->AddInhibitors AddInhibitors->End StorageConditions Store at low temperature (-20°C), protect from moisture and light, use inert atmosphere CheckStorage->StorageConditions CheckOxidation Consider oxidation StorageConditions->CheckOxidation AddAntioxidants Add antioxidants (e.g., BHT) CheckOxidation->AddAntioxidants AddAntioxidants->End

Caption: Troubleshooting workflow for oleoyl ester instability.

References

long-term storage conditions for Oleoyl-Gly-Lys-(m-PEG11)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Oleoyl-Gly-Lys-(m-PEG11)-NH2. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this reagent in your experiments.

Long-Term Storage Conditions

Proper storage is critical to maintain the stability and functionality of this compound. Adherence to these guidelines will minimize degradation and ensure reproducible experimental outcomes.

ParameterRecommendationRationale
Temperature -20°C [1][2]Minimizes chemical degradation and preserves the integrity of the peptide and PEG chain. Lower temperatures, such as -80°C, may offer additional stability for very long-term storage.
Form Lyophilized powderThe solid form is more stable than solutions.
Environment Store in a dark, dry place.Protects from light-induced degradation and moisture, which can compromise the compound's stability.
Handling Seal container tightly.Prevents exposure to air and moisture.

Frequently Asked Questions (FAQs) & Troubleshooting

Our experts have compiled answers to common questions and solutions to potential issues you may encounter during your research.

Q1: How should I properly handle this compound upon receiving it?

A1: Upon receipt, it is recommended to immediately store the lyophilized powder at -20°C in a dark and dry environment.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and affect the stability of the compound.

Q2: What is the best solvent for dissolving this compound?

A2: The PEG linker in this compound enhances its aqueous solubility.[1] For initial reconstitution, sterile, purified water or an aqueous buffer (e.g., PBS) at a slightly acidic pH of 5-6 is recommended. To aid dissolution, gentle vortexing or sonication may be applied. For higher concentrations or if solubility issues persist, the use of a small amount of an organic co-solvent like DMSO or ethanol (B145695) followed by dilution with the aqueous buffer may be necessary.

Q3: I am having difficulty dissolving the compound. What should I do?

A3: If you encounter solubility issues, consider the following steps:

  • Warm the solvent slightly: Gently warming the aqueous buffer to 37°C may improve solubility.

  • Sonication: Use a bath sonicator for short intervals to break up any aggregates.

  • Adjust pH: Ensure the pH of your buffer is optimal. For many peptides, a slightly acidic pH can aid in dissolution.

  • Use a co-solvent: As a last resort, dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before slowly adding it to your aqueous buffer with gentle stirring. Be aware that the final concentration of the organic solvent should be compatible with your experimental system.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution for extended periods is generally not recommended as it is less stable than the lyophilized powder. If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. Store these aliquots at -20°C or preferably -80°C for short-term use. The stability in solution is dependent on the solvent, pH, and temperature.

Q5: My experimental results are inconsistent. Could it be related to the integrity of the compound?

A5: Inconsistent results can stem from compound degradation. To troubleshoot this:

  • Verify Storage Conditions: Ensure the compound has been stored correctly at -20°C and protected from light and moisture.

  • Check for Aggregation: Visually inspect the solution for any precipitates or cloudiness, which may indicate aggregation. Aggregation of PEGylated liposomes can be influenced by factors like salt concentration.[3]

  • Analytical Characterization: If you have access to analytical techniques such as HPLC or mass spectrometry, you can assess the purity and integrity of your compound.[4][5][6][7][8]

  • Use a Fresh Vial: If degradation is suspected, it is best to use a fresh, unopened vial of the compound.

Q6: How does the PEGylation of this lipopeptide affect its behavior in experiments?

A6: PEGylation is known to have several effects that can influence your experiments:

  • Increased Solubility and Stability: The PEG chain enhances aqueous solubility and can protect the peptide from enzymatic degradation.[9]

  • Reduced Immunogenicity: The PEG component can shield the molecule from the immune system.[10]

  • Steric Hindrance: The PEG layer can create a steric barrier, which might affect the binding affinity of the lipopeptide to its target or its cellular uptake.[11]

  • Altered Pharmacokinetics: In vivo, PEGylation typically prolongs the circulation half-life by reducing renal clearance.[10]

Diagrams

To further assist our users, we have provided diagrams illustrating key logical and experimental workflows.

Troubleshooting_Storage_Issues start Start: Handling this compound check_storage Stored at -20°C upon receipt? start->check_storage equilibrate Equilibrate to Room Temp Before Opening check_storage->equilibrate Yes contact_support Contact Technical Support check_storage->contact_support No dissolution Attempt to Dissolve in Aqueous Buffer equilibrate->dissolution dissolved Soluble? dissolution->dissolved use_in_exp Proceed with Experiment dissolved->use_in_exp Yes troubleshoot_sol Troubleshoot Solubility dissolved->troubleshoot_sol No warm Warm Solvent Gently troubleshoot_sol->warm sonicate Sonicate Briefly warm->sonicate cosolvent Use Minimal Co-solvent (e.g., DMSO) sonicate->cosolvent re_dissolve Re-attempt Dissolution cosolvent->re_dissolve re_dissolve->dissolved

Caption: Troubleshooting workflow for handling and dissolving the compound.

Experimental_Workflow start Start: Drug Formulation reconstitute Reconstitute this compound start->reconstitute mix_drug Mix with Hydrophobic Drug to Form Micelles/Liposomes reconstitute->mix_drug characterize Characterize Nanoparticle Formulation (Size, Drug Load) mix_drug->characterize in_vitro_studies In Vitro Cellular Studies characterize->in_vitro_studies cell_uptake Assess Cellular Uptake in_vitro_studies->cell_uptake cytotoxicity Evaluate Cytotoxicity / Therapeutic Efficacy in_vitro_studies->cytotoxicity analyze_results Analyze and Interpret Data cell_uptake->analyze_results cytotoxicity->analyze_results

Caption: A general experimental workflow for drug delivery applications.

References

Validation & Comparative

A Comparative Guide to Oleoyl-Gly-Lys-(m-PEG11)-NH2 and DSPE-PEG in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipid-based drug delivery systems is continually evolving, with novel excipients being developed to enhance the efficacy and safety of therapeutic payloads. Among the critical components of lipid nanoparticles (LNPs) are PEGylated lipids, which play a pivotal role in particle stability and circulation longevity. This guide provides a comprehensive comparison of a newer, cationic peptide-based lipid, Oleoyl-Gly-Lys-(m-PEG11)-NH2, and the well-established anionic/neutral phospholipid, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG).

Executive Summary

This comparison guide delves into the structural and functional differences between this compound and DSPE-PEG, offering insights into their potential applications, advantages, and limitations in drug delivery. While DSPE-PEG is a widely used and well-characterized lipid for creating "stealth" nanoparticles, this compound represents a newer class of cationic PEGylated lipids with potential for enhanced interaction with cellular membranes and nucleic acid payloads.

Due to the novelty of this compound, publicly available experimental data is limited. Therefore, this guide provides a comparative analysis based on the structural attributes of the molecule and the known properties of its constituent parts, alongside extensive data on DSPE-PEG.

Molecular Structure and Physicochemical Properties

A fundamental understanding of the molecular structure of these lipids is crucial for predicting their behavior in drug delivery formulations.

This compound is a cationic PEGylated lipid.[1] Its structure consists of:

  • An oleoyl lipid tail, which is an 18-carbon monounsaturated fatty acid. The cis-double bond introduces a "kink" in the tail, influencing membrane fluidity.

  • A Gly-Lys dipeptide linker. The lysine (B10760008) residue provides a primary amine, conferring a positive charge at physiological pH.

  • A short methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with 11 ethylene (B1197577) oxide units (m-PEG11).

DSPE-PEG is an anionic or neutral (depending on the terminal group of PEG) PEGylated phospholipid. Its structure features:

  • A distearoyl phosphatidylethanolamine (B1630911) (DSPE) anchor, which consists of two saturated 18-carbon stearoyl chains. This saturated nature leads to a higher phase transition temperature (Tm) and more rigid membrane packing.

  • A PEG chain of varying length, commonly 2000 Da (PEG2000), which is significantly longer than the PEG11 chain of the compared molecule.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundDSPE-PEG
Lipid Anchor Oleoyl (18:1, monounsaturated)Distearoyl (18:0, saturated)
Headgroup Gly-Lys dipeptidePhosphoethanolamine
Charge Cationic (due to Lysine)Anionic/Neutral
PEG Chain Length Short (11 ethylene oxide units)Typically long (e.g., PEG2000)
Predicted Membrane Fluidity Higher (due to unsaturated tail)Lower (due to saturated tails)
Phase Transition Temp (Tm) Expected to be lowerHigher
Critical Micelle Conc. (CMC) Data not publicly availableDependent on PEG length
Biocompatibility Expected to be biocompatibleWell-established biocompatibility
Biodegradability Amide and peptide bonds are biodegradablePhosphoester bond is biodegradable

Role and Performance in Drug Delivery Formulations

The differences in molecular structure translate to distinct functionalities and performance characteristics when these lipids are incorporated into nanoparticles.

This compound: A Cationic PEGylated Lipid

As a cationic lipid, this compound is particularly suited for the delivery of negatively charged payloads like nucleic acids (siRNA, mRNA). The positive charge facilitates the complexation with the genetic material and can enhance interaction with the negatively charged cell membranes, potentially improving cellular uptake.

Potential Advantages:

  • Enhanced Payload Interaction: The cationic nature allows for electrostatic interactions with anionic drugs and nucleic acids, potentially leading to higher encapsulation efficiency.

  • Improved Cellular Uptake: The positive charge can promote adhesion to and fusion with negatively charged cell surfaces.

  • Endosomal Escape: Cationic lipids are known to facilitate the escape of payloads from the endosome into the cytoplasm, a critical step for the efficacy of many drugs, especially nucleic acids.

Potential Limitations:

  • Toxicity Concerns: Cationic lipids can sometimes be associated with higher cytotoxicity compared to their neutral or anionic counterparts.

  • Rapid Clearance: The positive charge can lead to opsonization and rapid clearance by the reticuloendothelial system (RES), potentially reducing circulation time. The short PEG chain may offer limited "stealth" properties.

DSPE-PEG: The "Stealth" Lipid Standard

DSPE-PEG is the gold standard for creating long-circulating or "stealth" nanoparticles. The long, hydrophilic PEG chain forms a protective layer on the surface of the nanoparticle, which sterically hinders the adsorption of opsonins and reduces recognition by the RES.

Advantages:

  • Prolonged Circulation: Significantly extends the in vivo circulation half-life of nanoparticles, allowing more time for them to reach their target site.

  • Improved Stability: Prevents aggregation of nanoparticles during formulation and storage.

  • Reduced Immunogenicity: The PEG coating can reduce the immunogenicity of the carrier.

  • Versatility: Can be functionalized with targeting ligands for active targeting.

Limitations:

  • "PEG Dilemma": Repeated administration of PEGylated nanoparticles can lead to the production of anti-PEG antibodies, resulting in accelerated blood clearance (ABC) of subsequent doses.

  • Inhibition of Cellular Uptake: The dense PEG layer that provides the "stealth" effect can also hinder the interaction of the nanoparticle with target cells and inhibit endosomal escape.

Table 2: Functional Comparison in Drug Delivery

FeatureThis compoundDSPE-PEG
Primary Role Payload complexation, cellular interactionSteric stabilization, prolonged circulation
Payload Suitability Anionic drugs, nucleic acids (siRNA, mRNA)Hydrophilic and hydrophobic drugs
"Stealth" Properties Limited (short PEG chain)Excellent (long PEG chain)
Cellular Uptake Potentially enhanced (cationic charge)Can be hindered by PEG layer
Endosomal Escape Potentially facilitatedCan be hindered
In Vivo Fate Potential for rapid clearanceLong circulation half-life
Targeting Can be functionalizedWidely used for active targeting

Experimental Protocols

Detailed experimental protocols for the formulation of lipid nanoparticles are essential for reproducible research. Below are general protocols for the preparation of liposomes using cationic lipids and DSPE-PEG.

Protocol 1: Liposome (B1194612) Formulation by Thin-Film Hydration

This is a common method for preparing liposomes.

Materials:

  • This compound or DSPE-PEG

  • Helper lipids (e.g., DOPE, Cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline)

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., a mixture of a primary lipid, helper lipid, and the PEGylated lipid) in an organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer containing the hydrophilic drug by vortexing or sonication. This process forms multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (ULVs) of a desired size, the MLV suspension is subjected to extrusion through polycarbonate membranes of a specific pore size or sonication.

Protocol 2: Nanoparticle Characterization

Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer and measure the hydrodynamic diameter and zeta potential using a DLS instrument.

Encapsulation Efficiency:

  • Method: Separation of free drug from encapsulated drug followed by quantification.

  • Procedure:

    • Separate the unencapsulated drug from the nanoparticles using techniques like size exclusion chromatography or dialysis.

    • Lyse the nanoparticles using a detergent (e.g., Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration in the lysate and in the unencapsulated fraction using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

    • Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug) x 100%.

Visualizing the Concepts

Diagrams can help illustrate the complex processes involved in drug delivery.

G cluster_formulation Liposome Formulation Workflow lipid_mixing 1. Lipid Mixing (e.g., Cationic Lipid/DSPE-PEG + Helper Lipids) film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Aqueous Buffer + Drug) film_formation->hydration sizing 4. Sizing (Extrusion/Sonication) hydration->sizing characterization 5. Characterization (DLS, EE%) sizing->characterization

Workflow for liposome formulation and characterization.

G cluster_oleoyl This compound LNP cluster_dspe DSPE-PEG LNP LNP1 Cationic LNP Cell Cell Membrane (- charge) LNP1->Cell Electrostatic Interaction Endosome1 Endosome Cell->Endosome1 Endocytosis Cytoplasm1 Cytoplasm Endosome1->Cytoplasm1 Endosomal Escape (Facilitated) Payload1 Payload Release Cytoplasm1->Payload1 LNP2 Stealth LNP Cell2 Cell Membrane (- charge) LNP2->Cell2 Interaction (Potentially Hindered) Endosome2 Endosome Cell2->Endosome2 Endocytosis Cytoplasm2 Cytoplasm Endosome2->Cytoplasm2 Endosomal Escape (Potentially Hindered) Payload2 Payload Release Cytoplasm2->Payload2

Cellular uptake pathways of cationic vs. stealth LNPs.

Conclusion and Future Perspectives

The choice between this compound and DSPE-PEG for a drug delivery system will depend heavily on the specific application and the nature of the therapeutic payload.

  • DSPE-PEG remains the established choice for systemic drug delivery where long circulation times are paramount to achieving passive targeting via the enhanced permeability and retention (EPR) effect. Its extensive history of use and well-understood properties provide a solid foundation for formulation development.

  • This compound presents an intriguing alternative, particularly for the delivery of nucleic acids or other anionic payloads where direct interaction with the payload and enhanced cellular uptake are desired. The peptide-based structure also offers potential for further functionalization and improved biodegradability.

Further research is critically needed to generate robust experimental data on the performance of this compound. Head-to-head studies comparing its efficacy, toxicity, and pharmacokinetic profile with established lipids like DSPE-PEG will be invaluable for the drug development community. As the field moves towards more sophisticated and targeted delivery systems, novel excipients like this compound hold the promise of overcoming some of the limitations of current technologies.

References

A Researcher's Guide to PEGylated Lipids: A Comparative Analysis of Efficacy in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to the success of a drug delivery system. Among these, PEGylated lipids have become a cornerstone in the formulation of long-circulating nanoparticles, often referred to as "stealth" liposomes. By providing a hydrophilic corona, these lipids shield nanoparticles from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby extending their circulation half-life and enhancing their accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.

This guide offers an objective comparison of the efficacy of different PEGylated lipids, focusing on key performance indicators backed by experimental data. We will delve into the impact of PEG chain length, lipid anchor composition, and grafting density on the physicochemical properties and in vivo performance of liposomal formulations.

Key Performance Indicators: A Tabular Comparison

The efficacy of a PEGylated lipid is a multifactorial equation. The choice of the lipid anchor, the length of the polyethylene (B3416737) glycol (PEG) chain, and the molar concentration of the PEGylated lipid in the formulation all play critical roles. The following tables summarize quantitative data from various studies to facilitate a clear comparison.

Table 1: Effect of PEG Chain Length on Liposome (B1194612) Performance

The molecular weight of the PEG chain is a critical determinant of the "stealth" effect. The most commonly used PEGylated lipids are DSPE-PEG2000 and DSPE-PEG5000, where the number indicates the molecular weight of the PEG chain in Daltons.

ParameterDSPE-PEG2000DSPE-PEG5000Key Observations
Hydrodynamic Diameter (nm) ~100-150 nmGenerally larger than PEG2000 formulationsLonger PEG chains create a thicker hydrophilic layer, increasing the overall particle size.
Zeta Potential (mV) ~ -30 to -40 mVMore neutral than PEG2000 formulationsThe extended PEG5000 chain can more effectively shield the surface charge of the liposome.
Circulation Half-life (t½) ProlongedPotentially longer than DSPE-PEG2000The longer PEG chain provides enhanced steric hindrance, leading to reduced MPS uptake and longer circulation.[1]
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG2000The "PEG dilemma": while a longer PEG chain enhances circulation, it can also hinder interaction with and uptake by target cells.
Tumor Accumulation (%ID/g) ~5%Dependent on tumor model and circulation timeLonger circulation offered by PEG5000 can lead to increased accumulation via the EPR effect, but this is balanced by potentially lower cellular uptake.
Table 2: Effect of Lipid Anchor on Liposome Performance

The lipid anchor moors the PEG chain to the liposome bilayer. The stability of this anchor is crucial for maintaining the PEG corona in vivo. Common anchors include DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), DMG (1,2-dimyristoyl-rac-glycero), and Cholesterol.

Lipid AnchorAcyl Chain LengthCirculation TimeKey Characteristics & Performance
DSPE C18 (saturated)LongConsidered the "gold standard" due to its stable C18 saturated acyl chains, which provide strong anchoring in the lipid bilayer, leading to prolonged circulation.[2]
DMPC C14 (saturated)Shorter than DSPEThe shorter C14 acyl chains result in a less stable anchor compared to DSPE, potentially leading to faster shedding of the PEG corona and a shorter circulation half-life.
DMG C14 (saturated)Shorter than DSPESimilar to DMPC, the shorter C14 chains lead to a less stable anchor and more rapid dissociation of the PEG-lipid from the nanoparticle surface in vivo.[2]
Cholesterol Rigid sterolLongProvides a stable anchor within the lipid bilayer. Some studies suggest that Cholesterol-PEG can lead to enhanced cellular uptake compared to DSPE-PEG.[2]
Table 3: Effect of PEGylated Lipid Molar Concentration on Liposome Properties

The grafting density, or the molar percentage (mol%) of the PEGylated lipid in the formulation, influences the conformation of the PEG chains on the liposome surface, which in turn affects the particle's stability and in vivo fate.

Molar Conc. of DSPE-PEG2000Liposome Size (nm)Encapsulation Efficiency (%)PEG ConformationKey Observations
1-4 mol% Tends to decrease with increasing concentrationGenerally high"Mushroom"At low densities, PEG chains are in a relaxed "mushroom" conformation, providing some steric protection.
5-8 mol% May show an anomalous increase around 7 mol%Can start to decreaseTransitionThe transition from "mushroom" to "brush" conformation occurs in this range.
> 8 mol% Tends to decrease and stabilizeMay decrease further"Brush"At high densities, steric repulsion forces the PEG chains into an extended "brush" conformation, offering maximum stealth properties but potentially reducing drug encapsulation space.

Visualizing Key Concepts and Workflows

To better illustrate the principles and processes involved in comparing PEGylated lipids, the following diagrams are provided.

experimental_workflow cluster_prep 1. Liposome Preparation cluster_char 2. Physicochemical Characterization cluster_eval 3. Efficacy Evaluation a Lipid Dissolution (e.g., in Chloroform) b Thin-Film Formation (Rotary Evaporation) a->b c Hydration with Aqueous Drug Solution b->c d Size Reduction (Extrusion/Sonication) c->d e Particle Size & PDI (Dynamic Light Scattering) d->e Characterize Formulation f Zeta Potential d->f Characterize Formulation g Encapsulation Efficiency (Chromatography/Spectroscopy) d->g Characterize Formulation h In Vitro Cellular Uptake (Flow Cytometry) d->h Test In Vitro i In Vivo Pharmacokinetics (Blood Sampling) d->i Test In Vivo j In Vivo Biodistribution & Tumor Accumulation i->j Test In Vivo

A typical experimental workflow for the preparation and evaluation of PEGylated liposomes.

stealth_effect cluster_conventional Conventional Liposome cluster_pegylated PEGylated Liposome lipo1 Liposome opsonin Opsonin Proteins lipo1->opsonin Opsonization macrophage Macrophage (MPS/RES) opsonin->macrophage Recognition clearance Rapid Clearance (Short Half-Life) macrophage->clearance lipo2 PEGylated Liposome opsonin2 Opsonin Proteins lipo2->opsonin2 Steric Hindrance (Reduced Opsonization) circulation Prolonged Circulation (Long Half-Life) lipo2->circulation macrophage2 Macrophage (MPS/RES) tumor Tumor Accumulation (EPR Effect) circulation->tumor

Mechanism of the "stealth" effect of PEGylated liposomes compared to conventional liposomes.

peg_conformation cluster_mushroom Low Grafting Density (< 5 mol%) cluster_brush High Grafting Density (> 8 mol%) mushroom_regime Mushroom Conformation Low Density Increasing PEG-Lipid Concentration mushroom_regime->Low Density mushroom_img brush_regime Brush Conformation brush_img Low Density->brush_regime

PEG chain conformation as a function of grafting density on the liposome surface.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the comparative evaluation of PEGylated lipids. Below are standard protocols for key experiments.

Liposome Preparation by Thin-Film Hydration

This is the most common method for preparing liposomes.

  • Materials : Phospholipids (e.g., DSPC), Cholesterol, PEGylated lipid (e.g., DSPE-PEG2000), organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture), and an aqueous buffer (e.g., PBS, pH 7.4) which may contain the drug to be encapsulated.

  • Procedure :

    • Lipid Dissolution : Dissolve the lipids and cholesterol in the organic solvent in a round-bottom flask. The molar ratios of the components should be predetermined.

    • Thin-Film Formation : Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the flask wall.

    • Drying : Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove all residual solvent.

    • Hydration : Add the aqueous buffer (pre-heated to above the Tc) to the flask. Agitate the flask by vortexing or manual shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

    • Size Reduction : To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication (using a bath or probe sonicator) or, more commonly, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Determination of Encapsulation Efficiency (%EE)

This protocol determines the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Materials : Drug-loaded liposome suspension, equipment for separation (e.g., size exclusion chromatography columns like Sephadex G-50, or ultracentrifugation equipment), and an analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure :

    • Separation of Free Drug : Separate the unencapsulated ("free") drug from the liposomes. This can be achieved by passing the suspension through a size exclusion column, where the larger liposomes elute first, or by pelleting the liposomes via ultracentrifugation.

    • Quantification of Free Drug : Measure the concentration of the drug in the fractions corresponding to the free drug (C_free).

    • Quantification of Total Drug : Disrupt a known volume of the original (unseparated) liposome suspension using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug. Measure the total drug concentration (C_total).

    • Calculation : Calculate the encapsulation efficiency using the following formula: %EE = ((C_total - C_free) / C_total) * 100

In Vitro Cellular Uptake Assay by Flow Cytometry

This assay quantifies the internalization of fluorescently labeled liposomes by a target cell line.

  • Materials : Fluorescently labeled liposomes (e.g., containing a lipid-soluble dye like DiD or encapsulating a fluorescent molecule), target cells in culture, cell culture medium, PBS, and a flow cytometer.

  • Procedure :

    • Cell Seeding : Seed the target cells in a multi-well plate and allow them to adhere overnight.

    • Incubation : Treat the cells with the fluorescently labeled liposome suspension at a predetermined concentration and incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

    • Washing : After incubation, remove the liposome-containing medium and wash the cells thoroughly with cold PBS to remove any liposomes that are merely adsorbed to the cell surface.

    • Cell Detachment : Detach the cells from the plate using a suitable method (e.g., trypsinization).

    • Flow Cytometry Analysis : Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized liposomes.

In Vivo Pharmacokinetic and Biodistribution Studies

These studies determine the circulation half-life and organ accumulation of the liposomes in an animal model (typically mice or rats).

  • Materials : Liposomes (often radiolabeled, e.g., with 99mTc or containing a fluorescent probe), animal models, and equipment for sample analysis (gamma counter for radioactivity or fluorescence imaging system).

  • Procedure :

    • Administration : Inject the liposome formulation intravenously (e.g., via the tail vein) into the animals.

    • Pharmacokinetics (Blood Circulation) : At predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h), collect blood samples. Process the blood to plasma and measure the amount of label (radioactivity or fluorescence) remaining. Plot the concentration over time to determine the circulation half-life (t½).

    • Biodistribution (Organ Accumulation) : At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable). Weigh the organs and measure the amount of label in each.

    • Data Expression : Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the accumulation of different liposomal formulations in various organs.

Conclusion

The choice of a PEGylated lipid for a drug delivery system is a critical decision that significantly impacts the formulation's stability, circulation time, and therapeutic efficacy. This guide highlights that there is no single "best" PEGylated lipid; rather, the optimal choice depends on the specific application.

  • For maximizing circulation time , a longer PEG chain (e.g., PEG5000) and a stable lipid anchor (e.g., DSPE) are generally preferred.

  • For applications requiring a balance between circulation and cellular uptake , DSPE-PEG2000 at a moderate molar concentration (e.g., 5 mol%) is often a suitable starting point.

  • The lipid anchor plays a crucial role in in vivo stability , with longer saturated acyl chains (like in DSPE) providing a more robust anchor than shorter chains (like in DMG or DMPC).

  • Grafting density must be carefully optimized to achieve the desired "brush" conformation for stealth properties without compromising drug encapsulation efficiency.

By carefully considering the comparative data and employing the standardized experimental protocols outlined in this guide, researchers can make more informed decisions in the design and development of effective PEGylated liposomal drug delivery systems.

References

A Comparative Guide to the In Vitro Targeting Efficiency of Oleoyl-Gly-Lys-(m-PEG11)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro targeting efficiency of liposomes functionalized with Oleoyl-Gly-Lys-(m-PEG11)-NH2 against other common targeting strategies. The information presented is based on established experimental data for similar systems and provides a framework for evaluating the potential of this novel targeting moiety.

Comparative Analysis of Targeting Efficiency

Targeting MoietyLiposome (B1194612) Composition (Typical)Cell LineCellular Uptake Enhancement (vs. Non-Targeted)Reference(s)
Cationic Lipids (e.g., DOTAP) DOTAP/DOPEVarious2-10 fold[1]
RGD Peptide (Integrin Targeting) DSPE-PEG-RGDU87MG (Glioblastoma)~2.5 fold[2][3]
HER2-Targeting Peptide DSPE-PEG-PeptideHER2+ Breast Cancer~2.7 - 3.4 fold[4]
M2 Macrophage-Targeting Peptide DSPE-PEG-PeptideJ774.1 (Macrophage)Significantly Enhanced[5]
Folate (Folate Receptor Targeting) DSPE-PEG-FolateKB (Oral Cancer)~45 fold[6]

Note: The enhancement in cellular uptake is highly dependent on the cell line, the density of the targeting ligand, and the experimental conditions.

The Targeting Mechanism of this compound

The targeting efficiency of this compound functionalized liposomes is predicated on a combination of biophysical and biochemical interactions with the cell membrane. The key components of the molecule each play a distinct role:

  • Oleoyl Group: This unsaturated fatty acid chain serves as a lipid anchor, ensuring the stable insertion and retention of the targeting moiety within the liposomal bilayer.

  • Gly-Lys Dipeptide: The positively charged side chain of the lysine (B10760008) residue is the primary driver of the targeting interaction. It is hypothesized to engage in electrostatic interactions with negatively charged components of the cell surface, such as proteoglycans and sialic acid residues on glycoproteins. This initial binding facilitates the subsequent internalization of the liposome. The glycine (B1666218) residue may act as a simple, flexible spacer.

  • m-PEG11-NH2: The polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer, extending the Gly-Lys dipeptide away from the liposome surface. This "stealth" feature helps to reduce non-specific protein binding (opsonization) and prolong circulation time in vivo, while still allowing the targeting moiety to interact with the cell surface.

The proposed mechanism of cellular uptake involves an initial electrostatic adhesion to the cell membrane, followed by endocytosis. The specific endocytic pathway (e.g., clathrin-mediated, caveolin-mediated, or macropinocytosis) may vary depending on the cell type and the density of the targeting ligand on the liposome surface.

Experimental Protocols

To validate the in vitro targeting efficiency of liposomes functionalized with this compound, a series of standardized assays should be performed.

Liposome Preparation and Characterization

Protocol:

  • Lipid Film Hydration: Co-dissolve the desired lipids (e.g., DOPC, Cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation above the lipid phase transition temperature.

  • Size Extrusion: Subject the resulting multilamellar vesicles to repeated extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS). The encapsulation efficiency of a fluorescent marker or a model drug can be determined by separating the unencapsulated material from the liposomes using size exclusion chromatography.

In Vitro Cell Binding Assay

Protocol:

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Liposome Incubation: Incubate the cells with fluorescently labeled targeted and non-targeted (control) liposomes at various concentrations for a defined period (e.g., 1-4 hours) at 4°C to allow binding but prevent internalization.

  • Washing: Gently wash the cells with cold PBS to remove unbound liposomes.

  • Cell Lysis and Quantification: Lyse the cells and quantify the amount of bound liposome by measuring the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence intensity as a function of liposome concentration to determine the binding affinity.

Cellular Uptake Assay (Flow Cytometry)

Protocol:

  • Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Liposome Incubation: Incubate the cells with fluorescently labeled targeted and non-targeted liposomes at a specific concentration for various time points (e.g., 1, 4, 24 hours) at 37°C to allow for internalization.

  • Washing and Detachment: Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity per cell.

  • Data Analysis: Compare the cellular uptake of targeted liposomes to that of non-targeted liposomes to determine the targeting efficiency.

Confocal Laser Scanning Microscopy (CLSM) for Visualization of Internalization

Protocol:

  • Cell Seeding: Seed the target cells on glass-bottom dishes or chamber slides.

  • Liposome Incubation: Incubate the cells with fluorescently labeled targeted liposomes for a defined period at 37°C.

  • Staining: Wash the cells and stain the cell nuclei with a nuclear stain (e.g., DAPI) and the cell membrane with a membrane-specific dye (e.g., CellMask™).

  • Imaging: Visualize the intracellular localization of the liposomes using a confocal microscope. Z-stack images can be acquired to confirm internalization.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Lipid Film Hydration Lipid Film Hydration Size Extrusion Size Extrusion Lipid Film Hydration->Size Extrusion Characterization Characterization Size Extrusion->Characterization Cell Binding Assay Cell Binding Assay Characterization->Cell Binding Assay Cellular Uptake (Flow Cytometry) Cellular Uptake (Flow Cytometry) Cell Binding Assay->Cellular Uptake (Flow Cytometry) Confocal Microscopy Confocal Microscopy Cellular Uptake (Flow Cytometry)->Confocal Microscopy Quantification of Targeting Efficiency Quantification of Targeting Efficiency Confocal Microscopy->Quantification of Targeting Efficiency

Caption: Experimental workflow for in vitro validation.

Targeting_Mechanism cluster_liposome Targeted Liposome cluster_cell Target Cell Liposome Liposome PEG PEG linker Oleoyl-Gly-Lys Oleoyl-Gly-Lys (+ charge) Negative Charges Proteoglycans (- charge) Oleoyl-Gly-Lys->Negative Charges Electrostatic Interaction Cell Membrane Cell Membrane Endocytosis Endocytosis Negative Charges->Endocytosis Uptake

Caption: Proposed targeting and uptake mechanism.

References

A Comparative Guide to the In Vivo Biodistribution of PEGylated Lipid-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo biodistribution of PEGylated lipid-based nanoparticles, offering a framework for understanding the expected behavior of novel formulations such as Oleoyl-Gly-Lys-(m-PEG11)-NH2 nanoparticles. Due to the limited publicly available data on this specific molecule, this guide leverages data from comparable PEGylated lipid nanoparticle systems to provide a relevant and informative comparison. The inclusion of detailed experimental protocols and workflow visualizations aims to support the design and execution of future biodistribution studies.

Performance Comparison of PEGylated Nanoparticles

The biodistribution of nanoparticles is a critical factor in determining their efficacy and safety. Key parameters influencing biodistribution include particle size, surface charge, and the presence of polyethylene (B3416737) glycol (PEG), which is known to prolong circulation time by reducing clearance by the reticuloendothelial system (RES).[1] The following table summarizes quantitative biodistribution data from studies on various PEGylated lipid-based nanoparticles, presenting the percentage of the injected dose per gram of tissue (%ID/g) in major organs at different time points post-administration.

Nanoparticle SystemAnimal ModelTime PointLiver (%ID/g)Spleen (%ID/g)Kidney (%ID/g)Lung (%ID/g)Tumor (%ID/g)Blood (%ID/g)Reference
PEG-DSPE MicellesBALB/c mice8 hours~4.4~3.9--~4.0-[2]
Mixed PEG Micelles (PEG-25)BALB/c mice8 hours~23.0~44.4--~1.3-[2]
PEGylated LiposomesTumor-bearing mice4 hoursHighHigh--Low-[3][4]
10 nm PEGylated Gold Nanoparticles (GNPs)BALB/c mice24 hoursHighHigh--Significantly higher than other particles-[5]
"Rigid" PEGylated f-QD-L hybrid vesiclesC57BL6 mice-Lower than cationic f-QD-L---~5-[6]

Note: The data presented is a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions, nanoparticle composition, and animal models.

Experimental Protocols

Accurate and reproducible biodistribution data is contingent on meticulously planned and executed experimental protocols. Below are detailed methodologies for two common techniques used to quantify nanoparticle biodistribution.

Method 1: Fluorescence-Based Quantification

This method is widely used for its versatility in both in vivo and ex vivo applications.[7]

1. Nanoparticle Preparation and Labeling:

  • Synthesize this compound nanoparticles.
  • Incorporate a near-infrared (NIR) fluorescent dye (e.g., Cy7, DiR) into the nanoparticle structure during synthesis.[7] Hydrophobic dyes are preferred to minimize leakage in physiological fluids.[7]
  • Characterize the labeled nanoparticles for size, zeta potential, and dye incorporation efficiency.

2. Animal Model and Administration:

  • Use appropriate animal models, such as 6- to 8-week-old nude mice for tumor models.[8]
  • Administer a defined dose of the fluorescently-labeled nanoparticles intravenously (e.g., via tail vein injection).[2][8]

3. In Vivo Imaging (Optional):

  • At desired time points (e.g., 1, 4, 8, 24, 48 hours), anesthetize the animals.[2]
  • Acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum).[9] Use appropriate excitation and emission wavelengths for the chosen NIR dye.[8]

4. Ex Vivo Tissue Analysis:

  • At the end of the study, euthanize the animals.[2]
  • Perfuse the circulatory system with saline to remove blood from the organs.
  • Excise major organs of interest (liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).[2]
  • Wash the tissues with phosphate-buffered saline (PBS).
  • Acquire fluorescence images of the excised organs.[8]

5. Quantification:

  • Homogenize a weighed portion of each organ in a suitable buffer (e.g., 10 mM Tris pH 7.4 and 0.5% Triton X-100).[4]
  • Measure the fluorescence intensity of the tissue homogenates using a plate reader.
  • Create a standard curve using known concentrations of the fluorescently-labeled nanoparticles.
  • Calculate the concentration of nanoparticles in each organ and express the data as %ID/g of tissue.[2]

Method 2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique ideal for quantifying metallic or metal-containing nanoparticles.[10] This method can also be adapted for lipid-based nanoparticles by incorporating a metal chelator.

1. Nanoparticle Preparation:

  • Synthesize the this compound nanoparticles.
  • Incorporate a metal-chelating lipid (e.g., DOTA-lipid) into the nanoparticle formulation.
  • Label the nanoparticles with a stable metal isotope (e.g., Indium-111).

2. Animal Model and Administration:

  • Follow the same procedures as described in the fluorescence-based method for animal model selection and nanoparticle administration.

3. Tissue Collection and Preparation:

  • At predetermined time points, euthanize the animals and collect the organs of interest.[2]
  • Weigh each organ accurately.
  • Digest the tissue samples using a strong acid, such as concentrated nitric acid or aqua regia, to bring the metal into solution.[10]

4. ICP-MS Analysis:

  • Analyze the digested tissue samples using an ICP-MS instrument.
  • Create a standard curve using known concentrations of the metal isotope.
  • Quantify the amount of metal in each organ.

5. Data Analysis:

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo biodistribution study of nanoparticles.

G cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis NP_Synth Nanoparticle Synthesis (this compound) Labeling Labeling (Fluorescent Dye or Metal Isotope) NP_Synth->Labeling Char Characterization (Size, Zeta, etc.) Labeling->Char Admin IV Administration Char->Admin Animal_Model Animal Model Selection Animal_Model->Admin InVivo_Img In Vivo Imaging (Optional) Admin->InVivo_Img Euthanasia Euthanasia & Organ Collection Admin->Euthanasia InVivo_Img->Euthanasia ExVivo_Img Ex Vivo Organ Imaging Euthanasia->ExVivo_Img Quant Quantification (Fluorescence or ICP-MS) ExVivo_Img->Quant Calc Calculation of %ID/g Quant->Calc Comp Comparative Analysis Calc->Comp

Experimental workflow for in vivo biodistribution studies.

References

Cytotoxicity Assessment: A Comparative Guide to Oleoyl-Gly-Lys-(m-PEG11)-NH2 and Alternative Lipid-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid-based nanoparticles are at the forefront of advanced drug delivery, offering enhanced solubility, stability, and targeted delivery of therapeutic agents. However, the biocompatibility and potential cytotoxicity of their components are critical considerations. This guide presents a data-driven comparison of:

  • Oleoyl-Gly-Lys-(m-PEG11)-NH2: A novel pegylated lipid. Due to the lack of direct cytotoxicity data, its potential is inferred from the behavior of its oleoyl, lysine, and PEG components.

  • DSPE-PEG2000: A widely used phospholipid-polyethylene glycol conjugate known for its "stealth" properties that prolong circulation time.

  • Solid Lipid Nanoparticles (SLNs): Biocompatible and biodegradable nanoparticles composed of solid lipids, representing a non-pegylated alternative.

The following sections provide a detailed comparison of the cytotoxic profiles of these alternatives, standardized protocols for key cytotoxicity assays, and visual representations of experimental workflows and relevant biological pathways.

Data Presentation: Comparative Cytotoxicity

The cytotoxic effects of DSPE-PEG2000 and various SLN formulations have been evaluated across numerous studies and cell lines. The tables below summarize key findings to facilitate a comparative assessment. It is important to note that the cytotoxicity of SLNs is highly dependent on their specific composition, including the type of lipid and surfactant used.

Table 1: In Vitro Cytotoxicity of DSPE-PEG2000

Cell LineAssayConcentrationIncubation TimeResultReference
HeLaCCK-8Not specifiedNot specifiedLow cytotoxicity[1]
A549ResazurinUp to 100 µM24h, 48hLow cytotoxicity[2]
U87, U251ResazurinUp to 100 µM24h, 48hLow cytotoxicity[2]
VariousMTTBelow CMCNot specifiedShould be non-toxic[3]

Table 2: In Vitro Cytotoxicity of Blank Solid Lipid Nanoparticles (SLNs)

Cell LineSLN CompositionAssayIC50 / ResultIncubation TimeReference
MCF-7Stearic Acid, Tween 60, Span 60MTTIC50: 5.0 ± 0.4 mg/L24h[4]
HTC 116Stearic Acid, Tween 60, Span 60MTTIC50: 5.0 ± 0.4 mg/L24h[4]
MDA-MB231Lecithin, Oleyl AlcoholMTTLow cytotoxicity24h, 48h, 72h[5]
MCF-7Lecithin, Oleyl AlcoholMTTLow cytotoxicity24h, 48h, 72h[5]
Caco-2DDAB as surfactantMTTIC50 > 660 µg/mL24h[6]
HepG2DDAB as surfactantMTTIC50 ~300 µg/mL24h[6]
A549SLN20 (20% phospholipids)MTTEC50: 4080 µg/mlNot specified[7]
A549SLN50 (50% phospholipids)MTTEC50: 1520 µg/mlNot specified[7]
VEROGlyceryl monostearateMTTIC50: 0.7 mg/mL24h[8]
L1210Glyceryl monostearateMTTIC50: 0.5 mg/mL24h[8]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is crucial. The following are detailed methodologies for commonly employed in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test nanoparticles (and appropriate controls). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add a specific volume of the collected supernatant to the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro cytotoxicity assessment of nanoparticles.

Experimental_Workflow start Start: Nanoparticle Formulation cell_culture Cell Line Seeding (e.g., HeLa, A549, HepG2) start->cell_culture treatment Treatment with Nanoparticles (Different Concentrations & Durations) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay membrane_assay Membrane Integrity Assay (e.g., LDH Release) treatment->membrane_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Viability, Apoptosis Rate) viability_assay->data_analysis membrane_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Cytotoxicity Profile data_analysis->conclusion

Cytotoxicity Assessment Workflow
Signaling Pathway: Intrinsic Apoptosis

Nanoparticle-induced cytotoxicity can occur through various mechanisms, with the induction of apoptosis being a common pathway. The diagram below illustrates the intrinsic (mitochondrial) pathway of apoptosis.

Intrinsic_Apoptosis_Pathway nanoparticle Nanoparticle Stress (e.g., ROS Generation) bax_bak Bax/Bak Activation nanoparticle->bax_bak activates bcl2 Bcl-2/Bcl-xL Inhibition nanoparticle->bcl2 inhibits mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria bcl2->mitochondria apoptosome Apoptosome Formation cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Pro-caspase-9 caspase9->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic Apoptosis Pathway

References

A Comparative Analysis of Oleoyl-Gly-Lys-(m-PEG11)-NH2 and Other Lipopeptides in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Oleoyl-Gly-Lys-(m-PEG11)-NH2 and other prominent lipopeptides utilized in advanced drug delivery systems. The objective is to offer a clear comparison of their performance based on available experimental data and structural characteristics, alongside detailed experimental protocols for their evaluation.

Introduction to Lipopeptides in Drug Delivery

Lipopeptides are a class of molecules consisting of a lipid moiety covalently linked to a peptide. This amphiphilic nature allows them to self-assemble into various nanostructures, such as micelles and liposomes, making them excellent candidates for encapsulating and delivering therapeutic agents. Their ability to improve drug solubility, stability, and pharmacokinetic profiles has led to significant interest in their application in nanomedicine. This guide focuses on a comparative overview of this compound against other well-established lipopeptides.

Comparative Performance of Lipopeptides

FeatureThis compound (Hypothesized)DSPE-PEG2000Surfactin-Based Lipopeptide
Structure Oleoyl (B10858665) (C18) lipid, Gly-Lys dipeptide, m-PEG11 linkerDistearoyl (C18) lipid, Phosphoethanolamine headgroup, PEG2000 linkerCyclic heptapeptide (B1575542) with a β-hydroxy fatty acid
Encapsulation Efficiency (%) Expected to be high, potentially >80% for hydrophobic drugs, due to the oleoyl anchor.~77.5% for ridaforolimus (B1684004) in micelles[1][2]. Can be higher in liposomal formulations.>95% for mRNA in lipid nanoparticles[3].
Drug Loading Capacity (%) Dependent on the formulation, but the flexible structure may allow for good loading.7.2% for ridaforolimus in micelles[1].Not explicitly reported, but high encapsulation suggests good capacity.
Particle Size (nm) Expected to form nanoparticles in the range of 10-100 nm, depending on the formulation.Micelles: ~33 nm[1][2]. Liposomes: typically 80-200 nm.<80 nm for lipid nanoparticles[3].
Stability The PEG11 chain is expected to provide good steric stability, preventing aggregation.High, the PEG chain provides a stealth effect, prolonging circulation time[].Formulations reported to be stable[3].
Cytotoxicity The biocompatible components (fatty acid, amino acids, PEG) suggest low intrinsic cytotoxicity.Generally considered biocompatible and is used in FDA-approved formulations.Reported to have no cytotoxicity at effective concentrations[3].

Experimental Protocols

Accurate and reproducible characterization of lipopeptide-based drug delivery systems is crucial for their development. This section provides detailed methodologies for key experiments.

Determination of Encapsulation Efficiency

Objective: To quantify the percentage of the drug that is successfully encapsulated within the lipopeptide nanoparticles.

Methodology:

  • Separation of Free Drug: Separate the non-encapsulated drug from the drug-loaded nanoparticles. Common methods include:

    • Ultracentrifugation: Pellet the nanoparticles, leaving the free drug in the supernatant.

    • Size Exclusion Chromatography (SEC): Use a column to separate the larger nanoparticles from the smaller, free drug molecules.[5]

    • Dialysis: Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off to allow the free drug to diffuse out.[6]

  • Quantification of Drug:

    • Disrupt the nanoparticles to release the encapsulated drug using a suitable solvent or detergent.

    • Measure the concentration of the encapsulated drug and the free drug using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][]

  • Calculation:

    • Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100[5]

In Vitro Drug Release and Stability Assay

Objective: To evaluate the release kinetics of the encapsulated drug from the nanoparticles and assess the stability of the formulation over time.

Methodology:

  • Sample Preparation: Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in a release buffer (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C) with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.

    • Quantify the amount of drug released into the buffer using HPLC or another suitable method.

  • Stability Assessment:

    • Store the nanoparticle formulation under different conditions (e.g., 4°C, 25°C) for a defined period.

    • At various time points, measure key parameters such as particle size, polydispersity index (PDI), zeta potential, and drug leakage to assess physical and chemical stability.[][8][9]

Cell Viability (Cytotoxicity) Assay

Objective: To determine the effect of the lipopeptide formulation on the viability of cells.

Methodology (MTT Assay): [10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the lipopeptide formulation (and appropriate controls, including empty nanoparticles and free drug).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of lipopeptide-based drug delivery systems.

Encapsulation_Efficiency_Workflow cluster_prep Preparation cluster_separation Separation of Free Drug cluster_quantification Quantification cluster_calculation Calculation start Drug-Loaded Nanoparticle Suspension sep_method Separation Method (e.g., Centrifugation, SEC) start->sep_method quant_encap Quantify Encapsulated Drug sep_method->quant_encap quant_free Quantify Free Drug sep_method->quant_free calc Calculate Encapsulation Efficiency (%) quant_encap->calc quant_free->calc

Workflow for Determining Encapsulation Efficiency.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_cellular Cellular Level cluster_effect Therapeutic Effect lipopeptide Lipopeptide Nanoparticle (with encapsulated drug) cell Target Cell lipopeptide->cell Endocytosis endosome Endosome cell->endosome release Drug Release into Cytosol endosome->release Endosomal Escape target Intracellular Target release->target effect Therapeutic Effect target->effect

Cellular Uptake and Drug Release Pathway.

Stability_Assay_Workflow cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Nanoparticle Formulation storage_conditions Incubate at Different Temperatures and Time Points start->storage_conditions size_pdi Measure Particle Size & PDI storage_conditions->size_pdi zeta Measure Zeta Potential storage_conditions->zeta leakage Quantify Drug Leakage storage_conditions->leakage evaluation Assess Physical and Chemical Stability size_pdi->evaluation zeta->evaluation leakage->evaluation

Workflow for Lipopeptide Nanoparticle Stability Assay.

References

Validating the Stealth Properties of Oleoyl-Gly-Lys-(m-PEG11)-NH2 Coated Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of liposomal stealth properties, with a focus on validating formulations coated with Oleoyl-Gly-Lys-(m-PEG11)-NH2. While direct experimental data for this specific coating is not publicly available, this guide establishes a framework for its evaluation by comparing the performance of conventional liposomes and those with well-characterized stealth coatings, such as DSPE-PEG2000. The inclusion of data on how PEG chain length and anchor type influence performance will allow for an informed projection of the properties of this compound coated liposomes.

Introduction to Stealth Liposomes

Liposomes are versatile nanocarriers for drug delivery, but conventional formulations are rapidly cleared from the bloodstream by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. To overcome this, "stealth" liposomes are engineered with surface modifications—most commonly polyethylene (B3416737) glycol (PEG)—to reduce opsonization and prolong circulation time.[1][2] This extended circulation is critical for enabling passive targeting to tissues with fenestrated vasculature, such as tumors, through the enhanced permeability and retention (EPR) effect.[3]

The molecule of interest, this compound, is a lipid-PEG conjugate characterized by:

  • An Oleoyl (C18:1) lipid anchor .

  • A Gly-Lys dipeptide linker .

  • A short methoxy-terminated PEG chain with 11 ethylene (B1197577) glycol units .[4]

The validation of any novel stealth coating requires rigorous testing of its pharmacokinetic profile, biodistribution, and interaction with the immune system. This guide outlines the key experimental protocols and provides comparative data to benchmark the performance of new formulations.

Comparative Performance Data

The following tables summarize quantitative data from studies on various liposome (B1194612) formulations. This data provides a benchmark for evaluating the stealth properties of novel coatings.

Table 1: In Vivo Circulation Half-Life

Liposome FormulationCoatingCirculation Half-Life (t½)Animal ModelReference
Conventional LiposomeNone< 1 hourMice/Rats[4][5]
PEGylated LiposomeDSPE-PEG2000~4-45 hoursMice/Rats[6][7][8]
PEGylated Liposome (Shorter Acyl Chain)DMG-PEG2000 (C14)~0.64 hoursMice[6][7]
PEGylated Liposome (Longer Acyl Chain)DSPE-PEG2000 (C18)~4.03 hoursMice[7]
CD47 Mimetic Peptide LiposomeCD47 PeptideLonger than DSPE-PEG2000Mice[9]

Note: The circulation half-life of this compound coated liposomes is expected to be significantly longer than conventional liposomes but may be shorter than that of liposomes coated with longer PEG chains (e.g., PEG2000) due to the shorter PEG11 chain.

Table 2: Biodistribution (% Injected Dose at 24h)

OrganConventional LiposomeDSPE-PEG2000 LiposomeReference
Liver High (~40-60%)Low (~5-15%)[10]
Spleen High (~10-20%)Low (~2-5%)[10]
Blood Very Low (<1%)High (~10-20%)[10]
Tumor LowHigh (Enhanced)[3][10]

Note: A successful stealth formulation will exhibit reduced accumulation in the liver and spleen and a corresponding increase in blood concentration at later time points.

Table 3: In Vitro Macrophage Uptake

Liposome FormulationCoatingUptake by Macrophages (e.g., RAW 264.7)Reference
Conventional LiposomeNoneHigh
PEGylated LiposomeDSPE-PEG2000Significantly Reduced
CD47 Mimetic Peptide LiposomeCD47 PeptideReduced (compared to non-coated)

Table 4: Complement Activation

Liposome FormulationCoatingComplement Activation (CH50 Assay)Reference
Conventional LiposomeNoneCan be high, depending on composition
PEGylated LiposomeDSPE-PEG2000Generally low, but can be induced by anti-PEG antibodies
Alternative Polymers (e.g., POx)Poly(2-oxazoline)sPotentially lower than PEG

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of liposome stealth properties.

In Vivo Circulation Half-Life and Pharmacokinetic Study

This experiment determines the time it takes for half of the injected liposomes to be cleared from the bloodstream.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Liposome Preparation: Prepare the test (e.g., this compound coated) and control (e.g., conventional and DSPE-PEG2000 coated) liposomes. A lipid marker (e.g., a radiolabeled or fluorescent lipid) is incorporated for quantification.

  • Administration: Administer a single intravenous (e.g., tail vein) injection of the liposome formulations to the animals at a defined lipid dose.[9]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h) via retro-orbital or tail-vein sampling.

  • Quantification: Process the blood samples (e.g., plasma separation) and quantify the concentration of the liposomal marker using an appropriate method (e.g., liquid scintillation counting for radiolabels or fluorescence spectroscopy for fluorescent probes).

  • Data Analysis: Plot the plasma concentration of the liposomes versus time. Calculate the circulation half-life (t½) and the Area Under the Curve (AUC) using pharmacokinetic modeling software.

G cluster_prep Preparation cluster_animal In Vivo Procedure cluster_analysis Analysis prep_lipo Prepare Labeled Liposome Formulations inject IV Injection into Animal Model (Mouse/Rat) prep_lipo->inject blood_sample Serial Blood Sampling (e.g., 5m, 1h, 4h, 24h) inject->blood_sample quantify Quantify Liposomal Marker in Plasma blood_sample->quantify pk_model Pharmacokinetic Modeling quantify->pk_model results Determine t½ and AUC pk_model->results G cluster_animal In Vivo Procedure cluster_exvivo Ex Vivo Analysis inject IV Injection of Labeled Liposomes into Mice wait Incubation Period (e.g., 24 hours) inject->wait euthanize Euthanasia & Perfusion wait->euthanize harvest Harvest & Weigh Organs (Liver, Spleen, Tumor, etc.) euthanize->harvest quantify Quantify Liposomal Marker in Each Organ harvest->quantify results Calculate % Injected Dose per Gram of Tissue quantify->results G cluster_pathway Classical Complement Pathway Activation liposome Liposome Surface c1q C1q liposome->c1q Antibody Binding c1 C1 Complex (C1q, C1r, C1s) c1q->c1 Activates c4c2 C4 C2 c1->c4c2 Cleaves c3_convertase C3 Convertase (C4b2a) c4c2->c3_convertase Forms c3 C3 c3_convertase->c3 Cleaves c5_convertase C5 Convertase (C4b2a3b) c3_convertase->c5_convertase + C3b c3a C3a (Anaphylatoxin) c3->c3a c3b C3b (Opsonin) c3->c3b c3b->liposome Opsonization -> Phagocytosis c5 C5 c5_convertase->c5 Cleaves c5a C5a (Anaphylatoxin) c5->c5a c5b C5b c5->c5b mac Membrane Attack Complex (MAC - C5b-9) c5b->mac Initiates Assembly lysis Cell/Liposome Lysis mac->lysis Causes

References

Quantitative Analysis of Oleoyl-Gly-Lys-(m-PEG11)-NH2 in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of modified peptides in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies in drug development. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Oleoyl-Gly-Lys-(m-PEG11)-NH2, a PEGylated lipopeptide, in biological samples. We will explore three prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Enzyme-Linked Immunosorbent Assay (ELISA). This guide presents a side-by-side comparison of their performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Method Comparison at a Glance

The selection of an analytical method is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, and throughput. Below is a summary of the key performance characteristics of the three methods discussed in this guide.

FeatureLC-MS/MSHPLC-CADELISA
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by light scattering of charged aerosol particlesAntigen-antibody binding and enzymatic colorimetric detection
Selectivity Very HighModerate to HighHigh (depends on antibody)
Sensitivity (LOQ) Low ng/mL to pg/mLLow ng/mLng/mL to µg/mL
Dynamic Range Wide (typically 3-4 orders of magnitude)Wide (over 4 orders of magnitude)Narrow (typically 1-2 orders of magnitude)
Matrix Effect Can be significant, requires careful managementLess susceptible than MS, but can be affected by non-volatile matrix componentsCan be significant, requires matrix-matched standards
Throughput Moderate to HighModerateHigh
Development Time Moderate to HighModerateHigh (for novel analytes)
Cost High (instrumentation)Moderate (instrumentation)Low to Moderate (reagents)

In-Depth Analysis of Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the quantification of small and large molecules in complex biological fluids. Its high selectivity and sensitivity make it a gold standard for bioanalytical studies. While a specific validated method for this compound was not found in the public domain at the time of this writing, methods for structurally similar PEGylated lipopeptides, such as semaglutide (B3030467), provide a strong indication of the expected performance.

Performance Data (based on Semaglutide, a PEGylated lipopeptide)

ParameterPerformance
Linearity Range 2 - 120 ng/mL (r² > 0.99)[1]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[2]
Accuracy 95.67% to 104.93%[1]
Precision (CV%) 2.42% to 7.78%[1]
Recovery ~67.51%[1]

Experimental Protocol: LC-MS/MS for a PEGylated Lipopeptide

This protocol is adapted from a validated method for the quantification of semaglutide in human plasma.[1][2]

a) Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add an appropriate amount of internal standard.

  • Add 200 µL of cold acetone (B3395972) or methanol (B129727) to precipitate proteins.[2]

  • Vortex the mixture for 1 minute and centrifuge at 12,000 rpm for 10 minutes.[2]

  • Transfer the supernatant to a clean tube.

  • Perform solid-phase extraction (SPE) using a suitable µ-elution plate for further cleanup and concentration.[2]

b) Liquid Chromatography

  • Column: A reverse-phase column suitable for peptides, such as a Phenomenex Aeris Widepore XB-C8 (100 x 4.6 mm, 3.6 µm).[1]

  • Mobile Phase A: 0.2% Formic acid in water.[1]

  • Mobile Phase B: Acetonitrile (B52724):Methanol (50:50, v/v).[1]

  • Flow Rate: 0.800 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 40°C.[1]

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

c) Mass Spectrometry

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for the analyte and internal standard need to be optimized.

Workflow Diagram:

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetone/Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Data Data Acquisition & Quantification MS->Data

Caption: LC-MS/MS analysis workflow for this compound.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC with a Charged Aerosol Detector (CAD) offers a universal detection method for non-volatile and semi-volatile compounds, making it suitable for molecules like PEGylated lipopeptides that may lack a strong chromophore for UV detection. The response is largely independent of the chemical structure of the analyte.

Performance Data (General for Lipids and PEGylated Molecules)

ParameterPerformance
Sensitivity Low ng on-column.[3]
Dynamic Range Over four orders of magnitude.[3]
Reproducibility Good.
Gradient Compatibility Yes.

Experimental Protocol: HPLC-CAD

a) Sample Preparation

Sample preparation methods similar to those for LC-MS/MS, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction, can be employed to remove matrix interferences.

b) High-Performance Liquid Chromatography

  • Column: A reverse-phase C8 or C18 column.

  • Mobile Phase: A gradient of water with a suitable modifier (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 10 - 50 µL.

c) Charged Aerosol Detection

  • Nebulizer Temperature: Optimized for the mobile phase composition.

  • Gas: Nitrogen.

  • The detector response is based on the measurement of charge from aerosol particles, which is proportional to the amount of analyte present.

Workflow Diagram:

HPLC_CAD_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction HPLC HPLC Separation Extraction->HPLC CAD Charged Aerosol Detection HPLC->CAD Quantification Quantification CAD->Quantification

Caption: HPLC-CAD analysis workflow.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For PEGylated molecules, ELISAs can be developed to be specific to the PEG moiety or the peptide backbone.

Performance Data (General for PEGylated Proteins)

ParameterPerformance
Sensitivity 1 ng/mL.[4]
Sample Type Plasma, serum, tissue lysates.
Assay Format Competitive ELISA is common for PEG detection.[2]
Matrix Interference A minimum 1:8 dilution is recommended for serum and plasma to remove matrix interference.

Experimental Protocol: Competitive ELISA for PEG

This protocol is based on commercially available PEG ELISA kits.[2]

  • Coating: A microtiter plate is pre-coated with a monoclonal antibody specific to PEG.

  • Competition: Standards and samples containing the PEGylated analyte are added to the wells along with a fixed amount of biotin-labeled PEG. The sample analyte and the biotin-labeled PEG compete for binding to the coated antibody.

  • Incubation and Washing: The plate is incubated to allow binding, followed by a wash step to remove unbound components.

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated PEG.

  • Substrate Addition: After another wash step, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

  • Detection: The reaction is stopped, and the optical density is measured. The intensity of the color is inversely proportional to the concentration of the PEGylated analyte in the sample.

Logical Relationship Diagram:

ELISA_Principle Analyte PEGylated Analyte (in sample) Antibody Anti-PEG Antibody (coated on plate) Analyte->Antibody Competes with BiotinPEG Biotin-labeled PEG BiotinPEG->Antibody HRP Streptavidin-HRP Antibody->HRP Binds to captured Biotin-PEG Substrate Substrate HRP->Substrate Catalyzes Signal Colorimetric Signal Substrate->Signal

Caption: Principle of a competitive ELISA for PEG quantification.

Conclusion

The choice of an analytical method for the quantification of this compound in biological samples depends on a careful consideration of the study's objectives.

  • LC-MS/MS offers the highest selectivity and sensitivity, making it the preferred method for regulatory submissions and detailed pharmacokinetic studies where low detection limits are crucial.

  • HPLC-CAD provides a robust and more universal alternative, particularly when a mass spectrometer is not available or when the analyte lacks a UV chromophore. It is well-suited for formulation and stability studies.

  • ELISA is a high-throughput and cost-effective method ideal for screening large numbers of samples, for instance, in early-stage discovery or for monitoring immunogenicity. However, the development of a specific and validated antibody can be time-consuming.

For drug development professionals, a tiered approach is often employed, starting with ELISA or HPLC-CAD for initial screening and moving to a validated LC-MS/MS method for definitive quantitative analysis in support of preclinical and clinical studies. Each method, with its unique strengths, provides a valuable tool in the comprehensive bioanalytical characterization of novel PEGylated lipopeptides.

References

Assessing the Immunogenicity of Oleoyl-Gly-Lys-(m-PEG11)-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Landscape: Lipidated and PEGylated Molecules

The immunogenicity of Oleoyl-Gly-Lys-(m-PEG11)-NH2 is influenced by its two key modifications: lipidation (Oleoyl-Gly-Lys) and PEGylation (m-PEG11). These modifications can have opposing effects on the molecule's interaction with the immune system.

Lipidation: The addition of a lipid moiety, such as an oleoyl (B10858665) group, can significantly alter a peptide's immunogenic profile. Lipidation has been shown to both enhance and reduce immunogenicity.[1][2] The outcome often depends on the specific lipid, its point of attachment, and the overall structure of the molecule.[1] In some instances, lipidation can increase the uptake of the peptide by antigen-presenting cells (APCs), potentially leading to a stronger immune response.[1] Conversely, the attached lipid can also interfere with antigen processing and T-cell activation, thereby lowering overall immunogenicity.[1] Some lipidated peptides act as agonists for Toll-like receptors (TLRs), particularly TLR2, which can trigger innate immune responses.[3][4][5]

PEGylation: Polyethylene (B3416737) glycol (PEG) is widely used to improve the pharmacokinetic properties of therapeutic molecules.[6] However, PEG itself is not immunologically inert and can elicit anti-PEG antibodies.[6][7][8] The formation of these antibodies can lead to accelerated clearance of the drug and, in some cases, adverse immune reactions.[2][8] The risk of an immune response to PEG can be influenced by factors such as the size of the PEG chain, the patient's previous exposure to PEGylated products, and the nature of the conjugated molecule.[8]

Table 1: Comparative Immunogenicity of Alternative Moieties

FeatureThis compound (Anticipated)Alternative Lipidated Peptides (e.g., Pam3CSK4)Alternative PEGylated Proteins
Innate Immune Activation Potential for TLR2 activation due to the lipid moiety.Known potent TLR2 agonists, leading to robust innate immune cell activation.[3][5]Generally low, but some PEGylated proteins can activate the complement system.[6]
Adaptive Immunity (T-cell) The peptide backbone's potential to be presented by MHC molecules will be a key factor. Lipidation may modulate this presentation.[1]Can act as self-adjuvanting immunogens, strongly enhancing T-cell responses to the conjugated peptide.[5]PEGylation can mask T-cell epitopes on the protein, potentially reducing T-cell dependent antibody responses.[8]
Adaptive Immunity (B-cell) Potential for anti-peptide and anti-PEG antibody formation.Can induce high-titer antibodies against the peptide component.Risk of inducing anti-PEG and anti-protein antibodies, which can impact efficacy and safety.[9][10]
Overall Immunogenic Risk Moderate to high, requiring careful evaluation of both the lipid and PEG components.High, often utilized as vaccine adjuvants to intentionally boost immunogenicity.[11][12]Variable, with a known risk of anti-PEG immunogenicity that requires assessment.[9][10]

Experimental Protocols for Immunogenicity Assessment

A multi-tiered approach employing a combination of in vitro and in vivo assays is recommended to thoroughly evaluate the immunogenicity of this compound.[13][14][15]

In Vitro Assays
  • Dendritic Cell (DC) Activation/Maturation Assay:

    • Objective: To assess the potential of the molecule to activate innate immune cells.

    • Methodology:

      • Isolate human monocyte-derived dendritic cells (mo-DCs) from peripheral blood mononuclear cells (PBMCs).

      • Culture the mo-DCs with varying concentrations of this compound, a positive control (e.g., LPS or a known TLR2 agonist like Pam3CSK4), and a negative control (vehicle).

      • After a 24-48 hour incubation period, analyze the expression of co-stimulatory molecules (CD80, CD86) and maturation markers (CD83, HLA-DR) on the DC surface using flow cytometry.

      • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant by ELISA or a multiplex cytokine assay.

  • T-Cell Proliferation Assay:

    • Objective: To determine if the molecule can induce a memory or naive T-cell response.

    • Methodology:

      • Co-culture human PBMCs or purified CD4+ T-cells with autologous DCs that have been pre-pulsed with this compound.

      • Use a known T-cell epitope peptide as a positive control and a vehicle control.

      • After 5-7 days of culture, assess T-cell proliferation by measuring the incorporation of a radioactive tracer (e.g., 3H-thymidine) or using a dye-dilution assay (e.g., CFSE) with flow cytometry.

  • Cytokine Release Assay (Whole Blood or PBMC):

    • Objective: To evaluate the overall inflammatory potential of the molecule in a more complex cellular environment.

    • Methodology:

      • Incubate whole human blood or PBMCs with various concentrations of this compound, positive controls (e.g., LPS, phytohemagglutinin), and a negative control.

      • After 24-48 hours, collect the plasma or culture supernatant.

      • Analyze the levels of a broad panel of cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10, TNF-α, IL-6) using a multiplex bead-based assay (e.g., Luminex).

In Vivo Studies
  • Rodent Immunogenicity Study:

    • Objective: To assess the induction of anti-drug antibodies (ADAs) in an animal model.

    • Methodology:

      • Administer this compound to a suitable rodent strain (e.g., BALB/c mice) via a clinically relevant route (e.g., subcutaneous injection). Include a control group receiving the vehicle.

      • Collect serum samples at multiple time points (e.g., pre-dose, and 2, 4, and 6 weeks post-initial administration).

      • Screen for the presence of anti-Oleoyl-Gly-Lys-(m-PEG11)-NH2 antibodies (specifically targeting the peptide, the lipid-peptide junction, and the PEG moiety) using a validated ELISA.

      • Characterize the isotype of the detected antibodies (e.g., IgM, IgG1, IgG2a) to understand the nature of the immune response (Th1 vs. Th2).

      • If ADAs are detected, perform a neutralizing antibody assay to determine if the antibodies impact the molecule's activity.

Visualizing Experimental and Signaling Pathways

To better illustrate the assessment process and potential biological interactions, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment PBMCs PBMCs Dendritic Cells Dendritic Cells PBMCs->Dendritic Cells T-Cells T-Cells PBMCs->T-Cells Cytokine Release Assay Cytokine Release Assay PBMCs->Cytokine Release Assay Dendritic Cells->T-Cells Antigen Presentation Activation Assay Activation Assay Dendritic Cells->Activation Assay Measurement Proliferation Assay Proliferation Assay T-Cells->Proliferation Assay Measurement Test Compound Test Compound Test Compound->Dendritic Cells Pulsing Test Compound->Cytokine Release Assay Stimulation Animal Model Animal Model Serum Collection Serum Collection Animal Model->Serum Collection Dosing Dosing Dosing->Animal Model ADA ELISA ADA ELISA Serum Collection->ADA ELISA Neutralizing Ab Assay Neutralizing Ab Assay ADA ELISA->Neutralizing Ab Assay If Positive In Vitro Assessment In Vitro Assessment In Vivo Assessment In Vivo Assessment

Caption: Workflow for immunogenicity assessment.

TLR2_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Lipopeptide Lipopeptide TLR2_TLR6 TLR2/TLR6 Lipopeptide->TLR2_TLR6 Binding MyD88 MyD88 TLR2_TLR6->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB Gene_Transcription Pro-inflammatory Gene Transcription NF_kB->Gene_Transcription Translocation

Caption: TLR2 signaling pathway activation.

References

A Researcher's Guide to Oleoyl-Gly-Lys-(m-PEG11)-NH2: A Comparative Overview for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, particularly in the burgeoning areas of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection of high-quality reagents is paramount. Oleoyl-Gly-Lys-(m-PEG11)-NH2, a lipid-peptide-PEG conjugate, serves as a critical linker, influencing the solubility, stability, and efficacy of the final therapeutic agent. This guide offers a comparative overview of this essential molecule from various suppliers, presents detailed experimental protocols for its application, and visualizes the key biological pathways involved.

Supplier Specifications: A Comparative Table

SupplierPurity SpecificationCAS NumberMolecular Weight ( g/mol )Storage Conditions
BroadPharm ≥95%[1]2353409-68-2[1]965.3[1]-20°C[1]
MedChemExpress Not explicitly stated2353409-68-2965.32-20°C
BOC Sciences Not explicitly stated2353409-68-2965.3-20°C
Immunomart Not explicitly statedNot explicitly statedNot explicitly stated-20°C[2]

Note: The absence of a publicly stated purity specification does not imply a lower quality product. It is standard practice to obtain a certificate of analysis (CoA) from the supplier for detailed, lot-specific purity and quality control information.

Key Performance Considerations

The performance of this compound in a research setting is primarily determined by its:

  • Purity: High purity is crucial to ensure reproducible results and to avoid the introduction of confounding variables in downstream experiments. Impurities can interfere with conjugation reactions and lead to heterogeneous final products.

  • Reactivity: The primary amine on the lysine (B10760008) residue is the key functional group for conjugation. Consistent reactivity of this group is essential for achieving desired drug-to-antibody ratios (DARs) in ADC synthesis or for efficient ligation in PROTAC assembly.

  • Stability: The molecule should be stable under the recommended storage conditions to maintain its integrity and reactivity over time.

Experimental Protocols

The following are detailed, representative protocols for the application of this compound in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) via the this compound linker. This is a common strategy in ADC development.[3]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Cytotoxic payload with an NHS-ester reactive group

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Size-exclusion chromatography (SEC) column for purification

  • UV-Vis spectrophotometer

  • LC-MS system for characterization

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into a conjugation-compatible buffer (e.g., PBS, pH 7.4) and adjust the concentration to 5-10 mg/mL.

  • Linker-Payload Conjugation:

    • Dissolve the cytotoxic payload-NHS ester (1.2 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add the linker solution to the payload solution, followed by the addition of DIPEA (3.0 equivalents).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Activation of Linker-Payload: Once the linker-payload conjugation is complete, the terminal carboxylic acid of the oleoyl (B10858665) group can be activated to an NHS ester for reaction with the antibody. (This step assumes the oleoyl moiety has a terminal carboxyl group available for activation. If the intention is to use the primary amine of the lysine, this step would be different).

  • Conjugation to Antibody:

    • Add the activated linker-payload solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated linker-payload and other small molecules.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Characterize the ADC to determine the DAR and confirm conjugation using techniques such as hydrophobic interaction chromatography (HIC) and LC-MS.

Protocol 2: Synthesis of a PROTAC

This protocol outlines a general method for synthesizing a PROTAC molecule, where this compound can serve as a flexible linker connecting a target protein binder and an E3 ligase ligand.[2][4]

Materials:

  • Target protein binder with a carboxylic acid group

  • E3 ligase ligand with an amine group (e.g., a derivative of thalidomide)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Preparative HPLC system for purification

  • LC-MS system for characterization

Procedure:

  • Step 1: Coupling of Target Protein Binder to the Linker:

    • Dissolve the target protein binder-COOH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate:

    • Upon completion, purify the intermediate product (Target Protein Binder-Linker) using preparative HPLC.

  • Step 2: Coupling of the E3 Ligase Ligand:

    • The purified intermediate will have a free amine group from the lysine of the linker.

    • In a separate reaction, activate the carboxylic acid group of the E3 ligase ligand using HATU and DIPEA.

    • Add the purified intermediate to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR.

Visualizing the Mechanisms of Action

To better understand the biological context in which this compound functions, the following diagrams illustrate the signaling pathways for ADCs and PROTACs, as well as a general experimental workflow.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage Payload->DNA 5. Cellular Target Interaction Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: The mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTAC_Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3 Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The mechanism of action of a PROTAC.

Experimental_Workflow Start Start: Obtain This compound QC Quality Control: Verify Purity (LC-MS) Start->QC Conjugation Conjugation Reaction (to payload or binder) QC->Conjugation Purification Purification of Conjugate (HPLC/SEC) Conjugation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization BioAssay Biological Assays (e.g., cytotoxicity, degradation) Characterization->BioAssay Data Data Analysis and Interpretation BioAssay->Data

Caption: A general experimental workflow for using the linker.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Oleoyl-Gly-Lys-(m-PEG11)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and maintaining environmental responsibility. This guide provides a detailed, step-by-step procedure for the disposal of Oleoyl-Gly-Lys-(m-PEG11)-NH2, a PEGylated lipopeptide. In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the substance as potentially hazardous, is recommended.

I. Pre-Disposal Safety and Handling

Before beginning any work that will generate waste, it is crucial to have a disposal plan in place.[1] Familiarize yourself with your institution's specific policies and procedures for chemical waste management.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

II. Waste Characterization and Segregation

Proper characterization and segregation of waste are fundamental to safe disposal.

  • Waste Streams: Segregate waste into the following categories:

    • Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves).

    • Liquid Waste: Solutions containing this compound, and rinsates from cleaning contaminated glassware.

    • Sharps Waste: Contaminated needles or other sharps.

  • The Mixture Rule: Be aware that if a non-hazardous waste is mixed with a hazardous waste, the entire mixture is considered hazardous.[2]

III. Step-by-Step Disposal Procedures

Step 1: Container Selection and Labeling

  • Solid Waste: Use a designated, leak-proof, and clearly labeled solid waste container. The label should include:

    • The words "Hazardous Waste" (or as required by your institution)

    • The full chemical name: "this compound"

    • The date the waste was first added to the container

    • Your name, department, and contact information

  • Liquid Waste: Use a compatible, non-reactive, and sealable liquid waste container. The labeling requirements are the same as for solid waste.

Step 2: Waste Accumulation

  • Solid Waste: Place all contaminated disposable items and any spilled solid material directly into the designated solid waste container.

  • Liquid Waste: Pour liquid waste into the designated liquid waste container. When rinsing contaminated glassware, the initial rinsate should also be collected as hazardous waste.

Step 3: Storage of Waste

  • Store waste containers in a designated satellite accumulation area within your laboratory.

  • Ensure containers are tightly sealed when not in use.

  • Store in a secondary containment bin to prevent spills.

Step 4: Arranging for Disposal

  • Once the waste container is full or you have completed your project, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

Waste TypeContainer TypeKey Disposal Guideline
Solid Waste Leak-proof, labeled containerCollect all contaminated disposables. Treat as potentially hazardous.
Liquid Waste Sealable, non-reactive bottleCollect all solutions and initial rinsates. Treat as potentially hazardous.
Empty Product Vials Original vialTriple rinse with a suitable solvent, collect rinsate as hazardous waste, then deface the label and dispose of the vial in the regular trash or as instructed by EHS.[3]
Contaminated Sharps Sharps containerDispose of in a designated sharps container for hazardous chemical waste.

IV. Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if you are unsure of the hazard.

  • Consult your institution's emergency procedures and contact EHS.

  • If the spill is small and you are trained to handle it:

    • Wear appropriate PPE.

    • Contain the spill with absorbent material.

    • Carefully collect the absorbed material and place it in the designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

V. Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on general best practices for the disposal of laboratory chemical waste as described by institutional safety guidelines.[3][4][5] The core principle is to prevent the release of chemical substances into the environment and to ensure the safety of all laboratory personnel.

VI. Disposal Workflow Diagram

G cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal A Identify Waste Type (Solid, Liquid, Sharps) B Select & Label Appropriate Waste Container A->B Choose Correctly C Segregate & Add Waste to Labeled Container B->C Start Accumulation D Store Container in Satellite Accumulation Area C->D Secure Storage E Container Full or Project Complete D->E Monitor Level F Request Waste Pickup from EHS E->F Initiate Disposal G EHS Collects & Disposes of Waste F->G Final Step

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and, if possible, obtain the Safety Data Sheet (SDS) for this compound from the manufacturer.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.